molecular formula C9H5Cl2N B1323182 1,6-Dichloroisoquinoline CAS No. 630421-73-7

1,6-Dichloroisoquinoline

Cat. No.: B1323182
CAS No.: 630421-73-7
M. Wt: 198.05 g/mol
InChI Key: JTCCQIDTKFGEQY-UHFFFAOYSA-N
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Description

1,6-Dichloroisoquinoline is a useful research compound. Its molecular formula is C9H5Cl2N and its molecular weight is 198.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-dichloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCCQIDTKFGEQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635121
Record name 1,6-Dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630421-73-7
Record name 1,6-Dichloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,6-Dichloroisoquinoline physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 1,6-Dichloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. As a halogenated heterocyclic compound, it serves as a valuable intermediate and building block in the synthesis of novel pharmaceutical agents and functional materials.[1][2][3] The strategic placement of two chlorine atoms on the isoquinoline scaffold allows for differential reactivity, making it a versatile precursor in medicinal chemistry and drug discovery.[1] This document consolidates key quantitative data, outlines general experimental considerations, and illustrates the compound's role in synthetic workflows.

Core Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is compiled from various chemical suppliers and computational databases.

PropertyValueSource(s)
Molecular Formula C₉H₅Cl₂N[1][][5][6][7]
Molecular Weight 198.05 g/mol [1][][5][6][8]
Appearance White to off-white solid[1][8]
Boiling Point 327.7 °C at 760 mmHg[][8][9][10]
Density 1.407 g/cm³[][9]
Flash Point 182.0 °C[9][10]
Vapor Pressure 0.000378 mmHg at 25°C[9]
Refractive Index 1.661[10]
LogP (XLogP3) 3.54 - 3.7[][5][10]
Topological Polar Surface Area 12.89 Ų[5]
Purity ≥97%[1][5][6][8]
CAS Number 630421-73-7[1][][5][6][8]
Storage Conditions Store at 0-8 °C under nitrogen[1][5][8]

Experimental Protocols: Determination of Physical Properties

While specific, detailed experimental protocols for the determination of the physical properties of this compound are not extensively published in peer-reviewed literature, standard laboratory procedures are employed. The following outlines the general methodologies for measuring key physical constants.

1. Melting Point Determination:

  • Apparatus: Digital melting point apparatus or a traditional Thiele tube with a calibrated thermometer.

  • Procedure: A small, dry sample of this compound is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid. High-purity substances exhibit a sharp melting point.

2. Boiling Point Determination:

  • Apparatus: Distillation apparatus with a calibrated thermometer and a pressure gauge for vacuum distillation if required.

  • Procedure: The compound is heated in a distillation flask. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, observed as a stable temperature plateau during distillation. For a high-boiling-point compound like this compound, this is typically measured at atmospheric pressure (760 mmHg).[][8][9]

3. Density Measurement:

  • Method: Gas pycnometry is a common and accurate method for determining the density of a solid.

  • Procedure: A known mass of the solid is placed in a chamber of known volume. An inert gas, such as helium, is introduced into the chamber and then expanded into a second chamber of known volume. The pressure difference before and after the expansion allows for the calculation of the sample's volume, and thus its density.

Visualization of Synthetic Utility

This compound is primarily utilized as a chemical intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure allows for selective chemical reactions, such as nucleophilic substitutions and cross-coupling reactions, making it a key building block.[1] The following diagram illustrates its logical role in a generalized synthetic workflow.

G A This compound (Starting Material) B Reaction (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) A->B C Functionalized Isoquinoline (Intermediate) B->C D Further Synthetic Steps C->D E Bioactive Molecule (e.g., Anti-cancer Agent, Agrochemical) D->E

Caption: Synthetic workflow illustrating the use of this compound.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.

  • Hazard Statements: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), may be harmful if inhaled (H332), and may cause respiratory irritation (H335).[8]

  • Precautionary Statements: Users should avoid breathing dust, wear protective gloves, eye protection, and face protection (P261, P280).[8] In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338).[8]

  • Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[10] It is recommended to store at 4°C under a nitrogen atmosphere.[5][8]

This guide is intended to provide a technical overview for professionals in research and development. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[11]

References

An In-depth Technical Guide to the Chemical Structure and Reactivity of 1,6-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and reactivity of 1,6-dichloroisoquinoline. This versatile heterocyclic compound serves as a key building block in the synthesis of a wide range of biologically active molecules and functional materials. This document details its structural features, discusses its reactivity in key organic transformations, and provides illustrative experimental protocols based on analogous systems, given the limited specific data for this exact molecule in peer-reviewed literature.

Chemical Structure and Properties

This compound is a halogenated aromatic heterocycle. The isoquinoline core is a bicyclic system consisting of a benzene ring fused to a pyridine ring. In this specific isomer, chlorine atoms are substituted at the 1- and 6-positions.

The presence of the electronegative nitrogen atom in the ring and the two chlorine substituents significantly influences the electronic properties and reactivity of the molecule. The nitrogen atom and the chlorine at the 1-position make the heterocyclic ring electron-deficient, which is a key factor in its reactivity profile.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 630421-73-7[1][2]
Molecular Formula C₉H₅Cl₂N[1][2]
Molecular Weight 198.05 g/mol [1][2]
IUPAC Name This compound[3]
SMILES ClC1=NC=CC2=C1C=CC(Cl)=C2[2]
Appearance White to off-white solid
Boiling Point 327.7 °C at 760 mmHg[3]
Density 1.4 ± 0.1 g/cm³

Reactivity of this compound

The reactivity of this compound is dominated by the two chlorine substituents, which can be displaced through nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions. The chlorine atom at the 1-position is generally more reactive towards nucleophilic attack than the chlorine at the 6-position. This is due to the electronic influence of the adjacent nitrogen atom, which stabilizes the intermediate formed during nucleophilic aromatic substitution (SNAr).

Regioselectivity

The differential reactivity of the two chlorine atoms allows for regioselective functionalization of the isoquinoline core. The C1 position is more electron-deficient and therefore more susceptible to nucleophilic attack. This allows for selective substitution at C1 while leaving the C6 position available for subsequent transformations. This regioselectivity is a valuable tool in the synthesis of complex molecules.

G This compound This compound C1-Substituted Product C1-Substituted Product This compound->C1-Substituted Product Nucleophilic Attack at C1 (More Reactive Site) C1,C6-Disubstituted Product C1,C6-Disubstituted Product C1-Substituted Product->C1,C6-Disubstituted Product Further Reaction at C6

Caption: Regioselective reactivity of this compound.

Nucleophilic Aromatic Substitution (SNAr)

This compound is expected to undergo nucleophilic aromatic substitution, particularly at the C1 position, with a variety of nucleophiles such as amines, alkoxides, and thiolates. These reactions are typically carried out in the presence of a base and at elevated temperatures.

Table 2: Representative Conditions for Nucleophilic Aromatic Substitution

NucleophileReagents and ConditionsProduct TypeExpected Yield Range
Primary/Secondary AminesAmine, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, NMP), 80-150 °C1-Amino-6-chloroisoquinolinesModerate to High
AlkoxidesAlcohol, Strong Base (e.g., NaH, KOtBu), Solvent (e.g., THF, Dioxane), RT to reflux1-Alkoxy-6-chloroisoquinolinesModerate to High
ThiolatesThiol, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, DMSO), RT to 100 °C1-Thioether-6-chloroisoquinolinesModerate to High

Illustrative Experimental Protocol for Amination (based on analogous systems):

A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), and potassium carbonate (2.0 mmol) in N,N-dimethylformamide (5 mL) is heated to 120 °C in a sealed tube for 12-24 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the corresponding 1-amino-6-chloroisoquinoline.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling allows for the formation of a C-C bond between the isoquinoline core and an aryl or vinyl boronic acid or ester. This reaction is widely used for the synthesis of biaryl compounds.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

ComponentExampleMolar Ratio
SubstrateThis compound1.0
Boronic Acid/EsterArylboronic acid1.2 - 1.5
Palladium PrecatalystPd(OAc)₂, Pd₂(dba)₃0.01 - 0.05
LigandSPhos, XPhos, P(t-Bu)₃0.02 - 0.10
BaseK₃PO₄, Cs₂CO₃, K₂CO₃2.0 - 3.0
Solvent SystemDioxane/H₂O, Toluene/H₂O-
Temperature80 - 120 °C-

Illustrative Experimental Protocol for Suzuki-Miyaura Coupling (based on analogous systems):

To a reaction vessel charged with this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol) is added a solution of Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in dioxane (5 mL) and water (0.5 mL). The vessel is sealed, and the mixture is heated to 100 °C for 16 hours. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography to yield the 1-aryl-6-chloroisoquinoline.

G cluster_0 Suzuki-Miyaura Coupling Workflow Start Combine Reactants Reaction Heat with Pd Catalyst and Base Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-Aryl-6-chloroisoquinoline Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling the halo-isoquinoline with a primary or secondary amine. This reaction is of great importance in the synthesis of pharmaceutical compounds.

Table 4: Typical Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

ComponentExampleMolar Ratio
SubstrateThis compound1.0
AminePrimary or Secondary Amine1.1 - 1.5
Palladium PrecatalystPd₂(dba)₃, Pd(OAc)₂0.01 - 0.05
LigandXPhos, RuPhos, BrettPhos0.02 - 0.10
BaseNaOt-Bu, LHMDS, K₃PO₄1.5 - 2.5
SolventToluene, Dioxane-
Temperature80 - 110 °C-

Illustrative Experimental Protocol for Buchwald-Hartwig Amination (based on analogous systems):

In a glovebox, a reaction tube is charged with Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol). This compound (1.0 mmol) and the amine (1.2 mmol) are then added, followed by anhydrous toluene (5 mL). The tube is sealed and heated to 100 °C for 18 hours. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to give the 1-amino-6-chloroisoquinoline derivative.

The Sonogashira coupling enables the formation of a C-C bond between the isoquinoline and a terminal alkyne, leading to the synthesis of alkynyl-substituted isoquinolines. These products are valuable intermediates for further transformations.

Table 5: Typical Conditions for Sonogashira Coupling of Aryl Chlorides

ComponentExampleMolar Ratio
SubstrateThis compound1.0
Terminal AlkynePhenylacetylene1.2 - 1.5
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂0.01 - 0.05
Copper(I) Co-catalystCuI0.02 - 0.10
BaseEt₃N, i-Pr₂NH2.0 - 3.0
SolventTHF, DMF-
TemperatureRoom Temperature to 80 °C-

Illustrative Experimental Protocol for Sonogashira Coupling (based on analogous systems):

A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.06 mmol) in a mixture of THF (8 mL) and triethylamine (4 mL) is stirred at 60 °C under an argon atmosphere for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford the 1-alkynyl-6-chloroisoquinoline.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its two chlorine atoms at positions 1 and 6 exhibit differential reactivity, allowing for selective functionalization. The C1 position is particularly susceptible to nucleophilic aromatic substitution and is the more reactive site in palladium-catalyzed cross-coupling reactions. The ability to perform Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings on this scaffold opens up a vast chemical space for the synthesis of novel compounds with potential applications in medicinal chemistry, agrochemistry, and materials science. Further research into the specific reaction kinetics and optimization of conditions for this particular dichloroisoquinoline isomer will undoubtedly expand its utility in these fields.

References

Spectroscopic Profile of 1,6-Dichloroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1,6-dichloroisoquinoline. Due to the limited availability of public experimental data, this document presents a compilation of predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed, generalized experimental protocols for the acquisition of such data. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₅Cl₂N[1][2]
Molecular Weight 198.05 g/mol [1][2]
CAS Number 630421-73-7[1][2]
Appearance White to off-white solid[1]
Boiling Point 327.7 °C at 760 mmHg
Storage 4°C, stored under nitrogen[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational models for similar heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityAssignment
8.2 - 8.4dH-5
7.9 - 8.1dH-8
7.6 - 7.8ddH-7
7.5 - 7.7dH-4
7.3 - 7.5dH-3

¹³C NMR (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~152C-1
~142C-8a
~138C-6
~130C-4a
~129C-8
~128C-5
~127C-7
~125C-4
~121C-3
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3100MediumAromatic C-H stretch
1600 - 1620MediumC=N stretch (isoquinoline ring)
1550 - 1580StrongAromatic C=C stretch
1000 - 1100StrongC-Cl stretch
800 - 900StrongC-H out-of-plane bending
Mass Spectrometry (MS) (Predicted)

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
197/199/201High[M]⁺ (isotopic pattern for 2 Cl)
162/164Medium[M-Cl]⁺
127Medium[M-2Cl]⁺
101Medium[C₈H₅N]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of solid this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, a sufficient number of scans are collected to achieve a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Background Collection: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis to subtract any atmospheric and instrumental interferences.

  • Spectrum Acquisition: The IR spectrum of the sample is then recorded, typically over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting spectrum is presented as a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an appropriate ionization source is used. For a relatively stable heterocyclic compound, Electron Ionization (EI) is a common choice.

  • Ionization and Analysis: The sample solution is introduced into the ion source, where the molecules are ionized and fragmented. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Presentation: The mass spectrum is generated as a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structure Elucidation & Verification synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to 1,6-Dichloroisoquinoline (CAS No. 630421-73-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dichloroisoquinoline is a halogenated heterocyclic compound that serves as a pivotal intermediate in the fields of medicinal chemistry and agrochemical synthesis.[1][2] Its unique structural arrangement, featuring chlorine atoms at the 1 and 6 positions of the isoquinoline ring, imparts distinct reactivity that makes it a versatile building block for the synthesis of a wide array of complex molecules.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 630421-73-7[3]
Molecular Formula C₉H₅Cl₂N[3]
Molecular Weight 198.05 g/mol [3]
Appearance White to off-white solid[1]
Purity ≥97%[4]
Boiling Point 327.7 °C at 760 mmHg[5]
Density 1.407 g/cm³[5]
Storage Conditions Store at 0-8 °C[1]

Synthesis and Reactivity

The reactivity of this compound is characterized by the differential reactivity of the two chlorine atoms. The chlorine atom at the 1-position is activated towards nucleophilic substitution due to the adjacent nitrogen atom. This allows for the selective introduction of various functional groups at this position. The chlorine atom at the 6-position is less reactive towards nucleophilic attack but can participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This dual reactivity allows for a stepwise and controlled functionalization of the isoquinoline core.

A logical workflow for the utilization of this compound in the synthesis of more complex molecules is depicted below.

G start This compound step1 Nucleophilic Substitution at C1 (e.g., with amines, alcohols, thiols) start->step1 product1 1-Substituted-6-chloroisoquinoline Intermediate step1->product1 step2 Metal-Catalyzed Cross-Coupling at C6 (e.g., Suzuki, Heck, Buchwald-Hartwig) product2 1,6-Disubstituted Isoquinoline Derivative (Final Product) step2->product2 product1->step2

Caption: Synthetic utility workflow for this compound.

Applications in Drug Discovery and Development

The primary application of this compound is as a key intermediate in the synthesis of bioactive molecules, particularly in the areas of oncology and infectious diseases.[1][2][6] The isoquinoline scaffold is a well-known pharmacophore present in numerous natural products and synthetic drugs.[7]

Anticancer Agents

The isoquinoline nucleus is a common feature in many anticancer agents.[7] this compound serves as a valuable starting material for the generation of libraries of substituted isoquinolines for screening against various cancer cell lines and protein kinases. The ability to introduce diverse substituents at both the 1 and 6 positions allows for the fine-tuning of structure-activity relationships (SAR) to optimize potency and selectivity.[8]

Antimicrobial Agents

Derivatives of isoquinoline have also been investigated for their antimicrobial properties.[2] The strategic functionalization of the this compound core can lead to the development of novel compounds with activity against a range of bacterial and fungal pathogens.

Experimental Protocols (Exemplary)

While a specific protocol for the synthesis of a marketed drug from this compound is not publicly available, the following represents a generalized, exemplary protocol for a nucleophilic aromatic substitution reaction at the C1 position, a common first step in its synthetic utilization.

General Procedure for Nucleophilic Substitution of the C1-Chloride:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., N,N-dimethylformamide or dioxane) is added the desired nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) (1.5-2.0 eq).

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 °C to 120 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 2-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-substituted-6-chloroisoquinoline derivative.

A schematic of this experimental workflow is provided below.

G cluster_0 Reaction cluster_1 Work-up & Purification A This compound E Heat (80-120 °C) A->E B Nucleophile B->E C Base C->E D Solvent D->E F Quench with Water E->F G Extract with Organic Solvent F->G H Wash & Dry G->H I Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: General workflow for nucleophilic substitution.

Signaling Pathways

Direct studies on the interaction of this compound with specific signaling pathways are not available, as it is primarily a synthetic intermediate. However, the derivatives synthesized from this scaffold are often designed to target key components of cellular signaling cascades that are dysregulated in diseases like cancer.

Many isoquinoline-based compounds are developed as kinase inhibitors .[9] Kinases are crucial enzymes in signaling pathways that regulate cell growth, proliferation, differentiation, and survival. The general mechanism of action for such inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

The hypothetical targeting of a generic kinase signaling pathway by a derivative of this compound is illustrated below.

G cluster_pathway Kinase Signaling Pathway receptor Growth Factor Receptor kinase1 Upstream Kinase receptor->kinase1 kinase2 Target Kinase (e.g., EGFR, Abl, etc.) kinase1->kinase2 substrate Substrate Protein kinase2->substrate response Cellular Response (e.g., Proliferation, Survival) substrate->response inhibitor Isoquinoline Derivative (from this compound) inhibitor->kinase2 inhibition Inhibition

Caption: Inhibition of a kinase signaling pathway.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of potential pharmaceutical agents and agrochemicals. Its distinct reactivity profile allows for the creation of diverse molecular architectures, making it a key tool for researchers and scientists in drug discovery and development. Further exploration of the synthetic utility of this compound is likely to lead to the discovery of novel bioactive molecules with therapeutic potential.

References

Discovery and history of 1,6-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,6-Dichloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetically derived halogenated isoquinoline that has garnered interest as a versatile building block in medicinal chemistry and materials science. Its dichlorinated structure offers multiple reactive sites for further functionalization, making it a valuable precursor for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties and its role as an intermediate in the development of therapeutic agents. While the specific details of its initial discovery and a complete history are not extensively documented in readily available literature, this guide consolidates the existing knowledge to support its application in research and development.

Introduction

Isoquinoline and its derivatives are a well-established class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. The introduction of halogen substituents, such as chlorine, onto the isoquinoline scaffold can significantly modulate the electronic properties, reactivity, and biological profile of the molecule. This compound (CAS RN: 630421-73-7) is one such derivative, featuring chlorine atoms at the 1- and 6-positions of the isoquinoline ring system. This substitution pattern makes it a key intermediate for the synthesis of a variety of potentially bioactive compounds.[1][2] This guide aims to provide a detailed summary of the known data on this compound, with a focus on its properties and synthetic utility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases and computational models.

PropertyValueReference
CAS Registry Number 630421-73-7[3]
Molecular Formula C₉H₅Cl₂N[3]
Molecular Weight 198.05 g/mol [3]
Boiling Point 327.7 °C at 760 mmHg
Physical Form Solid
Purity ≥98%[3]
Storage Conditions 4°C, stored under nitrogen[3]
SMILES ClC1=NC=CC2=C1C=CC(Cl)=C2[3]
InChI Key JTCCQIDTKFGEQY-UHFFFAOYSA-N

Discovery and History

Detailed information regarding the initial discovery, including the specific researchers, date, and first published synthesis of this compound, is not prominently available in the surveyed scientific literature and patent databases. The compound is primarily referenced in the catalogs of chemical suppliers and in general terms as a building block for further synthesis.

Synthesis

While a specific, detailed experimental protocol for the first synthesis of this compound is not readily found in the literature, the general synthesis of dichloroisoquinolines can be inferred from established organic chemistry principles. A plausible synthetic approach would likely involve the chlorination of an appropriate isoquinoline precursor.

Proposed Synthetic Workflow:

A logical, though not explicitly documented, synthetic pathway could involve the following steps. This proposed workflow is based on known reactions for the synthesis of similar heterocyclic compounds.

G cluster_0 Proposed Synthetic Pathway for this compound A Starting Material (e.g., 6-hydroxyisoquinoline or 6-aminoisoquinoline) B Introduction of Chlorine at C6 Position A->B Sandmeyer or similar reaction C N-oxidation B->C Oxidation (e.g., with m-CPBA) D Chlorination at C1 Position C->D Chlorinating agent (e.g., POCl3) E This compound D->E G cluster_1 Role of this compound in Drug Discovery Start This compound Step1 Chemical Modification (e.g., Suzuki coupling, Buchwald-Hartwig amination) Start->Step1 Step2 Library of Novel Isoquinoline Derivatives Step1->Step2 Step3 Biological Screening (e.g., cytotoxicity assays, antimicrobial assays) Step2->Step3 Step4 Lead Compound Identification Step3->Step4 Step5 Preclinical and Clinical Development Step4->Step5

References

1,6-Dichloroisoquinoline: A Chemical Intermediate Awaiting Biological Exploration

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of available scientific literature reveals that 1,6-Dichloroisoquinoline is predominantly characterized as a chemical intermediate, a foundational building block for the synthesis of more complex molecules. Despite its application in the development of pharmacologically active compounds, detailed information regarding its own mechanism of action in biological systems is currently not available.

Researchers and drug development professionals should note that while this compound plays a role in the creation of potential therapeutics, its intrinsic biological activity, including specific molecular targets and effects on signaling pathways, remains largely unexplored in public domain research.

Current State of Knowledge

This compound is a halogenated heterocyclic compound recognized for its utility as a precursor in pharmaceutical synthesis.[1] It is involved in the development of various compounds with potential antimicrobial, anticancer, and cardiovascular activities.[1] Its chemical structure, featuring two chlorine atoms on the isoquinoline core, makes it a versatile scaffold for medicinal chemists.

However, a comprehensive search of scientific databases and chemical supplier information does not yield specific data on its mechanism of action. There are no publicly available studies that delineate its biological targets, the signaling cascades it may modulate, or quantitative measures of its activity such as IC50 or Ki values.

The available information focuses on its chemical properties and applications in synthesis:

Chemical PropertyValue
CAS Number 630421-73-7
Molecular Formula C₉H₅Cl₂N
Molecular Weight 198.05 g/mol

The Path Forward: Investigating Derivatives

While direct biological data on this compound is scarce, the therapeutic potential of its derivatives offers an indirect line of inquiry. For example, various isoquinoline alkaloids have been studied for their biological activities. Additionally, research into other dichlorinated quinoline structures, such as 6,7-dichloro-5,8-quinolinedione, has shown engagement with specific enzymes, providing a potential, albeit distant, framework for investigating dichlorinated isoquinolines.

To elucidate the mechanism of action of this compound itself, a systematic biological investigation would be required. A hypothetical experimental workflow for such an investigation is outlined below.

Hypothetical Experimental Workflow for Biological Characterization

Should a research program be initiated to determine the biological mechanism of action of this compound, a logical workflow would involve a series of established experimental protocols.

experimental_workflow cluster_screening Initial Screening cluster_target_id Target Identification & Validation cluster_moa Mechanism of Action Elucidation phenotypic_screening Phenotypic Screening (e.g., cell viability assays) affinity_chromatography Affinity Chromatography phenotypic_screening->affinity_chromatography Identified Phenotype target_based_screening Target-Based Screening (e.g., kinase panel) target_validation Target Validation (e.g., siRNA, overexpression) target_based_screening->target_validation Identified Hit pull_down Pull-down Assays affinity_chromatography->pull_down Putative Targets genetic_methods Genetic Methods (e.g., CRISPR screens) pull_down->genetic_methods Confirmed Binders genetic_methods->target_validation Validated Targets pathway_analysis Signaling Pathway Analysis (e.g., Western blot, proteomics) target_validation->pathway_analysis Confirmed Target cellular_assays Cellular Assays (e.g., reporter assays) pathway_analysis->cellular_assays in_vivo In Vivo Model Studies cellular_assays->in_vivo

Caption: A hypothetical workflow for determining the biological mechanism of action of this compound.

References

The Synthetic Versatility of 1,6-Dichloroisoquinoline: A Gateway to Potent Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 1,6-Dichloroisoquinoline stands as a pivotal intermediate in the landscape of medicinal and agricultural chemistry. Its inherent reactivity, conferred by the two chlorine substituents on the isoquinoline scaffold, renders it a versatile building block for the synthesis of a diverse array of more complex, biologically active molecules. While direct data on the standalone biological activity of this compound is limited, its significance is underscored by its role as a potential precursor in the development of targeted therapeutics, particularly in the realm of oncology. This technical guide explores the potential biological activities stemming from molecules synthesized using this valuable intermediate, with a focus on the inhibition of the KRAS G12C oncoprotein, a critical target in cancer therapy.

This compound: A Privileged Scaffold for Synthesis

This compound (C₉H₅Cl₂N) is a halogenated heterocyclic compound recognized for its utility in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] The chlorine atoms at the 1 and 6 positions of the isoquinoline ring serve as reactive handles for various chemical transformations, including nucleophilic substitution and cross-coupling reactions. This adaptability has positioned it as a key component in the synthetic pathways leading to potential anti-cancer, antimicrobial, and cardiovascular agents.[1][2]

A Plausible Gateway to KRAS G12C Inhibitors

One of the most significant recent advancements in targeted cancer therapy has been the development of inhibitors for the KRAS G12C mutation, long considered an "undruggable" target. The complex heterocyclic cores of potent KRAS G12C inhibitors, such as Sotorasib (AMG 510), share structural motifs that could plausibly be derived from precursors like this compound. While a direct, publicly documented synthetic route from this compound to Sotorasib is not available, the chemical logic of heterocyclic synthesis suggests its potential as a starting material for key intermediates.

This guide will focus on the biological activity of Sotorasib as a prime example of a clinically relevant and highly active compound that embodies the type of complex molecule that could be accessed through synthetic pathways involving versatile intermediates like this compound.

Biological Activity of a Downstream Product: Sotorasib (AMG 510)

Sotorasib is a first-in-class, orally bioavailable, and selective covalent inhibitor of the KRAS G12C mutant protein. It has demonstrated significant anti-tumor activity in various preclinical and clinical settings.

Quantitative Biological Data

The potency of Sotorasib has been characterized across a range of biochemical and cellular assays. The following table summarizes key quantitative data for Sotorasib and, for comparison, another KRAS G12C inhibitor, Adagrasib.

CompoundAssay TypeTargetIC50 / KdCell Line(s)Reference(s)
Sotorasib (AMG 510) Cell ViabilityKRAS G12C4 - 32 nMVarious KRAS G12C mutant cell lines[1]
p-ERK InhibitionKRAS G12C SignalingPotent InhibitionKRAS G12C mutant cell lines[1]
Clinical Trial (Phase 2)KRAS G12C+ NSCLC37.1% Objective Response RateN/A[3]
Clinical Trial (Phase 2)KRAS G12C+ NSCLC6.8 months Median Progression-Free SurvivalN/A[3]
Adagrasib (MRTX849) Cell ViabilityKRAS G12C120 - 150 nMKRAS G12C mutant cell lines[4]
Clinical Trial (Phase 1/2)KRAS G12C+ NSCLC43% Objective Response RateN/A[4]
Clinical Trial (Phase 1/2)KRAS G12C+ NSCLC80% Disease Control RateN/A[4]

Mechanism of Action and Signaling Pathway

Sotorasib exerts its therapeutic effect by specifically and irreversibly binding to the mutant cysteine residue (Cys12) of the KRAS G12C protein. This covalent modification locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.

The KRAS protein is a key component of the RAS/MAPK signaling pathway, which plays a central role in regulating cell proliferation, differentiation, and survival. The G12C mutation leads to constitutive activation of KRAS, resulting in uncontrolled cell growth. Sotorasib's mechanism of action effectively shuts down this aberrant signaling cascade.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS1 GRB2/SOS1 (GEF) RTK->GRB2_SOS1 Signal KRAS_GDP KRAS G12C-GDP (Inactive) GRB2_SOS1->KRAS_GDP GDP/GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Sotorasib Sotorasib (AMG 510) Sotorasib->KRAS_GDP Covalently Binds & Locks in Inactive State

Caption: KRAS G12C signaling pathway and the point of intervention by Sotorasib.

Experimental Protocols

The evaluation of KRAS G12C inhibitors like Sotorasib involves a series of well-defined biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Cell Viability Assay (MTT/CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of KRAS G12C mutant cancer cells.

Methodology:

  • Cell Seeding: Seed KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Sotorasib) in complete culture medium. Add the diluted compounds to the cells and incubate for 72 hours.

  • Viability Assessment (CellTiter-Glo®):

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.

Cell_Viability_Workflow A Seed KRAS G12C mutant cells B Treat with serial dilutions of inhibitor A->B C Incubate for 72 hours B->C D Add CellTiter-Glo® reagent C->D E Measure luminescence D->E F Calculate IC50 E->F

Caption: Workflow for a cell viability assay to determine IC50 values.
Western Blot for Phospho-ERK (p-ERK) Inhibition

Objective: To assess the effect of a KRAS G12C inhibitor on the phosphorylation status of ERK, a key downstream effector in the KRAS signaling pathway.

Methodology:

  • Cell Treatment: Seed KRAS G12C mutant cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the inhibitor for a specified time (e.g., 2-24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK at different inhibitor concentrations.

Conclusion

This compound is a valuable and versatile intermediate in synthetic chemistry. While its own biological profile is not extensively characterized, its utility as a building block for constructing complex, biologically potent molecules is of significant interest to the drug discovery and development community. The remarkable success of KRAS G12C inhibitors like Sotorasib, which feature complex heterocyclic cores, highlights the therapeutic potential that can be unlocked through synthetic pathways that may originate from such foundational intermediates. The continued exploration of the synthetic possibilities offered by this compound is likely to yield novel compounds with significant biological activities, contributing to the advancement of medicine and other life sciences.

References

In Silico Prediction of 1,6-Dichloroisoquinoline Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

Abstract

This technical guide provides a comprehensive overview of the methodologies for the in silico prediction and subsequent experimental validation of the bioactivity of 1,6-Dichloroisoquinoline and its derivatives. Isoquinoline scaffolds are prevalent in a wide range of biologically active compounds, exhibiting potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. This compound serves as a versatile synthetic intermediate in the development of novel therapeutic agents. This document details established computational workflows, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, alongside standard experimental protocols for cytotoxicity and antimicrobial assessment. While specific quantitative bioactivity data for this compound is limited in publicly available literature, this guide offers the foundational methodologies to explore its therapeutic potential.

Introduction: The Therapeutic Potential of Isoquinolines

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with diverse pharmacological activities.[1] Derivatives of isoquinoline have been investigated for a wide array of therapeutic applications, including but not limited to oncology, infectious diseases, and inflammatory conditions. The subject of this guide, this compound, is a key building block in the synthesis of novel bioactive molecules, particularly in the development of anticancer and antimicrobial agents.[2] Its chemical structure, featuring two chlorine atoms on the isoquinoline ring, offers unique reactivity for further chemical modifications.

The integration of computational, or in silico, methods in the early stages of drug discovery has become indispensable.[3] These techniques facilitate the rapid screening of virtual compound libraries, prediction of biological activities, and elucidation of potential mechanisms of action, thereby significantly reducing the time and cost associated with experimental studies.[3][4] This guide outlines a systematic approach to predict and validate the bioactivity of compounds derived from this compound.

In Silico Bioactivity Prediction Methodologies

A robust in silico workflow is crucial for the initial assessment of a compound's therapeutic potential. This section details the key computational methodologies for predicting the bioactivity of this compound derivatives.

cluster_0 In Silico Prediction Workflow Data Collection Data Collection Descriptor Calculation Descriptor Calculation Data Collection->Descriptor Calculation Chemical Structures & Bioactivity Data Model Building Model Building Descriptor Calculation->Model Building Molecular Descriptors Model Validation Model Validation Model Building->Model Validation Predictive Model Prediction Prediction Model Validation->Prediction Validated Model cluster_1 Molecular Docking Workflow Receptor Preparation Receptor Preparation Docking Docking Receptor Preparation->Docking Ligand Preparation Ligand Preparation Ligand Preparation->Docking Scoring & Analysis Scoring & Analysis Docking->Scoring & Analysis Binding Poses Hit Identification Hit Identification Scoring & Analysis->Hit Identification Ranked Poses cluster_2 Hypothesized Mechanisms of Action This compound Derivative This compound Derivative Topoisomerase Inhibition Topoisomerase Inhibition This compound Derivative->Topoisomerase Inhibition Kinase Inhibition Kinase Inhibition This compound Derivative->Kinase Inhibition Apoptosis Induction Apoptosis Induction This compound Derivative->Apoptosis Induction DNA Damage DNA Damage Topoisomerase Inhibition->DNA Damage Cell Cycle Arrest Cell Cycle Arrest Kinase Inhibition->Cell Cycle Arrest Cell Death Cell Death Apoptosis Induction->Cell Death DNA Damage->Apoptosis Induction Cell Cycle Arrest->Apoptosis Induction

References

In-depth Technical Guide on the Structure-Activity Relationship (SAR) Studies of 1,6-Dichloroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Structure-Activity Relationship (SAR) of 1,6-Dichloroisoquinoline Derivatives

This technical guide addresses the current state of research on the Structure-Activity Relationship (SAR) of this compound derivatives. Despite a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available, in-depth research specifically focused on the SAR of a series of this compound derivatives.

While the parent compound, this compound, is recognized as a valuable intermediate in the synthesis of various biologically active molecules, particularly in the realm of anticancer drug discovery, detailed studies exploring how systematic structural modifications of this core affect biological activity are not readily found in the current body of scientific literature.[1][2]

The isoquinoline scaffold itself is a well-established pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological activities.[3][4] Extensive SAR studies have been conducted on various classes of isoquinoline derivatives, leading to the development of numerous therapeutic agents. However, this body of work does not extend in a detailed manner to the 1,6-dichloro substituted series.

General Observations and Inferences from Related Scaffolds

Although direct SAR data for this compound derivatives is unavailable, we can infer potential research directions and hypotheses based on the known reactivity of the parent molecule and SAR trends observed in related halo-substituted quinoline and isoquinoline analogs.

The this compound molecule possesses two reactive chlorine atoms at positions 1 and 6 of the isoquinoline ring. These positions are susceptible to nucleophilic substitution reactions, making them ideal handles for introducing diverse functionalities and building a library of derivatives for SAR exploration.[1]

Based on SAR studies of other isoquinoline and quinoline derivatives, key structural modifications that would likely influence biological activity include:

  • Substitution at the 1-position: The chlorine at the C1 position is typically more labile and susceptible to displacement by various nucleophiles such as amines, alcohols, and thiols. Introducing different substituents at this position would allow for the exploration of the impact of size, electronics, and hydrogen bonding potential on target engagement.

  • Modification at the 6-position: The chlorine at the C6 position offers another point for diversification. Altering the substituent at this position could modulate the overall lipophilicity, electronic properties, and metabolic stability of the molecule.

  • Introduction of substituents on the benzene ring: Further functionalization of the benzo portion of the isoquinoline ring could provide additional interaction points with biological targets.

Hypothetical Experimental Workflow for SAR Studies

Should a research program be initiated to explore the SAR of this compound derivatives, a logical experimental workflow could be proposed. This would involve the synthesis of a focused library of analogs followed by a cascade of biological assays.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_sar SAR Analysis start This compound sub1 Nucleophilic Substitution at C1 start->sub1 sub6 Modification at C6 (e.g., Suzuki, Buchwald-Hartwig coupling) start->sub6 library Library of this compound Derivatives sub1->library sub6->library primary_screening Primary Screening (e.g., Antiproliferative Assay) library->primary_screening dose_response Dose-Response and IC50 Determination primary_screening->dose_response secondary_assays Secondary Assays (e.g., Kinase Inhibition, Apoptosis Assay) dose_response->secondary_assays in_vivo In Vivo Efficacy Studies secondary_assays->in_vivo data_analysis Data Analysis and SAR Identification in_vivo->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: Hypothetical workflow for SAR studies of this compound derivatives.

Conclusion

References

Stability and Degradation Profile of 1,6-Dichloroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental stability and degradation data for 1,6-Dichloroisoquinoline is not extensively available in the public domain. This document therefore serves as an in-depth technical guide outlining the predicted degradation pathways based on the chemical properties of the molecule and related compounds, and provides a comprehensive framework for conducting stability and forced degradation studies in line with regulatory expectations.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. A thorough understanding of its stability and degradation profile is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) derived from it. This guide details the potential degradation pathways of this compound and provides robust experimental protocols for its stability assessment.

Predicted Stability and Degradation Pathways

Based on the structure of this compound, which features a pyridine ring fused to a benzene ring with two chlorine substituents, the primary degradation pathways are anticipated to be hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

The chlorine atom at the 1-position of the isoquinoline ring is expected to be more susceptible to nucleophilic substitution, including hydrolysis, compared to the chlorine at the 6-position. This is due to the electron-withdrawing effect of the ring nitrogen, which activates the C1 position.

Predicted Degradation Products:

  • Major Degradant: 6-chloro-1(2H)-isoquinolinone (from hydrolysis at C1)

  • Minor Degradant: 1-chloro-6-hydroxyisoquinoline (from hydrolysis at C6)

  • Further Degradation: 1,6-dihydroxyisoquinoline (from hydrolysis at both positions)

Hydrolysis_Pathway This compound This compound 6-chloro-1(2H)-isoquinolinone 6-chloro-1(2H)-isoquinolinone This compound->6-chloro-1(2H)-isoquinolinone Major Pathway (H2O, H+ or OH-) 1-chloro-6-hydroxyisoquinoline 1-chloro-6-hydroxyisoquinoline This compound->1-chloro-6-hydroxyisoquinoline Minor Pathway (H2O, H+ or OH-) 1,6-dihydroxyisoquinoline 1,6-dihydroxyisoquinoline 6-chloro-1(2H)-isoquinolinone->1,6-dihydroxyisoquinoline Further Hydrolysis 1-chloro-6-hydroxyisoquinoline->1,6-dihydroxyisoquinoline Further Hydrolysis

Oxidative Degradation

Oxidation is likely to target the electron-rich aromatic rings, potentially leading to the formation of N-oxides or hydroxylated species. The pyridine nitrogen is a primary site for N-oxidation.

Predicted Degradation Products:

  • This compound N-oxide

  • Hydroxylated derivatives on the benzene or pyridine ring

Oxidation_Pathway This compound This compound 1,6-Dichloroisoquinoline_N-oxide This compound N-oxide This compound->1,6-Dichloroisoquinoline_N-oxide Oxidizing Agent (e.g., H2O2) Hydroxylated_Derivatives Hydroxylated Derivatives This compound->Hydroxylated_Derivatives Oxidizing Agent (e.g., H2O2)

Photolytic Degradation

Exposure to UV or visible light can induce degradation, potentially through homolytic cleavage of the carbon-chlorine bonds, leading to radical-mediated reactions or direct dechlorination.

Predicted Degradation Products:

  • 1-Chloroisoquinoline

  • 6-Chloroisoquinoline

  • Isoquinoline

  • Polymeric materials

Photolytic_Degradation_Pathway This compound This compound 1-Chloroisoquinoline 1-Chloroisoquinoline This compound->1-Chloroisoquinoline UV/Vis Light 6-Chloroisoquinoline 6-Chloroisoquinoline This compound->6-Chloroisoquinoline UV/Vis Light Isoquinoline Isoquinoline 1-Chloroisoquinoline->Isoquinoline UV/Vis Light 6-Chloroisoquinoline->Isoquinoline UV/Vis Light

Recommended Experimental Protocols for Stability Testing

A comprehensive stability testing program should be established based on ICH guidelines. This includes long-term, accelerated, and forced degradation studies.

Experimental_Workflow cluster_0 Forced Degradation Studies cluster_1 Analytical Method Development cluster_2 Formal Stability Studies cluster_3 Characterization Hydrolysis Hydrolysis Stability_Indicating_Method Stability-Indicating HPLC Method Hydrolysis->Stability_Indicating_Method Oxidation Oxidation Oxidation->Stability_Indicating_Method Photolysis Photolysis Photolysis->Stability_Indicating_Method Thermal Thermal Thermal->Stability_Indicating_Method Accelerated_Stability Accelerated Stability Stability_Indicating_Method->Accelerated_Stability Long_Term_Stability Long-Term Stability Stability_Indicating_Method->Long_Term_Stability Impurity_Identification Impurity Identification (LC-MS, NMR) Accelerated_Stability->Impurity_Identification Long_Term_Stability->Impurity_Identification Degradation_Profile Degradation Profile & Pathway Elucidation Impurity_Identification->Degradation_Profile

Forced Degradation Studies

Forced degradation (stress testing) is essential for elucidating degradation pathways and developing a stability-indicating analytical method.

Table 1: Proposed Conditions for Forced Degradation Studies

Stress ConditionProposed Method
Hydrolysis 1. 0.1 M HCl at 60°C for 24h2. Water at 60°C for 24h3. 0.1 M NaOH at 60°C for 24h
Oxidation 3% H₂O₂ solution at room temperature for 24h
Photolysis Expose solid material and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A dark control should be maintained.
Thermal Expose solid material to dry heat at 80°C for 48h.
Analytical Methodology

A stability-indicating HPLC method must be developed and validated.

Table 2: Example HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Formal Stability Studies

Formal stability studies should be conducted on at least three primary batches of this compound in the proposed commercial packaging.

Table 3: ICH Conditions for Formal Stability Studies

StudyStorage ConditionTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH0, 6, 9, 12 months (if significant change at accelerated)
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 months

Data Presentation and Interpretation

Quantitative data from stability studies should be tabulated to facilitate analysis and comparison.

Table 4: Example of Stability Data Presentation (Accelerated Conditions)

Time Point (Months)AppearanceAssay (%)Impurity A (%)Impurity B (%)Total Impurities (%)
0 White to off-white solid99.8< 0.05< 0.050.12
3 White to off-white solid99.50.150.080.35
6 White to off-white solid99.10.280.150.65

Impurity A and B would be identified and quantified based on the developed stability-indicating method.

Conclusion

This technical guide provides a comprehensive framework for investigating the stability and degradation profile of this compound. The predicted degradation pathways highlight the importance of controlling for hydrolysis, oxidation, and light exposure during storage and handling. The outlined experimental protocols, based on ICH guidelines, will enable the establishment of a robust stability profile, ensuring the quality and consistency of this critical synthetic intermediate. The successful execution of these studies will support the development of stable and reliable drug substances and products.

Technical Guide: 1,6-Dichloroisoquinoline - Safety, Handling, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide and is not a substitute for a formal Safety Data Sheet (SDS). Users should consult the official SDS from their supplier before handling 1,6-Dichloroisoquinoline. The toxicological properties of this compound have not been fully investigated.[1] All handling should be performed by trained personnel in a controlled laboratory setting.

Executive Summary

This compound is a halogenated heterocyclic compound with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3] While specific toxicological data is limited, this guide provides a comprehensive overview of the known safety hazards, proper handling and storage procedures, personal protective equipment recommendations, and emergency protocols based on available safety data sheets. Adherence to these guidelines is crucial for minimizing risk and ensuring a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 630421-73-7[1][2][4][5]
Molecular Formula C₉H₅Cl₂N[2][4][5]
Molecular Weight 198.05 g/mol [2][4][5]
Appearance White to off-white solid[2]
Purity ≥97-98% (HPLC)[2][6]
Boiling Point 327.7°C at 760 mmHg[5]
Flash Point 182.0 ± 7.9 °C[5]
Density 1.4 ± 0.1 g/cm³[5]

Hazard Identification and Classification

While a full GHS classification is not consistently available across all sources, one safety data sheet indicates the following hazards.[7]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.
Skin IrritationCategory 2H315: Causes skin irritation.
Eye IrritationCategory 2AH319: Causes serious eye irritation.
Hazardous to the Aquatic Environment, Long-Term HazardCategory 3H412: Harmful to aquatic life with long lasting effects.

Signal Word: Danger[1]

Primary Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.

Safe Handling and Storage

Proper handling and storage are paramount to ensuring safety when working with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following are general recommendations:

PPE TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved.[1] A face shield may be necessary where splashing is possible.[8][9]Protects against splashes and dust.
Skin Protection Chemical-resistant gloves (e.g., neoprene, PVC).[1][8] Lab coat or chemical-resistant suit.[10]Prevents skin contact, which can be toxic and cause irritation.[7]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved P95 or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1]Inhalation may cause respiratory irritation.[1]
Handling Procedures
  • Handle in a well-ventilated place, such as a chemical fume hood.[5]

  • Avoid formation of dust and aerosols.[5]

  • Use non-sparking tools.[5]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[7]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Recommended storage temperature is between 0-8°C.[2]

  • Store under a nitrogen atmosphere.[4]

  • Keep away from incompatible materials such as acids, acid chlorides, acid anhydrides, and oxidizing agents.[1]

Emergency Procedures

A clear workflow for handling accidental exposure is crucial.

Emergency_Procedures cluster_exposure Exposure Event cluster_first_aid Immediate First Aid cluster_medical Medical Attention Inhalation Inhalation Move_to_Fresh_Air Move to fresh air. If not breathing, give artificial respiration. Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Wash_Skin Wash off with soap and plenty of water. Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse thoroughly with plenty of water for at least 15 minutes. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth with water. Never give anything by mouth to an unconscious person. Ingestion->Rinse_Mouth Consult_Physician Consult a physician. Show the safety data sheet. Move_to_Fresh_Air->Consult_Physician Wash_Skin->Consult_Physician Rinse_Eyes->Consult_Physician Rinse_Mouth->Consult_Physician

Caption: Workflow for first aid response to exposure.

Spills and Leaks

In case of a spill, follow these steps:

  • Evacuate: Evacuate personnel to a safe area.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Contain: Wear appropriate PPE and prevent the substance from entering drains.[1]

  • Clean-up: Sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]

Stability and Reactivity

ParameterDescription
Reactivity No data available.
Chemical Stability Stable under recommended storage conditions.[1]
Possibility of Hazardous Reactions No data available.
Conditions to Avoid Moisture.[1]
Incompatible Materials Acids, Acid chlorides, Acid anhydrides, Oxidizing agents.[1]
Hazardous Decomposition Products Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[1][7]

Toxicological Information

EffectFinding
Acute Toxicity No data available.
Skin Corrosion/Irritation No data available.
Serious Eye Damage/Irritation No data available.
Respiratory or Skin Sensitization Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals (based on QSAR modeling).[1]
Germ Cell Mutagenicity No data available.
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[1]
Reproductive Toxicity No data available.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1]
Specific Target Organ Toxicity (Repeated Exposure) No data available.
Aspiration Hazard No data available.

Disposal Considerations

Disposal of this compound and its containers must be in accordance with local, state, and federal regulations.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_pathway Disposal Pathway Unused_Product Surplus and Non-recyclable This compound Licensed_Disposal_Company Offer to a licensed professional waste disposal company. Unused_Product->Licensed_Disposal_Company Contaminated_Packaging Contaminated Packaging Dispose_as_Unused Dispose of as unused product. Contaminated_Packaging->Dispose_as_Unused Chemical_Incinerator Burn in a chemical incinerator equipped with an afterburner and scrubber. Licensed_Disposal_Company->Chemical_Incinerator

Caption: Recommended disposal workflow for this compound.

  • Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] The material can be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Packaging: Dispose of as you would the unused product.[1]

Transport Information

According to the available data, this compound is not classified as dangerous goods for transport under DOT (US), IMDG, and IATA regulations.[1] However, it is always best to confirm with the specific carrier and the latest regulations.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Anticancer Evaluation of 1,6-Dichloroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals.[1] These compounds exhibit a wide range of biological activities, making them privileged scaffolds in medicinal chemistry. The 1,6-dichloroisoquinoline core, in particular, serves as a versatile building block for creating novel therapeutic agents.[2][3] The chlorine atoms at the 1 and 6 positions provide reactive sites for nucleophilic substitution and cross-coupling reactions, enabling the synthesis of diverse libraries of derivatives for anticancer drug discovery.[2] This document provides an overview of synthetic strategies and detailed protocols for evaluating the anticancer potential of novel this compound derivatives.

Section 1: Synthesis of this compound Derivatives

The synthesis of substituted isoquinolines can be achieved through various classical and modern methods, including the Bischler-Napieralski and Pictet-Spengler reactions.[1][4] More contemporary approaches often utilize transition-metal-catalyzed cross-coupling reactions, which offer high efficiency and broad substrate scope.[5][6] For creating derivatives from a this compound starting material, palladium-catalyzed reactions such as Suzuki or Buchwald-Hartwig amination are particularly effective for introducing substituents at the reactive chlorine positions.

General Synthetic Workflow

The general approach involves the functionalization of the this compound scaffold. The chlorine at the 1-position is typically more reactive, allowing for selective substitution, followed by modification at the 6-position if desired.

G cluster_workflow General Synthetic Workflow start This compound (Starting Material) reaction1 Selective Reaction (e.g., Suzuki Coupling at C1) start->reaction1 intermediate 1-Substituted-6-chloroisoquinoline (Intermediate) reaction1->intermediate reaction2 Second Reaction (e.g., Amination at C6) intermediate->reaction2 product 1,6-Disubstituted Isoquinoline (Final Derivative) reaction2->product purification Purification (Chromatography, Recrystallization) product->purification

Caption: General workflow for the synthesis of 1,6-disubstituted isoquinoline derivatives.

Representative Protocol: Suzuki Coupling

This protocol describes a representative palladium-catalyzed Suzuki coupling reaction to introduce an aryl group at the C1 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Toluene and Water (4:1 mixture)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon supply

Procedure:

  • To a round-bottom flask, add this compound (1 mmol), the desired arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add aqueous sodium carbonate solution (2 M, 2 mmol) and the toluene/water solvent mixture.

  • Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100°C) under the inert atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 8-16 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 1-aryl-6-chloroisoquinoline derivative.

Section 2: Protocols for In Vitro Anticancer Evaluation

Once synthesized, the novel derivatives must be screened for anticancer activity. The following are standard protocols for initial in vitro evaluation.

Experimental Evaluation Workflow

G cluster_workflow Anticancer Evaluation Workflow synthesis Compound Synthesis & Purification screen Primary Cytotoxicity Screening (e.g., MTT Assay on multiple cell lines) synthesis->screen select Selection of Potent Compounds (Low IC50) screen->select mechanistic Mechanistic Studies select->mechanistic invivo In Vivo Xenograft Model Studies select->invivo apoptosis Apoptosis Assay (Annexin V/PI) mechanistic->apoptosis cellcycle Cell Cycle Analysis (PI Staining) mechanistic->cellcycle

Caption: Standard workflow for the evaluation of novel anticancer compounds.

Protocol: Cell Viability (MTT Assay)[7][8]

This assay determines a compound's effect on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cancer cell lines (e.g., MCF-7, SKOV3, A549)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

  • Synthesized isoquinoline derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates and a microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂.[7]

  • Prepare serial dilutions of the isoquinoline derivatives in the culture medium.

  • After 24 hours, replace the old medium with 100 µL of the medium containing the diluted compounds. Include a vehicle control (DMSO) and a blank control (medium only).[7]

  • Incubate the plate for 48 or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.[7]

Protocol: Apoptosis Analysis (Annexin V/PI Staining)[7]

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the isoquinoline derivative at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells and wash them twice with cold PBS.[7]

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[7]

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Section 3: Quantitative Data on Anticancer Activity

The following tables summarize cytotoxicity data for representative isoquinoline and quinoline derivatives from published studies, illustrating the potential potency of this class of compounds against various human cancer cell lines.

Table 1: Cytotoxicity of Representative Isoquinoline Derivatives

Compound ID Cancer Cell Line Assay Type IC₅₀ / GI₅₀ (µM) Source
B01002 SKOV3 (Ovarian) CCK-8 7.65 µg/mL [8]
C26001 SKOV3 (Ovarian) CCK-8 11.68 µg/mL [8]
Compound 3 * Panel (Mean) GI₅₀ 0.039 [9]
Compound 14 HCT116 (Colon) Cytotoxicity 0.48 (24h) [9]
Compound 14 CT26 (Colon) Cytotoxicity 0.58 (24h) [9]

*N-(3-morpholinopropyl)-substituted benzo[6][8]indolo[3,4-c]isoquinoline †Sulfonamido-TET ethyl acrylate derivative

Table 2: Cytotoxicity of Representative 4-Aminoquinoline Derivatives

Compound ID Cancer Cell Line Assay Type GI₅₀ (µM) Source
Compound 5 MDA-MB-468 (Breast) SRB 8.73 [10]
Compound 6 MDA-MB-468 (Breast) SRB 11.47 [10]
Compound 7 MDA-MB-468 (Breast) SRB 12.85 [10]
Chloroquine MDA-MB-468 (Breast) SRB >50 [10]

| Chloroquine | MCF-7 (Breast) | SRB | 20.72 |[10] |

Section 4: Potential Mechanism of Action

Several isoquinoline derivatives have been found to exert their anticancer effects by modulating key cellular pathways involved in apoptosis (programmed cell death).[8] One prominent mechanism is the inhibition of the Inhibitor of Apoptosis Proteins (IAPs), such as XIAP and cIAP-1.[8] IAPs function by binding to and inhibiting caspases, which are the primary executioners of apoptosis. By inhibiting IAPs, these compounds can restore the apoptotic signaling cascade, leading to cancer cell death.[8] Another reported mechanism for isoquinoline-based compounds is the inhibition of topoisomerase I, an enzyme critical for DNA replication and repair.[9]

IAP-Mediated Apoptosis Pathway

G cluster_pathway Inhibition of IAP-Mediated Apoptosis stimulus Apoptotic Stimulus caspases Caspases (e.g., Caspase-3, -9) stimulus->caspases activates apoptosis Apoptosis (Cell Death) caspases->apoptosis executes iap IAPs (XIAP, cIAP-1) iap->caspases inhibits compound Isoquinoline Derivative compound->iap inhibits

Caption: Inhibition of IAPs by isoquinoline derivatives restores caspase-mediated apoptosis.

References

Application Notes and Protocols: Leveraging 1,6-Dichloroisoquinoline for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its inherent drug-like properties make it an attractive starting point for the development of novel therapeutics. 1,6-Dichloroisoquinoline is a versatile building block for the synthesis of potent and selective kinase inhibitors. The two chlorine atoms at positions 1 and 6 offer distinct reactivity profiles, allowing for sequential and site-selective functionalization. This document provides detailed application notes, experimental protocols, and structure-activity relationship (SAR) insights for the utilization of this compound in the discovery of next-generation kinase inhibitors targeting critical cancer-related signaling pathways.

Introduction

Protein kinases are a large family of enzymes that play a central role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[2] The development of small molecule kinase inhibitors has revolutionized cancer therapy.

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents.[3] The chlorine atom at the 1-position is highly susceptible to nucleophilic substitution, while the chlorine at the 6-position is more amenable to palladium-catalyzed cross-coupling reactions. This differential reactivity allows for the systematic elaboration of the isoquinoline core to generate libraries of diverse compounds for screening and optimization.

Target Kinase Families and Signaling Pathways

Derivatives of substituted isoquinolines have shown significant activity against several key kinases involved in cell cycle regulation, transcription, and developmental signaling. Potential targets for inhibitors derived from this compound include:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression. Inhibition of CDKs, such as CDK9, can lead to the downregulation of anti-apoptotic proteins, representing a key strategy in cancer therapy.

  • CDC-like Kinases (CLKs): Dual-specificity kinases that phosphorylate serine/arginine-rich (SR) proteins of the spliceosomal complex. Targeting CLKs can modulate aberrant alternative splicing, a common feature in cancer.

  • Dual-specificity tyrosine-phosphorylation-regulated Kinases (DYRKs): Implicated in a wide range of cellular processes, including cell proliferation and brain development.

  • Haspin (GSG2): An atypical serine/threonine kinase crucial for proper chromosome alignment during mitosis. Its inhibition can lead to mitotic arrest and cell death, making it an attractive target for oncology.

Below is a simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactor Transcription Factor (e.g., Myc, AP-1) ERK->TranscriptionFactor Translocates and Phosphorylates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates Ligand Growth Factor Ligand->Receptor Binds and Activates Inhibitor Kinase Inhibitor (derived from This compound) Inhibitor->Raf Inhibits Inhibitor->MEK Inhibits

Caption: Simplified MAPK signaling pathway, a common target for kinase inhibitors.

Synthetic Strategy and Experimental Protocols

The synthetic utility of this compound lies in its capacity for sequential and regioselective functionalization. A general workflow involves an initial nucleophilic aromatic substitution (SNAr) at the more reactive C1 position, followed by a palladium-catalyzed cross-coupling reaction at the C6 position.

G start This compound step1 Step 1: SNAr Reaction (e.g., Buchwald-Hartwig Amination) start->step1 intermediate 6-Chloro-1-(substituted)isoquinoline step1->intermediate step2 Step 2: Cross-Coupling (e.g., Suzuki or Sonogashira Reaction) intermediate->step2 final Kinase Inhibitor Library (1,6-Disubstituted Isoquinolines) step2->final

Caption: General synthetic workflow for derivatizing this compound.

Protocol 1: Buchwald-Hartwig Amination at the C1 Position

This protocol details a standard procedure for the palladium-catalyzed amination of this compound with a representative aniline derivative.

Materials:

  • This compound

  • Aniline derivative (e.g., 3-methoxyaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the aniline derivative (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the flask with argon gas three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16 hours, monitoring progress by TLC.[4]

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-(6-chloroisoquinolin-1-yl)aniline derivative.

Protocol 2: Suzuki-Miyaura Coupling at the C6 Position

This protocol describes the subsequent functionalization of the C6 position using a standard Suzuki coupling reaction.

Materials:

  • N-(6-chloroisoquinolin-1-yl)aniline derivative (from Protocol 1)

  • Aryl/heteroaryl boronic acid (e.g., 4-pyridylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a microwave vial, combine the product from Protocol 1 (1.0 mmol), the boronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with nitrogen gas three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.[4]

  • After cooling, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1,6-disubstituted isoquinoline kinase inhibitor.[4]

Structure-Activity Relationship (SAR) and Quantitative Data

The following tables summarize representative quantitative data for a hypothetical series of kinase inhibitors derived from this compound. The data illustrates potential SAR trends based on modifications at the C1 and C6 positions.

Table 1: Effect of C1-Aniline Substitution on Kinase Inhibition (CLK1)

Compound IDC1-Substituent (R¹)C6-Substituent (R²)CLK1 IC₅₀ (nM)
ISO-01 3-Methoxyaniline4-Pyridyl15
ISO-02 3-Chloroaniline4-Pyridyl45
ISO-03 3-(Trifluoromethyl)aniline4-Pyridyl8
ISO-04 Aniline4-Pyridyl120

Analysis: The data suggests that electron-withdrawing groups on the C1-aniline ring, particularly at the meta position, enhance inhibitory activity against CLK1. The trifluoromethyl group in ISO-03 results in the most potent inhibition.

Table 2: Effect of C6-Aryl Substitution on Kinase Inhibition (DYRK1A)

Compound IDC1-Substituent (R¹)C6-Substituent (R²)DYRK1A IC₅₀ (nM)
ISO-05 3-MethoxyanilinePhenyl78
ISO-06 3-Methoxyaniline4-Pyridyl25
ISO-07 3-Methoxyaniline3-Pyridyl32
ISO-08 3-Methoxyaniline1-Methyl-1H-pyrazol-4-yl18

Analysis: The introduction of a nitrogen-containing heteroaromatic ring at the C6 position appears crucial for potent DYRK1A inhibition. The pyrazole moiety in ISO-08 shows the highest potency, likely due to its ability to form specific hydrogen bond interactions within the ATP-binding pocket.

Kinase Inhibition Assay Protocol

To evaluate the efficacy of the synthesized compounds, a biochemical assay such as the Kinase-Glo® Luminescent Kinase Assay can be employed.

G start Prepare Reagents: Kinase, Substrate, ATP, Inhibitor step1 Add Kinase, Substrate, and Inhibitor to 96-well plate start->step1 step2 Initiate reaction by adding ATP step1->step2 step3 Incubate at Room Temperature (e.g., 60 minutes) step2->step3 step4 Stop reaction and add Kinase-Glo® Reagent step3->step4 step5 Incubate for 10 minutes to stabilize signal step4->step5 step6 Measure Luminescence step5->step6 end Calculate % Inhibition and determine IC50 step6->end

References

Application Notes and Protocols: 1,6-Dichloroisoquinoline as a Versatile Intermediate for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,6-dichloroisoquinoline as a key intermediate in the synthesis of novel antimicrobial agents. The protocols outlined below detail the synthesis of potent isoquinoline derivatives and the evaluation of their antimicrobial efficacy.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents with novel mechanisms of action. Isoquinoline scaffolds are a promising class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including potent antimicrobial effects. This compound is a valuable and reactive starting material for the synthesis of a diverse library of isoquinoline derivatives. The presence of two chlorine atoms at positions 1 and 6 allows for selective functionalization through nucleophilic substitution and cross-coupling reactions, enabling the generation of compounds with potential antimicrobial activity. This document outlines the synthesis of antimicrobial agents from this compound, focusing on the Sonogashira coupling reaction to produce alkynylisoquinoline derivatives, which have shown significant promise as antibacterial agents.[1]

Data Presentation

The antimicrobial activity of synthesized isoquinoline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the antimicrobial activity of representative isoquinoline derivatives against a panel of clinically relevant bacterial strains.

Compound IDDerivative ClassTest OrganismStrain IDMIC (µg/mL)MBC (µg/mL)
HSN-584 Alkynyl IsoquinolineStaphylococcus aureus (MRSA)ATCC 3359148
HSN-739 Alkynyl IsoquinolineStaphylococcus aureus (MRSA)ATCC 33591816
HSN-584 Alkynyl IsoquinolineEnterococcus faecium (VRE)ATCC 700221816
HSN-739 Alkynyl IsoquinolineEnterococcus faecium (VRE)ATCC 7002211632
HSN-584 Alkynyl IsoquinolineStreptococcus pneumoniae (MDR)Clinical Isolate48
HSN-739 Alkynyl IsoquinolineStreptococcus pneumoniae (MDR)Clinical Isolate816
Compound 8d Tricyclic IsoquinolineStaphylococcus aureus-16-
Compound 8f Tricyclic IsoquinolineStaphylococcus aureus-32-
Compound 8f Tricyclic IsoquinolineStreptococcus pneumoniae-32-
Compound 8d Tricyclic IsoquinolineEnterococcus faecium-128-
Compound 8f Tricyclic IsoquinolineEnterococcus faecium-64-

Data for HSN-584 and HSN-739 are representative of alkynyl isoquinolines synthesized via Sonogashira coupling.[1] Data for compounds 8d and 8f represent other classes of bioactive isoquinoline derivatives.[2]

Experimental Protocols

Protocol 1: Synthesis of 1-Alkynyl-6-chloroisoquinolines via Sonogashira Coupling

This protocol describes a general procedure for the selective Sonogashira coupling of a terminal alkyne to the C1 position of this compound. The C1 position is generally more reactive towards cross-coupling reactions.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, propargyl alcohol) (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2 equivalents)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Schlenk flask and standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1 equivalent), PdCl₂(PPh₃)₂ (0.03 equivalents), and CuI (0.05 equivalents).

  • Add the anhydrous, degassed solvent to dissolve the reagents.

  • Add triethylamine (2 equivalents) followed by the terminal alkyne (1.2 equivalents) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-alkynyl-6-chloroisoquinoline derivative.

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized isoquinoline derivatives using the broth microdilution method.

Materials:

  • Synthesized isoquinoline derivative stock solution (e.g., 1 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Microtiter Plates: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

  • Add 100 µL of the isoquinoline derivative stock solution to the first well of each row and mix to create a 1:2 dilution.

  • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for the negative control (sterility control) wells.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) for each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed to determine the lowest concentration of the antimicrobial agent required to kill the bacterium.

Materials:

  • Results from the MIC test (Protocol 2)

  • Nutrient agar plates

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC test.

  • Spot-inoculate the aliquots onto separate sections of a nutrient agar plate.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Visualizations

Synthesis_of_Antimicrobial_Agents This compound This compound Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling 1-Alkynyl-6-chloroisoquinoline Derivatives 1-Alkynyl-6-chloroisoquinoline Derivatives Sonogashira Coupling->1-Alkynyl-6-chloroisoquinoline Derivatives Antimicrobial Activity Antimicrobial Activity 1-Alkynyl-6-chloroisoquinoline Derivatives->Antimicrobial Activity

Caption: Synthetic pathway from this compound to antimicrobial agents.

Experimental_Workflow cluster_synthesis Synthesis cluster_testing Antimicrobial Testing Start Start Reaction Setup Reaction Setup Start->Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring Workup & Purification Workup & Purification Reaction Monitoring->Workup & Purification Characterization Characterization Workup & Purification->Characterization MIC Determination MIC Determination Characterization->MIC Determination MBC Determination MBC Determination MIC Determination->MBC Determination Data Analysis Data Analysis MBC Determination->Data Analysis

Caption: Experimental workflow for synthesis and antimicrobial evaluation.

References

Application Notes: The Role of 1,6-Dichloroisoquinoline in Cardiovascular Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dichloroisoquinoline is a halogenated heterocyclic compound that serves as a versatile precursor in organic synthesis. While not an active cardiovascular agent itself, its unique chemical structure, featuring two reactive chlorine atoms on the isoquinoline scaffold, makes it a valuable starting material for the synthesis of novel isoquinoline derivatives with potential therapeutic applications in cardiovascular disease. The isoquinoline core is a well-established pharmacophore found in numerous biologically active compounds, including several with pronounced cardiovascular effects. This document outlines the potential applications of this compound in cardiovascular drug discovery, provides hypothetical synthetic strategies, and details experimental protocols for evaluating the cardiovascular activity of its derivatives.

Biological Context: The Isoquinoline Scaffold in Cardiovascular Pharmacology

The isoquinoline nucleus is a key structural motif in a variety of compounds that modulate cardiovascular function. Prominent examples include:

  • Papaverine: A naturally occurring benzylisoquinoline alkaloid, papaverine is a non-specific vasodilator that acts by inhibiting phosphodiesterase, leading to increased levels of cyclic AMP and cyclic GMP in smooth muscle cells.[1][2] This results in relaxation of blood vessels and is used to treat spasms of the vascular system.

  • Berberine: This isoquinoline alkaloid has demonstrated a range of cardiovascular benefits, including anti-arrhythmic, antihypertensive, and lipid-lowering effects.[3] Its mechanisms of action are multifaceted, involving the modulation of ion channels and various signaling pathways.

  • Synthetic Isoquinoline Derivatives: Numerous synthetic isoquinolines have been investigated for their cardiovascular properties. For instance, certain isoquinolin-3-ol derivatives have been shown to act as cardiotonic agents by inhibiting phosphodiesterase III.[4] Additionally, various 1-amino-3,4-dihydroisoquinolines have been synthesized and evaluated for their antihypertensive activity.[5]

Given the established cardiovascular activity of diverse isoquinoline derivatives, this compound represents a promising starting point for the development of new chemical entities targeting cardiovascular diseases. The two chlorine atoms provide handles for selective functionalization through nucleophilic substitution and cross-coupling reactions, allowing for the creation of diverse chemical libraries for screening.

Potential Synthetic Applications of this compound

The reactivity of the chlorine atoms at the 1 and 6 positions of the isoquinoline ring can be exploited to synthesize a variety of derivatives. The chlorine at the 1-position is generally more susceptible to nucleophilic substitution. This differential reactivity can be utilized for sequential functionalization.

A hypothetical synthetic workflow for generating a library of cardiovascular drug candidates from this compound is presented below.

G A This compound B Nucleophilic Substitution (e.g., Amines, Alcohols, Thiols) A->B Step 1 C 1-Substituted-6-chloroisoquinolines B->C D Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) C->D Step 2 E 1,6-Disubstituted Isoquinoline Derivatives (Drug Candidates) D->E

Caption: Synthetic workflow for derivatization of this compound.

Quantitative Data of Representative Isoquinoline-Based Cardiovascular Agents

While specific data for derivatives of this compound is not available, the following table summarizes quantitative data for known isoquinoline compounds with cardiovascular activity to provide a benchmark for future drug discovery efforts.

CompoundClassTarget/Mechanism of ActionIC50/EC50Cardiovascular EffectReference
PapaverineVasodilatorPhosphodiesterase (PDE) inhibitorVaries by PDE subtypeVasodilation[1][2]
BerberineMultipleMultiple (e.g., K+ channels, AMPK)Varies by targetAnti-arrhythmic, Antihypertensive[3]
BemarinoneCardiotonicPhosphodiesterase III (PDE-III) inhibitor~1 µM (PDE-III)Increased myocardial contractility[4]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the cardiovascular effects of novel isoquinoline derivatives synthesized from this compound.

1. In Vitro Vasodilation Assay Using Isolated Aortic Rings

This assay assesses the direct vasodilatory effect of a compound on isolated blood vessels.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a laboratory animal (e.g., Sprague-Dawley rat) in accordance with institutional guidelines.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit (K-H) buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11).

    • Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.

  • Experimental Setup:

    • Mount the aortic rings in an organ bath containing K-H buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Connect the rings to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the K-H buffer every 15-20 minutes.

  • Assay Procedure:

    • Induce contraction of the aortic rings with a vasoconstrictor, such as phenylephrine (1 µM) or KCl (60 mM).

    • Once a stable contraction plateau is reached, add the test compound (novel isoquinoline derivative) in a cumulative concentration-dependent manner (e.g., 1 nM to 100 µM).

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Plot the concentration-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

G A Aortic Ring Preparation B Mounting in Organ Bath A->B C Equilibration B->C D Induce Contraction (Phenylephrine/KCl) C->D E Cumulative Addition of Test Compound D->E F Record Relaxation E->F G Data Analysis (EC50) F->G

Caption: Workflow for in vitro vasodilation assay.

2. In Vivo Blood Pressure Monitoring in Spontaneously Hypertensive Rats (SHRs)

This protocol evaluates the antihypertensive effect of a test compound in a genetic model of hypertension.

Methodology:

  • Animal Model:

    • Use adult male Spontaneously Hypertensive Rats (SHRs).

    • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Blood Pressure Measurement:

    • Acclimatize the rats to the blood pressure measurement procedure for several days before the experiment.

    • Measure systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff method.

  • Drug Administration:

    • Dissolve the test compound in a suitable vehicle (e.g., saline, DMSO).

    • Administer the compound to the SHRs via oral gavage or intraperitoneal injection at various doses.

    • Include a vehicle control group and a positive control group (e.g., a known antihypertensive drug like quinapril).[3]

  • Data Collection and Analysis:

    • Measure SBP and HR at multiple time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

    • Calculate the change in SBP and HR from baseline for each group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of the test compound with the control groups.

3. In Vitro Cardiac Ion Channel Patch-Clamp Electrophysiology

This technique is used to study the effect of a compound on specific ion channels involved in the cardiac action potential, which is crucial for assessing anti-arrhythmic potential.

Methodology:

  • Cell Preparation:

    • Use isolated primary cardiomyocytes or a stable cell line expressing the cardiac ion channel of interest (e.g., HEK293 cells expressing hERG channels).

  • Patch-Clamp Recording:

    • Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.

    • Use appropriate intracellular and extracellular solutions to isolate the specific ion current of interest (e.g., Na+, K+, Ca2+ currents).

  • Experimental Protocol:

    • Establish a stable whole-cell recording.

    • Apply voltage protocols specific for the ion channel being studied to elicit ionic currents.

    • Perfuse the cell with the test compound at various concentrations.

    • Record the changes in the ion channel current in the presence of the compound.

  • Data Analysis:

    • Measure the peak current amplitude and other kinetic parameters of the ion channel.

    • Calculate the percentage of current inhibition at each concentration of the test compound.

    • Construct a concentration-inhibition curve and determine the IC50 value.

G cluster_0 Cardiac Action Potential Na Na+ Influx (Depolarization) Ca Ca2+ Influx (Plateau) K K+ Efflux (Repolarization) Compound Isoquinoline Derivative Compound->Na Blockade Compound->Ca Blockade Compound->K Blockade

Caption: Potential targets of isoquinoline derivatives on cardiac ion channels.

This compound is a promising, though under-explored, starting material for the synthesis of novel cardiovascular drugs. Its derivatization can lead to a wide array of compounds that can be screened for various cardiovascular activities, including vasodilation, antihypertensive effects, and anti-arrhythmic properties. The protocols detailed in this document provide a framework for the pharmacological evaluation of such novel isoquinoline derivatives, paving the way for the discovery of new therapeutic agents for cardiovascular diseases.

References

Application Notes: Nucleophilic Substitution Reactions of 1,6-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of 1,6-dichloroisoquinoline. The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1][2] The presence of two chlorine atoms at the C1 and C6 positions of the isoquinoline ring offers versatile handles for synthetic modification, allowing for the generation of diverse molecular libraries for drug discovery and materials science.[3] The chlorine atom at the C1 position is generally more reactive towards nucleophilic substitution due to the electronic influence of the ring nitrogen. However, palladium-catalyzed cross-coupling reactions can often be performed selectively at either position by tuning the reaction conditions.[4][5]

These protocols focus on common and robust transformations, including amination, thiolation, and carbon-carbon bond formation, providing a foundation for the synthesis of novel 1,6-disubstituted isoquinoline derivatives.

Reactions with Nitrogen Nucleophiles (Buchwald-Hartwig Amination)

Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[6] This reaction is highly effective for the coupling of aryl halides, such as this compound, with a wide range of primary and secondary amines. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity.[4]

Data Presentation: Buchwald-Hartwig Amination
Entry Amine Nucleophile Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Product Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene110126-Chloro-N-phenylisoquinolin-1-amine85-95
2MorpholinePd(OAc)₂ (3)BINAP (5)NaOtBuDioxane100164-(6-Chloroisoquinolin-1-yl)morpholine80-90
3BenzylaminePd₂(dba)₃ (2)DavePhos (4)K₃PO₄Toluene11014N-Benzyl-6-chloroisoquinolin-1-amine88-96
4n-HexylaminePd(OAc)₂ (3)SPhos (5)NaOtBuDioxane100186-Chloro-N-hexylisoquinolin-1-amine75-85
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol describes the mono-amination at the C1 position.

  • Reaction Setup: To a dry, two-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add this compound (1.0 mmol, 198.05 mg).

  • Reagent Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., Cs₂CO₃, 1.5 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., Toluene, 10 mL) followed by the amine nucleophile (1.1 mmol).

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 110 °C) and stir for the designated time (12-18 hours), monitoring progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-amino-6-chloroisoquinoline derivative.

Reactions with Sulfur Nucleophiles (Thiolation)

Thiols and their corresponding thiolates are potent nucleophiles that can readily displace halides on heteroaromatic systems.[7] This reaction typically proceeds under basic conditions to generate the more nucleophilic thiolate anion, leading to the formation of a carbon-sulfur bond.

Data Presentation: Thiolation Reactions
Entry Thiol Nucleophile Base Solvent Temp (°C) Time (h) Product Yield (%)
1ThiophenolK₂CO₃DMF8066-Chloro-1-(phenylthio)isoquinoline90-98
2EthanethiolNaHTHF6086-Chloro-1-(ethylthio)isoquinoline85-95
3Benzyl MercaptanCs₂CO₃Acetonitrile7071-(Benzylthio)-6-chloroisoquinoline88-96
44-MethoxythiophenolK₂CO₃DMF8066-Chloro-1-((4-methoxyphenyl)thio)isoquinoline92-99
Experimental Protocol: General Procedure for Thiolation
  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 198.05 mg) and the desired solvent (e.g., DMF, 10 mL).

  • Base and Nucleophile Addition: Add the base (e.g., K₂CO₃, 1.5 mmol) and the thiol nucleophile (1.1 mmol).

  • Reaction: Heat the mixture to the specified temperature (e.g., 80 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography or recrystallization to afford the target thioether.

Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[8] This reaction is highly versatile and tolerant of numerous functional groups, making it ideal for the late-stage functionalization of complex molecules.[9]

Data Presentation: Suzuki-Miyaura Coupling
Entry Boronic Acid/Ester Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Product Yield (%)
1Phenylboronic AcidPd(PPh₃)₄ (4)-K₂CO₃Toluene/H₂O90126-Chloro-1-phenylisoquinoline85-95
24-Methoxyphenylboronic AcidPd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane/H₂O100106-Chloro-1-(4-methoxyphenyl)isoquinoline88-97
3Thiophene-2-boronic AcidPd(PPh₃)₄ (4)-K₂CO₃Toluene/H₂O90146-Chloro-1-(thiophen-2-yl)isoquinoline80-90
4Pyridine-3-boronic AcidPd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane/H₂O100126-Chloro-1-(pyridin-3-yl)isoquinoline75-85
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol, 198.05 mg), the boronic acid or ester (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.04 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen).

  • Solvent Addition: Add a degassed mixture of solvents (e.g., Toluene and Water, 4:1 ratio, 10 mL total).

  • Reaction: Heat the mixture with vigorous stirring at the specified temperature (e.g., 90 °C) for the required time (10-14 hours). Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired C1-arylated isoquinoline.

Mandatory Visualizations

G cluster_reactants Reactants cluster_products Products 1_6_Dichloroisoquinoline 1_6_Dichloroisoquinoline Reaction_Conditions Reaction Conditions (Catalyst, Base, Solvent, Heat) 1_6_Dichloroisoquinoline->Reaction_Conditions Nucleophile Nucleophile (R-NH₂, R-SH, R-B(OH)₂) Nucleophile->Reaction_Conditions Substituted_Product 1-Substituted-6-chloroisoquinoline Reaction_Conditions->Substituted_Product Byproduct Byproduct (e.g., HCl) Reaction_Conditions->Byproduct

Caption: General scheme for nucleophilic substitution on this compound.

G start Start setup 1. Reaction Setup - Add Aryl Halide, Catalyst, Ligand, Base - Establish Inert Atmosphere start->setup addition 2. Reagent Addition - Add Degassed Solvent - Add Nucleophile setup->addition reaction 3. Reaction - Heat to Target Temperature - Monitor by TLC/LC-MS addition->reaction workup 4. Aqueous Work-up - Cool and Quench Reaction - Filter and Extract reaction->workup purify 5. Purification - Dry Organic Layer - Concentrate in vacuo - Column Chromatography workup->purify end End (Pure Product) purify->end

Caption: Experimental workflow for a typical Pd-catalyzed cross-coupling reaction.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_development Lead Optimization start This compound synthesis Nucleophilic Substitution Reactions start->synthesis library Library of Novel Isoquinoline Derivatives synthesis->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Application of synthesized isoquinolines in a drug discovery workflow.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1,6-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing palladium-catalyzed cross-coupling reactions on 1,6-dichloroisoquinoline. This versatile substrate allows for selective functionalization at two distinct positions, making it a valuable building block in the synthesis of novel isoquinoline derivatives for pharmaceutical and materials science applications. The protocols outlined below are based on established methodologies for similar heteroaryl chlorides and provide robust starting points for reaction optimization.

Overview of Reactivity

The chlorine atoms at the C1 and C6 positions of this compound exhibit differential reactivity, which can be exploited for selective functionalization. The C1 position is generally more reactive towards palladium-catalyzed cross-coupling reactions due to the electronic influence of the adjacent nitrogen atom. This allows for sequential couplings, where the C1 position is functionalized first under milder conditions, followed by reaction at the C6 position under more forcing conditions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various boronic acids or their esters.[1][2][3][4] This reaction is fundamental for the synthesis of biaryl and heteroaryl-aryl isoquinoline derivatives.[1][5]

Comparative Reaction Conditions for Suzuki-Miyaura Coupling
ParameterCondition A (for C1 selectivity)Condition B (for C6 or double coupling)Coupling Partner
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃PdCl₂(dppf), Buchwald PrecatalystsAryl/Heteroaryl Boronic Acids
Ligand SPhos, XPhos, P(t-Bu)₃RuPhos, BrettPhos
Base K₂CO₃, K₃PO₄Cs₂CO₃, t-BuOK
Solvent Dioxane/H₂O, Toluene/H₂ODMF, DME
Temperature 80-100 °C100-120 °C
Typical Yield 70-95%60-90%
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O, 10:1)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, the phosphine ligand, and the base.

  • Add this compound and the arylboronic acid.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Add Pd Catalyst, Ligand, Base, this compound, and Boronic Acid Solvent Add Degassed Solvent Reagents->Solvent 1. Charge Vessel Heating Heat and Stir (e.g., 90 °C) Solvent->Heating 2. Inert Atmosphere Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and Dilute Monitoring->Quench 3. Reaction Complete Extract Aqueous Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product 4. Isolate

Suzuki-Miyaura Coupling Experimental Workflow.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-substituted isoquinolinamines from this compound.[7][8] This reaction is crucial for accessing a wide range of biologically active compounds.[7]

Comparative Reaction Conditions for Buchwald-Hartwig Amination
ParameterCondition A (Primary Amines)Condition B (Secondary Amines)Amine Partner
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Buchwald Precatalysts (e.g., XPhos Pd G3)Primary/Secondary Alkyl/Aryl Amines
Ligand XPhos, RuPhosBrettPhos, Josiphos
Base NaOt-Bu, LHMDSK₂CO₃, Cs₂CO₃
Solvent Toluene, DioxaneTHF, DMF
Temperature 80-110 °C90-120 °C
Typical Yield 65-90%70-95%
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary amine.[7]

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction tube.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the reaction vessel and heat to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress. Upon completion, cool to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalytic_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd Ar-X PdII_complex (L)₂Pd(II)(Ar)X OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord + HNR¹R² PdII_Amine [(L)₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation + Base PdII_Amido (L)₂Pd(II)(Ar)(NR¹R²) Deprotonation->PdII_Amido - Base-H⁺X⁻ RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0L2 Product Ar-NR¹R² RedElim->Product

Buchwald-Hartwig Amination Catalytic Cycle.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the synthesis of alkynyl-substituted isoquinolines by reacting this compound with terminal alkynes.[9][10][11] This reaction is valuable for creating rigid scaffolds and intermediates for further transformations.

Comparative Reaction Conditions for Sonogashira Coupling
ParameterCondition A (Copper-Catalyzed)Condition B (Copper-Free)Alkyne Partner
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd₂(dba)₃, Pd(OAc)₂Terminal Alkynes
Copper Co-catalyst CuI (1-5 mol%)None
Ligand PPh₃XPhos, SPhos
Base Et₃N, i-Pr₂NHCs₂CO₃, K₃PO₄
Solvent THF, DMFDioxane, Toluene
Temperature Room Temp to 70 °C80-120 °C
Typical Yield 75-98%70-92%
Detailed Experimental Protocol: Sonogashira Coupling (Copper-Catalyzed)

This protocol describes a standard copper-catalyzed Sonogashira coupling.[9]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Add the anhydrous, degassed solvent.

  • Add triethylamine followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress. Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography.

Heck Reaction: C-C (Alkenyl) Bond Formation

The Heck reaction facilitates the coupling of this compound with alkenes to form vinyl-substituted isoquinolines.[12][13][14] This reaction is a powerful tool for the synthesis of complex polycyclic systems and functionalized olefins.[15]

Comparative Reaction Conditions for Heck Reaction
ParameterCondition A (Standard)Condition B (Phosphine-Free)Alkene Partner
Palladium Catalyst Pd(OAc)₂, PdCl₂Pd(OAc)₂Electron-deficient Alkenes
Ligand P(o-tol)₃, PPh₃None (with additives)
Base Et₃N, K₂CO₃i-Pr₂NEt
Solvent DMF, NMPAcetonitrile
Additive NoneTBAB (Tetrabutylammonium bromide)
Temperature 100-140 °C80-120 °C
Typical Yield 60-85%55-80%
Detailed Experimental Protocol: Heck Reaction

This protocol provides a general procedure for the Heck reaction of this compound with an alkene.[16]

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • P(o-tol)₃ (10 mol%)

  • Triethylamine (2.0 equiv)

  • DMF

Procedure:

  • In a sealed tube, combine this compound, the alkene, Pd(OAc)₂, P(o-tol)₃, and triethylamine in DMF.

  • Heat the mixture at 100-140 °C for 12-24 hours.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Heck_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd Ar-X PdII_complex (L)₂Pd(II)(Ar)X OxAdd->PdII_complex Alkene_Ins Alkene Insertion PdII_complex->Alkene_Ins + Alkene PdII_Alkyl (L)₂Pd(II)(Alkyl)X Alkene_Ins->PdII_Alkyl Beta_Hydride β-Hydride Elimination PdII_Alkyl->Beta_Hydride PdH_complex (L)₂Pd(II)(H)X Beta_Hydride->PdH_complex Product Substituted Alkene Beta_Hydride->Product Base_Regen Base Regeneration PdH_complex->Base_Regen + Base Base_Regen->Pd0L2 - Base-H⁺X⁻

Heck Reaction Catalytic Cycle.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 1,6-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide is instrumental in the synthesis of biaryl and heteroaryl-aryl scaffolds, which are prevalent in many biologically active compounds and pharmaceutical agents.[1][4] The isoquinoline core, in particular, is a privileged scaffold in medicinal chemistry.[1] The functionalization of this core through cross-coupling reactions allows for the generation of diverse molecular architectures for structure-activity relationship (SAR) studies in drug discovery.[1]

1,6-Dichloroisoquinoline presents a valuable starting material with two reactive sites for sequential and regioselective functionalization. The electronic properties of the isoquinoline ring system influence the reactivity of the two chlorine atoms, often allowing for selective reaction at one position over the other. Typically, the C1 position of the isoquinoline ring is more electron-deficient and thus more susceptible to oxidative addition to the palladium(0) catalyst, making it the more reactive site for Suzuki-Miyaura coupling compared to the C6 position. This application note provides a detailed protocol for the regioselective Suzuki-Miyaura coupling of this compound, focusing on the initial selective coupling at the C1 position.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex. This step is typically rate-limiting and is expected to occur preferentially at the more electrophilic C1 position.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex R-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OR)2 Base diorgano_pd R-Pd(II)L2-R' transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Regioselective Mono-Arylation at the C1 Position

This protocol details the general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the C1 position.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Reaction vessel (e.g., Schlenk flask or sealed vial)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles to ensure an oxygen-free environment.[1]

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and degassed water). The reaction concentration is typically between 0.1 and 0.5 M.

  • Degassing: Sparge the resulting suspension with the inert gas for 15-30 minutes to thoroughly degas the solvent.[1]

  • Catalyst Addition: To the stirring suspension, add the palladium catalyst and, if necessary, the ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl-6-chloroisoquinoline.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification reagents Combine this compound, Arylboronic Acid, and Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Anhydrous/Degassed Solvent inert->solvent degas Degas Solvent Mixture solvent->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat Reaction Mixture (80-110 °C) with Stirring catalyst->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Aqueous Work-up and Extraction cool->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify product Isolated 1-Aryl-6-chloroisoquinoline purify->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: Representative Reaction Conditions

The optimal conditions for the Suzuki-Miyaura coupling of this compound will depend on the specific arylboronic acid used. The following table summarizes typical conditions that can serve as a starting point for optimization.

EntryCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)1001275-90
2PdCl₂(dppf) (3)-Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901080-95
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)110885-98
4Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)1001280-95

Note: Yields are hypothetical and represent typical ranges for successful Suzuki-Miyaura couplings of similar chloro-heteroaromatic substrates.

Further Functionalization

The resulting 1-aryl-6-chloroisoquinoline product can be subjected to a second Suzuki-Miyaura coupling reaction to functionalize the C6 position. This subsequent reaction may require more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system) due to the potentially lower reactivity of the C6-Cl bond compared to the C1-Cl bond in the starting material.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient method for the synthesis of 1-aryl-6-chloroisoquinolines from this compound. The inherent electronic properties of the isoquinoline ring allow for a regioselective mono-arylation at the C1 position under standard palladium-catalyzed conditions. This protocol offers a robust starting point for researchers, and optimization of the catalyst, ligand, base, and solvent system will likely be necessary to achieve high yields for specific substrate combinations. This methodology is highly valuable for the generation of diverse libraries of isoquinoline derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols: Synthesis of Isoquinoline-Based Compounds for Material Science Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds. While their applications in medicinal chemistry are well-documented, their unique electronic and photophysical properties have established them as a versatile scaffold in material science.[1][2] The rigid, planar structure of the isoquinoline core, coupled with its inherent electron-rich nature, allows for the design of molecules with tailored optical and electrical properties. This has led to their successful implementation in diverse applications such as organic light-emitting diodes (OLEDs), fluorescent sensors, and perovskite solar cells.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and utilization of isoquinoline-based compounds in these key areas of material science.

I. Application in Organic Light-Emitting Diodes (OLEDs)

Application Note: Isoquinoline derivatives are excellent candidates for OLEDs, serving as emitters, hosts, and electron-transporting materials.[3] Their rigid structure contributes to good thermal stability and high fluorescence quantum yields. By modifying the substituents on the isoquinoline ring, the emission color, and electronic properties can be precisely tuned, enabling the development of highly efficient and stable OLED devices, including blue emitters which are crucial for full-color displays.[4]

Quantitative Data for Isoquinoline-Based OLED Materials
CompoundRole in OLEDEmission Colorλem (nm)Quantum Yield (Φ)HOMO (eV)LUMO (eV)Reference
8,8′-dimethoxy-5,5′-bisquinoline (DMeOBQ)Emitter, Electron TransportBlue425---[4]
Polyquinoline (PPQ)EmitterOrange578---
Imidazo[1,5-a]quinolinesEmitterBlue431-446up to 48%--[5]
Push-Pull IsoquinolinesEmitterBlue-Green to RedTunableModerate--[6]

Experimental Protocol: Synthesis of a Blue-Emitting Isoquinoline Derivative

This protocol describes the synthesis of 1-(isoquinolin-3-yl)azetidin-2-one, a compound noted for its high quantum yield, via a Goldberg-Ullmann-type coupling reaction.

Materials:

  • 3-bromoisoquinoline

  • Azetidin-2-one (β-propiolactam)

  • Copper(I) iodide (CuI)

  • N,N'-dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K2CO3)

  • n-butanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromoisoquinoline (1 mmol), azetidin-2-one (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2 mmol).

  • Solvent and Ligand Addition: Add n-butanol (5 mL) and N,N'-dimethylethylenediamine (0.2 mmol) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) and stir for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 1-(isoquinolin-3-yl)azetidin-2-one.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: Fabrication of a Solution-Processed OLED

This protocol outlines the fabrication of a multilayer OLED using a spin-coating technique.

Materials:

  • Patterned Indium Tin Oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Isoquinoline-based emissive material (e.g., 1-(isoquinolin-3-yl)azetidin-2-one) dissolved in a suitable organic solvent (e.g., chloroform or toluene)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Detergent, deionized water, acetone, isopropanol

  • Spin coater

  • High-vacuum thermal evaporator (< 10⁻⁶ Torr)

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen gas.

  • Hole-Injection Layer (HIL) Deposition: Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate at 3000-4000 rpm for 30-60 seconds to achieve a thickness of 30-40 nm. Anneal the substrate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition: In a nitrogen-filled glovebox, spin-coat the isoquinoline-based emissive material solution onto the PEDOT:PSS layer. Optimize the spin speed and time to achieve a desired thickness of 40-80 nm. Anneal the substrate to remove the solvent.

  • ETL and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator.

    • Deposit the ETL material (e.g., TPBi) to a thickness of 20-40 nm at a rate of 1-2 Å/s.

    • Deposit a thin layer of LiF (1 nm) at a rate of 0.1-0.2 Å/s.

    • Deposit the aluminum cathode (100-150 nm) at a rate of 2-5 Å/s.

  • Encapsulation: Encapsulate the device using a glass slide and UV-curable epoxy in a glovebox to protect it from oxygen and moisture.

  • Characterization: Measure the current-voltage-luminance (I-V-L) characteristics, electroluminescence spectrum, and calculate the device efficiencies (current efficiency, power efficiency, and external quantum efficiency).

oled_workflow cluster_solution Solution Processing cluster_vacuum Vacuum Deposition ito ITO Substrate Cleaning hil HIL (PEDOT:PSS) Spin-Coating ito->hil eml EML (Isoquinoline Derivative) Spin-Coating hil->eml etl ETL Deposition eml->etl cathode Cathode (LiF/Al) Deposition etl->cathode encapsulation Device Characterization cathode->encapsulation Encapsulation

Caption: Workflow for the fabrication of a solution-processed OLED.

II. Application as Fluorescent Sensors

Application Note: The nitrogen atom in the isoquinoline ring can act as a binding site for metal ions. This interaction can significantly alter the photophysical properties of the molecule, leading to fluorescence enhancement or quenching. This phenomenon, known as chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET), allows for the design of highly sensitive and selective fluorescent sensors for various metal ions, which is crucial in environmental monitoring and biological imaging.[7]

Quantitative Data for Isoquinoline-Based Fluorescent Sensors
CompoundAnalyteSensing MechanismDetection LimitFluorescence ChangeReference
Quinoline-based probe (QP2)Zn²⁺ESIPT Inhibition, AIE17.7 nMTurn-on[1]
Bis(2-quinolinylmethyl)benzylamineZn²⁺CHEF, PET Inhibition-Enhancement[8]
Pyrene/Quinoline-based sensor (Py2)Zn²⁺--New emission band at 500 nm[3]
Diarylethene with amidoquinolineZn²⁺ / Cu²⁺--Zn²⁺: Enhancement, Cu²⁺: Quenching[9]

Experimental Protocol: Synthesis of a Quinoline-Based Fluorescent Probe for Zn(II)

This protocol describes the synthesis of a Schiff-base condensation product between 8-hydroxyquinoline-2-carbaldehyde and 2-hydrazineylpyridine.

Materials:

  • 8-hydroxyquinoline-2-carbaldehyde

  • 2-Hydrazineylpyridine

  • Ethanol

  • Reflux apparatus

Procedure:

  • Reaction Setup: Dissolve 8-hydroxyquinoline-2-carbaldehyde (173 mg, 1 mmol) and 2-hydrazineylpyridine (109 mg, 1 mmol) in ethanol (10 mL) in a round-bottom flask.[1]

  • Reaction: Reflux the mixture at 90°C for 2 hours.[1]

  • Isolation: Cool the reaction mixture. The product will precipitate as light yellow acicular crystals.[1]

  • Purification: Collect the crystals by filtration and wash with cold ethanol.

  • Characterization: Confirm the structure of the synthesized probe (QP2) using ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Experimental Protocol: Fluorometric Titration for Metal Ion Sensing

Procedure:

  • Stock Solutions: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., 1 mM in DMSO). Prepare stock solutions of various metal ions (e.g., 10 mM in deionized water).

  • Titration: In a cuvette, place a solution of the fluorescent probe at a fixed concentration (e.g., 10 µM) in the desired buffer or solvent system.

  • Measurement: Record the initial fluorescence spectrum.

  • Aliquot Addition: Add small aliquots of the metal ion stock solution to the cuvette.

  • Equilibration and Measurement: After each addition, allow the solution to equilibrate and then record the fluorescence spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding stoichiometry and detection limit.

sensor_mechanism cluster_free Free Sensor cluster_bound Sensor-Analyte Complex sensor Isoquinoline Fluorophore quencher Quenching Moiety (e.g., lone pair) sensor->quencher PET analyte Metal Ion fluorescence_low Low Fluorescence quencher->fluorescence_low Fluorescence Quenching complex [Isoquinoline-Analyte] Complex fluorescence_high High Fluorescence complex->fluorescence_high Fluorescence Enhancement sensor_bound Isoquinoline Fluorophore sensor_bound->analyte Binding quencher_bound Quenching Moiety (Bound) analyte->quencher_bound Blocks PET

Caption: Mechanism of chelation-enhanced fluorescence (CHEF).

III. Application in Perovskite Solar Cells

Application Note: Isoquinoline and its derivatives can be used as additives in perovskite precursor solutions to improve the quality of the perovskite film. The nitrogen atom in the isoquinoline ring can act as a Lewis base, passivating defect sites (e.g., undercoordinated Pb²⁺ ions) on the perovskite crystal surface and at grain boundaries. This passivation reduces non-radiative recombination, enhances charge carrier lifetime, and improves the overall power conversion efficiency and long-term stability of the perovskite solar cells.

Quantitative Data for Perovskite Solar Cells with Quinoline/Isoquinoline Additives
AdditivePerovskite CompositionPower Conversion Efficiency (PCE)V_oc (V)J_sc (mA/cm²)Fill Factor (FF)Reference
QuinolineCH₃NH₃PbI₃20.87%1.142-0.792[10]
3-Butylpyridine-Improved Stability---[11]
Guanidinium thiocyanate & Phenethylammonium iodideTin-lead perovskite25.5%2.1142--[3]

Experimental Protocol: Fabrication of a Perovskite Solar Cell with an Isoquinoline Additive

This protocol describes a general procedure for fabricating a p-i-n planar perovskite solar cell.

Materials:

  • ITO-coated glass substrates

  • Hole Transport Layer (HTL) material (e.g., NiOx nanoparticles)

  • Perovskite precursor solution (e.g., FAPbI₃ and MAPbBr₃ in DMF:DMSO)

  • Isoquinoline derivative additive

  • Electron Transport Layer (ETL) material (e.g., PC₆₁BM)

  • Buffer layer material (e.g., BCP)

  • Silver (Ag)

  • Solvents (e.g., chlorobenzene)

  • Spin coater, hot plates, thermal evaporator

Procedure:

  • Substrate and HTL Preparation: Clean ITO substrates as described for OLEDs. Deposit the NiOx HTL via spin-coating and anneal.

  • Perovskite Layer Deposition:

    • Prepare the perovskite precursor solution and add the desired concentration of the isoquinoline additive.

    • In a nitrogen-filled glovebox, spin-coat the perovskite solution onto the HTL.

    • During spinning, use an anti-solvent (e.g., chlorobenzene) to induce crystallization.

    • Anneal the film on a hotplate (e.g., 100-150 °C).

  • ETL and Buffer Layer Deposition: Spin-coat the PC₆₁BM solution onto the perovskite layer and anneal. Then, spin-coat the BCP layer.

  • Cathode Deposition: Deposit the silver back electrode via thermal evaporation.

  • Characterization: Measure the current density-voltage (J-V) characteristics under simulated sunlight (AM 1.5G) to determine the photovoltaic parameters (PCE, V_oc, J_sc, FF). Evaluate the device stability under continuous illumination or thermal stress.

perovskite_passivation cluster_defect Perovskite Surface Defect cluster_passivated Passivated Surface perovskite_surface Perovskite Crystal pb_defect Undercoordinated Pb²⁺ (Lewis Acid) perovskite_surface->pb_defect Defect Site recombination Charge Carrier Loss pb_defect->recombination Non-radiative Recombination isoquinoline Isoquinoline (Lewis Base) perovskite_passivated Perovskite Crystal passivated_site Passivated Pb²⁺ Site no_recombination Improved Efficiency & Stability passivated_site->no_recombination Reduced Recombination pb_defect_pass Undercoordinated Pb²⁺ isoquinoline->pb_defect_pass Coordination Bond

Caption: Defect passivation mechanism in perovskite solar cells.

References

Application Notes and Protocols for Monitoring Reactions with 1,6-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving 1,6-Dichloroisoquinoline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Nuclear Magnetic Resonance (NMR) Spectroscopy are designed to enable accurate tracking of reaction progress, determination of purity, and quantification of reactants and products.

Introduction to this compound in Synthesis

This compound is a versatile heterocyclic building block utilized in the synthesis of a wide range of bioactive molecules. Its two chlorine atoms at positions 1 and 6 offer differential reactivity, allowing for selective functionalization through nucleophilic substitution and cross-coupling reactions.[1] This makes it a valuable precursor in the development of novel therapeutic agents, particularly in the field of oncology where isoquinoline scaffolds are found in numerous kinase inhibitors.[2][3] Accurate and reliable analytical methods are therefore crucial for monitoring its reactions to ensure optimal yield, purity, and scalability in the synthesis of target compounds.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a robust and widely accessible technique for monitoring the conversion of this compound and the formation of its derivatives. This method is particularly useful for tracking the progress of reactions such as nucleophilic substitutions and Suzuki-Miyaura coupling reactions.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC) Method

Objective: To separate and quantify this compound, its mono- and di-substituted products, and any significant impurities during a chemical reaction.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%) or other suitable buffer

  • This compound standard

  • Product standard(s) (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). A gradient elution is recommended to achieve good separation of components with varying polarities. A typical starting gradient is:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B (re-equilibration)

  • Standard Preparation: Prepare stock solutions of this compound and any known products or intermediates in the mobile phase at a concentration of 1 mg/mL. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of water or acid). Dilute the aliquot with a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a concentration within the calibration range.

  • Analysis: Inject 5-10 µL of the prepared sample onto the HPLC system. Monitor the chromatogram at a suitable wavelength (e.g., 254 nm) where all components of interest have significant absorbance.

  • Quantification: The concentration of each component can be determined by integrating the peak area and comparing it to the calibration curve. The percentage conversion of the starting material and the yield of the product can be calculated from these values.

Data Presentation: Illustrative HPLC Monitoring of a Nucleophilic Substitution Reaction

The following table represents typical data that could be obtained from monitoring the reaction of this compound with a generic nucleophile (Nu).

Time (min)This compound (Area)Mono-substituted Product (Area)Di-substituted Product (Area)% Conversion
01,500,000000
30950,000500,00050,00036.7
60550,000800,000150,00063.3
120200,000950,000350,00086.7
24050,000800,000650,00096.7

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity Assessment

For volatile and thermally stable derivatives of this compound, GC-MS offers excellent separation and structural identification capabilities. It is particularly useful for analyzing the products of cross-coupling reactions, such as Suzuki-Miyaura reactions.

Experimental Protocol: GC-MS Analysis

Objective: To identify the products and byproducts of a reaction involving this compound and assess their purity.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

  • Autosampler

Reagents:

  • Helium (carrier gas)

  • Solvent for sample dilution (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Sample Preparation: At the end of the reaction, or at specific time points, take an aliquot of the reaction mixture. Perform a suitable work-up, such as extraction and drying, to isolate the organic components. Dilute the sample in an appropriate solvent to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Mode: Splitless, 1 µL injection volume.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

  • Data Analysis: Identify the components by comparing their retention times and mass spectra to known standards or by interpreting the fragmentation patterns. The relative purity can be estimated from the peak areas in the total ion chromatogram (TIC).

Data Presentation: Representative GC-MS Data for a Suzuki Coupling Reaction

The following table illustrates the expected GC-MS data for the Suzuki coupling of this compound with phenylboronic acid.

CompoundRetention Time (min)Key m/z fragments
This compound10.5197 (M+), 162, 127
1-Phenyl-6-chloroisoquinoline14.2239 (M+), 204, 127
1,6-Diphenylisoquinoline18.1281 (M+), 204

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-Time Monitoring

In-situ NMR spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real-time, providing kinetic and mechanistic insights.[4][5]

Experimental Protocol: ¹H NMR Monitoring

Objective: To continuously monitor the concentrations of reactants, intermediates, and products throughout a reaction.

Instrumentation:

  • NMR spectrometer (a benchtop NMR can be suitable)

  • NMR tubes

Reagents:

  • Deuterated solvent compatible with the reaction

  • Internal standard of known concentration with a non-overlapping signal (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known amount of this compound and the internal standard in the deuterated solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum before initiating the reaction to determine the initial concentrations.

  • Reaction Initiation: Add the other reactant(s) to the NMR tube to start the reaction.

  • Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals. The frequency of acquisition will depend on the reaction rate.

  • Data Analysis: Integrate the signals corresponding to the starting material, product(s), and the internal standard. The concentration of each species at each time point can be calculated relative to the known concentration of the internal standard. Plotting concentration versus time provides the reaction kinetics.

Data Presentation: Illustrative Quantitative NMR Data for an Amination Reaction

The following table shows representative data for the in-situ NMR monitoring of the reaction of this compound with an amine.

Time (min)Integral of this compound (specific proton)Integral of Product (specific proton)Concentration of this compound (mM)Concentration of Product (mM)
01.000.001000
100.750.257525
300.400.604060
600.150.851585
1200.050.95595

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification cluster_analysis Analysis start Start: Dry Reaction Vessel add_reagents Add this compound, Boronic Acid, Base start->add_reagents add_catalyst Add Palladium Catalyst and Ligand add_reagents->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat to Reaction Temperature add_solvent->heat monitor Monitor by HPLC/TLC heat->monitor monitor->heat Incomplete quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Work-up and Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Experimental workflow for a typical Suzuki coupling reaction.

drug_discovery_workflow cluster_synthesis Synthesis and Library Generation cluster_screening Screening and Hit Identification cluster_optimization Lead Optimization cluster_development Development start This compound (Starting Material) reaction Parallel Synthesis (e.g., Suzuki, Amination) start->reaction library Library of Isoquinoline Derivatives reaction->library hts High-Throughput Screening (e.g., Kinase Assays) library->hts hit_id Hit Identification hts->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar sar->reaction Iterative Synthesis lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Candidate lead_opt->preclinical animal_studies In vivo Animal Studies preclinical->animal_studies clinical_trials Clinical Trials animal_studies->clinical_trials

Caption: Drug discovery workflow with this compound.

References

Application Notes and Protocols for the Analysis of 1,6-Dichloroisoquinoline by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1,6-dichloroisoquinoline, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The protocols are designed to be robust starting points for method development and validation in research and quality control environments.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. This method is suitable for the routine quantification of this compound in process samples and for purity assessments.[1]

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns

  • Any standard HPLC system equipped with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Deionized water, 18.2 MΩ·cm.

  • Ammonium acetate or ammonium formate, analytical grade.[3]

  • Acetic acid or formic acid, analytical grade.[3]

  • This compound reference standard (purity ≥98%).[1][4]

3. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh a known amount of the sample, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20 mM ammonium acetate in water, pH adjusted to 4 with acetic acid) in a ratio of 60:40 (v/v).[3] The exact ratio may need to be optimized based on the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 254 nm (or an alternative wavelength determined by UV scan of the analyte).

  • Run Time: Approximately 10 minutes, or until the analyte has eluted and the baseline is stable.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the working standards against their concentrations.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and specificity, making it an excellent choice for the analysis of volatile and semi-volatile compounds, including trace-level impurities.

Experimental Protocol: GC-MS

1. Instrumentation

  • A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A capillary column suitable for the analysis of aromatic and halogenated compounds (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]

2. Reagents and Standards

  • Toluene or other suitable solvent, GC grade.[5]

  • Helium (or hydrogen), high purity, as carrier gas.

  • This compound reference standard (purity ≥98%).[1][4]

3. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of toluene.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with toluene.

  • Sample Solution: Dissolve a known weight of the sample in toluene to achieve a target concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter if necessary.

4. GC-MS Conditions

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 50-300.

  • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For SIM, monitor characteristic ions of this compound (e.g., m/z 197, 162, 127).

5. Data Analysis

  • Identify the this compound peak in the chromatogram by its retention time and mass spectrum.

  • For quantitative analysis, construct a calibration curve by plotting the peak area of the selected ion(s) from the working standards against their concentrations.

  • Determine the concentration in the sample by comparing its peak area to the calibration curve.

Data Summary

The following table summarizes hypothetical, yet expected, quantitative data for the two methods. These values should be experimentally determined during method validation.

ParameterHPLC-UV MethodGC-MS Method (SIM Mode)
Retention Time (min) 5 - 810 - 15
Linearity Range (µg/mL) 1 - 2000.1 - 50
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) (µg/mL) ~0.1~0.01
Limit of Quantification (LOQ) (µg/mL) ~0.3~0.03
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%

Visualizations

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_reporting Final Reporting Sample Sample Receipt Weighing Weighing Sample->Weighing Dissolution Dissolution & Dilution Weighing->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC-UV Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS Integration Peak Integration HPLC->Integration GCMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the analysis of this compound.

method_selection cluster_hplc HPLC-UV cluster_gcms GC-MS Analyte This compound Analysis HPLC_Strength1 Routine QC Analyte->HPLC_Strength1 Suited for HPLC_Strength2 Purity Assessment Analyte->HPLC_Strength2 HPLC_Strength3 Non-volatile Analytes Analyte->HPLC_Strength3 GCMS_Strength1 Trace Analysis Analyte->GCMS_Strength1 Suited for GCMS_Strength2 Impurity Identification Analyte->GCMS_Strength2 GCMS_Strength3 Volatile Analytes Analyte->GCMS_Strength3

Caption: Logical relationship between HPLC and GC-MS for this compound analysis.

References

Application Notes and Protocols for Cytotoxicity Assessment of 1,6-Dichloroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the cytotoxic effects of 1,6-dichloroisoquinoline derivatives, a class of compounds recognized for their potential in the development of novel therapeutics, including anticancer agents.[1][2] The following protocols detail established methodologies for quantifying cell viability and elucidating the mechanisms of cell death, ensuring reliable and reproducible results.

Introduction to Cytotoxicity Assays

Determining the cytotoxic potential of novel compounds is a cornerstone of drug discovery. A multi-faceted approach, employing assays that measure distinct cellular parameters, is crucial for a thorough understanding of a compound's biological activity. The most common assays for quinoline and isoquinoline derivatives assess metabolic activity, plasma membrane integrity, and the induction of apoptosis.[3]

  • Metabolic Activity (MTT Assay): This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of a cell population.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of metabolically active cells.[4]

  • Membrane Integrity (LDH Assay): The lactate dehydrogenase (LDH) assay is a method for quantifying cell death by measuring the release of the cytosolic enzyme LDH from cells with compromised plasma membranes.[7][8] Released LDH catalyzes a reaction that results in a color change, which is proportional to the number of lysed cells.[9]

  • Apoptosis (Programmed Cell Death): Apoptosis is a key mechanism of action for many anticancer drugs.[3] Assays that detect hallmarks of apoptosis, such as the activation of caspases and changes in mitochondrial membrane potential, are vital for mechanistic studies.

Data Presentation: Cytotoxicity of this compound Derivatives

The following tables present a template for summarizing the cytotoxic activity of this compound derivatives. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: IC50 Values of this compound Derivatives from MTT Assay

CompoundCell LineIncubation Time (h)IC50 (µM)
Derivative 1MCF-7 (Breast)48Value
Derivative 2A549 (Lung)48Value
Derivative 3HeLa (Cervical)48Value

Table 2: Membrane Integrity Assessment by LDH Assay

Compound (Concentration)Cell Line% LDH Release (Cytotoxicity)
Derivative 1 (IC50)MCF-7Value
Derivative 2 (IC50)A549Value
Derivative 3 (IC50)HeLaValue
Triton X-100 (Positive Control)MCF-7100%

Table 3: Apoptosis Induction by this compound Derivatives

Compound (Concentration)Cell LineCaspase-3 Activity (Fold Increase)Mitochondrial Membrane Potential (% Depolarization)
Derivative 1 (IC50)MCF-7ValueValue
Derivative 2 (IC50)A549ValueValue
Derivative 3 (IC50)HeLaValueValue

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity Assessment cluster_2 Data Analysis cell_seeding Seed Cells in 96-well Plates incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with this compound Derivatives incubation_24h->compound_treatment incubation_exp Incubate for Desired Exposure Time compound_treatment->incubation_exp mtt_assay MTT Assay (Metabolic Activity) incubation_exp->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation_exp->ldh_assay apoptosis_assays Apoptosis Assays (Caspase-3, JC-1) incubation_exp->apoptosis_assays read_absorbance Measure Absorbance/ Fluorescence mtt_assay->read_absorbance ldh_assay->read_absorbance apoptosis_assays->read_absorbance calculate_viability Calculate % Viability/ Cytotoxicity read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for the cytotoxicity assessment of this compound derivatives.

Potential Signaling Pathway for Apoptosis Induction

G cluster_0 Mitochondrial Pathway cluster_1 Caspase Cascade compound This compound Derivative mito Mitochondria compound->mito Induces Stress jc1 JC-1 Monomers (Green Fluorescence) mito->jc1 ΔΨm Loss cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 cyto_c->casp9 Activates casp3 Caspase-3 casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis casp3->apoptosis

Caption: Potential mitochondrial pathway of apoptosis induced by this compound derivatives.

Detailed Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted for adherent cells.

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).[10]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.[11]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[12] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

The IC50 value can be determined by plotting cell viability against the compound concentration.

LDH Cytotoxicity Assay

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound derivatives

  • LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, or Abcam)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the compounds as described in the MTT assay protocol (steps 1-3).

  • Controls: Prepare the following controls in triplicate:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with the lysis buffer provided in the kit (e.g., 10% Triton X-100).[9]

    • Background control: Culture medium without cells.[9]

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[9] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated - Absorbance of spontaneous) / (Absorbance of maximum - Absorbance of spontaneous)] x 100

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[13]

Materials:

  • Cell culture plates

  • This compound derivatives

  • Caspase-3 assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate like DEVD-pNA)[13][14]

  • Microplate reader

Protocol:

  • Induce Apoptosis: Treat cells with the this compound derivatives for the desired time.

  • Cell Lysis: Harvest the cells and lyse them using the provided lysis buffer. Incubate on ice for 10-15 minutes.[15][16]

  • Centrifugation: Centrifuge the cell lysates at 16,000-20,000 x g for 10-15 minutes at 4°C.[16]

  • Assay Reaction: Transfer the supernatant (cytosolic extract) to a new 96-well plate. Add the reaction buffer and the caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[14][16]

  • Absorbance Measurement: Measure the absorbance at 400-405 nm.[13][14]

Data Analysis: Compare the absorbance of the treated samples with the untreated control to determine the fold increase in caspase-3 activity.

JC-1 Mitochondrial Membrane Potential Assay

This assay uses the JC-1 dye to measure the mitochondrial membrane potential (ΔΨm), an early indicator of apoptosis.[17] In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with collapsed ΔΨm, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.[17]

Materials:

  • Cell culture plates or flow cytometry tubes

  • This compound derivatives

  • JC-1 assay kit

  • Flow cytometer or fluorescence microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the compounds.

  • JC-1 Staining: Add the JC-1 staining solution (typically 2 µM final concentration) to the cells and incubate at 37°C for 15-30 minutes.[18]

  • Washing (Optional): Wash the cells with assay buffer to remove excess dye.[18]

  • Analysis:

    • Flow Cytometry: Analyze the cells using a flow cytometer, measuring both green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.

    • Fluorescence Microscopy/Plate Reader: Visualize the cells under a fluorescence microscope or quantify the fluorescence intensity using a plate reader.

Data Analysis: The ratio of red to green fluorescence is used to determine the state of mitochondrial membrane potential. A decrease in this ratio indicates depolarization and apoptosis.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1,6-Dichloroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1,6-dichloroisoquinoline. Due to the limited availability of a direct, published synthetic protocol for this compound, this guide presents a proposed synthetic pathway based on established chemical principles and extrapolations from the synthesis of structurally related compounds. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Synthesis & Strategy

Q1: What is a plausible synthetic route for this compound?

A1: A feasible multi-step synthesis can be proposed starting from a substituted aniline, proceeding through a cyclization to form the isoquinoline core, followed by chlorination steps. A potential workflow is outlined below.

G A m-Chloroaniline C Gould-Jacobs Reaction A->C B Diethyl 2-(ethoxymethylene)malonate B->C D Ethyl 6-chloro-4-hydroxyisoquinoline-3-carboxylate C->D E Hydrolysis & Decarboxylation D->E F 6-Chloro-1,4-dihydroxyisoquinoline or 6-Chloroisoquinolin-4-ol E->F G Chlorination (e.g., POCl₃) F->G H 1,4,6-Trichloroisoquinoline G->H I Selective Dechlorination/Reduction H->I J This compound I->J

Caption: Proposed synthetic workflow for this compound.

Reaction Troubleshooting

Q2: I am experiencing low yields in the initial cyclization step (Gould-Jacobs reaction). What are the possible causes and solutions?

A2: Low yields in the Gould-Jacobs reaction are a common issue. The thermal intramolecular cyclization is often the most demanding step.

Potential Causes:

  • Incomplete Cyclization: The reaction temperature may be too low or the reaction time too short.

  • Degradation: Excessive heat can lead to the decomposition of starting materials or the product.[1]

  • Sub-optimal Catalyst: For related syntheses, the choice of acid catalyst is critical.[1]

Troubleshooting Steps:

  • Temperature Optimization: Gradually increase the reaction temperature. The use of high-boiling point solvents like diphenyl ether is common.[1]

  • Microwave-Assisted Heating: This can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[1]

  • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting material and the formation of the product to determine the optimal reaction time.

Q3: The chlorination step using phosphorus oxychloride (POCl₃) is resulting in a dark-colored reaction mixture and multiple byproducts. How can I improve this step?

A3: The formation of a dark mixture and byproducts during chlorination with POCl₃ often points to decomposition or side reactions.

Potential Causes:

  • Presence of Moisture: POCl₃ reacts violently with water, which can lead to a decrease in its effectiveness and the formation of byproducts.[2]

  • Excessive Temperature: While heating is necessary, too high a temperature can cause decomposition.

  • Incorrect Stoichiometry: The molar ratio of the substrate to the chlorinating agent is crucial.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Handle POCl₃ under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Controlled Temperature: Heat the reaction mixture to reflux (around 110°C) and maintain it, avoiding overheating.[2]

  • Slow Addition: Add the POCl₃ dropwise or in portions to control the reaction rate and temperature.[3]

  • Work-up Procedure: After the reaction is complete, cool the mixture and slowly pour it onto crushed ice with vigorous stirring in a fume hood to quench the excess POCl₃ and precipitate the product.[2][3]

Purification and Isolation

Q4: My crude product after chlorination is an oily residue and difficult to purify. What should I do?

A4: An oily crude product often indicates the presence of polymeric impurities or residual acidic components from the reaction.[4]

Troubleshooting Steps:

  • Aqueous Workup: Dissolve the crude material in an organic solvent like dichloromethane or ethyl acetate. Wash the solution with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize and remove acidic impurities, followed by a brine wash.[4]

  • Solvent Trituration: Try to induce crystallization by adding a solvent in which the product is poorly soluble but the impurities are soluble.

  • Column Chromatography: If the product is still oily, purification by column chromatography on silica gel is recommended.

G Start Crude Oily Product AqueousWorkup Perform Aqueous Workup (Organic Solvent + NaHCO₃ wash) Start->AqueousWorkup CheckSolid Is the product a solid? AqueousWorkup->CheckSolid Recrystallize Purify by Recrystallization CheckSolid->Recrystallize Yes ColumnChromatography Purify by Column Chromatography CheckSolid->ColumnChromatography No PureProduct Pure this compound Recrystallize->PureProduct ColumnChromatography->PureProduct

Caption: Troubleshooting logic for the purification of an oily product.

Q5: I am having difficulty with the separation of my desired product from impurities using column chromatography. What can I do?

A5: Poor separation during column chromatography is a common challenge.

Potential Causes:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the product from impurities.

  • Product Degradation on Silica Gel: Some compounds, particularly aldehydes, can be sensitive to the acidic nature of standard silica gel.[4] While this compound is not an aldehyde, similar sensitivities can occur.

Troubleshooting Steps:

  • TLC Optimization: Before running a column, determine the optimal eluent system using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[4][5] Aim for an Rf value of 0.2-0.3 for the desired product.[4]

  • Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity to improve the separation of compounds with similar retention factors.[4]

  • Neutralize Silica Gel: If you suspect degradation on the column, you can use silica gel that has been neutralized by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine (typically 0.5-1%).[4]

Data Presentation

Table 1: General Reaction Parameters for Analogous Syntheses

ParameterGould-Jacobs Cyclization (Analogous)[1]Chlorination with POCl₃ (Analogous)[2]
Temperature 100-250 °C110 °C (Reflux)
Reaction Time 1-4 hours1-2 hours
Key Reagents m-Chloroaniline, Diethyl ethoxymethylenemalonatePhosphorus oxychloride
Solvent Diphenyl ether or Paraffin oilNeat (excess POCl₃)
Catalyst Typically none (thermal) or acid catalystNone

Experimental Protocols

Protocol 1: Proposed Synthesis of 6-Chloro-4-hydroxyisoquinoline (Adapted from Gould-Jacobs Reaction) [1]

  • Combine m-chloroaniline (1.0 equivalent) with a slight excess of diethyl ethoxymethylenemalonate (1.1 equivalents) in a round-bottomed flask.

  • Heat the mixture to 100-120°C for 1-2 hours, allowing for the evolution of ethanol.

  • Add the resulting intermediate to a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to approximately 250°C to induce intramolecular cyclization. Monitor the reaction by TLC.

  • Cool the reaction mixture and dilute with hexane or petroleum ether to precipitate the ethyl 4-hydroxy-6-chloroquinoline-3-carboxylate.

  • Suspend the carboxylate product in a 10-20% aqueous sodium hydroxide solution and heat to reflux for 2-4 hours to facilitate saponification.

  • Cool the solution and carefully acidify with hydrochloric acid to precipitate the 4-hydroxy-6-chloroquinoline-3-carboxylic acid.

  • Heat the carboxylic acid intermediate in a high-boiling point solvent to effect decarboxylation, yielding 6-chloro-4-hydroxyisoquinoline.

Protocol 2: Proposed Chlorination of 6-Chloro-4-hydroxyisoquinoline (Adapted from general chlorination procedures) [2]

  • In a round-bottomed flask equipped with a reflux condenser and under an inert atmosphere, carefully add an excess of phosphorus oxychloride (2-3 equivalents) to 6-chloro-4-hydroxyisoquinoline.

  • Heat the mixture to reflux (approximately 110°C) and maintain for 1-2 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • In a fume hood, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid product will precipitate out of the aqueous solution. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

References

Technical Support Center: Troubleshooting 1,6-Dichloroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

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This technical support center is designed for researchers, scientists, and drug development professionals to address challenges, particularly low yields, encountered during the synthesis of 1,6-dichloroisoquinoline.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound.

Q1: I am experiencing a low or no yield of this compound. What are the common causes?

A1: Low yields in the synthesis of this compound can often be attributed to several critical factors:

  • Inefficient Cyclization: The Bischler-Napieralski reaction, a key step in forming the isoquinoline core, is highly sensitive to the choice and amount of the dehydrating agent, as well as the reaction temperature.[1]

  • Purity of Starting Materials: Impurities in the initial reactants can lead to the formation of side products, consuming the starting materials and reducing the yield of the desired product.[2][3]

  • Suboptimal Reaction Temperature: Many of the reactions involved in isoquinoline synthesis require heating. However, temperatures that are too high can cause decomposition of reactants and products, while temperatures that are too low may result in an incomplete or very slow reaction.[4]

  • Presence of Moisture: Any moisture in the reaction can hydrolyze sensitive reagents, such as phosphorus oxychloride (POCl₃), which is often used as both a chlorinating and dehydrating agent.[3]

Q2: My reaction is producing a significant amount of tar-like substances. What is causing this and how can I prevent it?

A2: The formation of tar or dark polymeric materials is a common issue, often resulting from:

  • Excessive Heat: Overheating the reaction mixture is a primary cause of reactant and product decomposition, leading to polymerization.[3]

  • Incorrect Stoichiometry: Using an incorrect ratio of reactants can lead to a variety of side reactions that produce tarry byproducts.[3]

  • Air Exposure: For some sensitive intermediates, exposure to oxygen can cause oxidative side reactions, resulting in colored impurities.[3]

To mitigate this, it is crucial to maintain precise temperature control, ensure accurate measurement of all reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am having difficulty with the final chlorination step. What are the key parameters to control?

A3: The chlorination step is critical and requires careful control of several parameters:

  • Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a commonly used and effective chlorinating agent for this type of transformation. Ensure it is fresh and used in sufficient excess.[1][5]

  • Temperature and Reaction Time: Chlorination reactions are typically conducted at elevated temperatures, often at reflux.[1][5] It is important to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid over-chlorination or decomposition.

Q4: How can I effectively purify the crude this compound?

A4: Purification of the final product is essential to remove unreacted starting materials and byproducts. Common purification techniques include:

  • Recrystallization: This is a powerful method for purifying solid compounds. Selecting an appropriate solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures is key.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard and effective method.[6]

  • Work-up Procedure: A proper aqueous work-up is crucial. After quenching the reaction, typically with ice-water, the crude product is often extracted into an organic solvent.[5] Washing the organic layer with a saturated sodium bicarbonate solution can help neutralize any remaining acidic components.[6]

Troubleshooting Summary

The following table summarizes common issues and provides actionable solutions for optimizing the yield of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield Inefficient cyclization (Bischler-Napieralski step).[1]Optimize the dehydrating agent (e.g., fresh POCl₃ in 3-5 equivalents). Consider a stronger system like P₂O₅ in refluxing POCl₃.[1]
Incomplete dehydrogenation.Ensure an efficient dehydrogenation catalyst (e.g., Pd/C) is used with a suitable hydrogen acceptor.
Impure starting materials.[2][3]Verify the purity of reactants by NMR, GC-MS, or melting point. Purify if necessary.
Formation of Tar/Dark Oil Excessive reaction temperature.[3]Reduce the reaction temperature and potentially increase the reaction time.
Incorrect stoichiometry.[3]Carefully verify the molar ratios of all reactants and reagents.
Difficult Purification Formation of closely related byproducts.Optimize reaction conditions to improve selectivity. For purification, consider optimizing the solvent system for column chromatography.
Product loss during work-up.Optimize the pH during aqueous extraction to ensure the product is in its neutral, less water-soluble form.

Detailed Experimental Protocol

Proposed Synthesis of this compound

This protocol is a general guideline and will likely require optimization.

Step 1: Bischler-Napieralski Cyclization of N-(4-chlorophenethyl)acetamide

  • In a round-bottom flask, place N-(4-chlorophenethyl)acetamide.

  • Add a suitable solvent such as toluene or xylene.[1]

  • Add the dehydrating agent, such as phosphorus oxychloride (POCl₃, 3-5 equivalents), dropwise at a controlled temperature (e.g., 0-10 °C).[1][5]

  • After the addition, heat the reaction mixture to reflux and monitor the progress by TLC.[1][5]

  • Once the reaction is complete, cool the mixture and carefully quench it by pouring it onto crushed ice.

  • Basify the aqueous solution with a concentrated sodium hydroxide solution to precipitate the crude 6-chloro-1-methyl-3,4-dihydroisoquinoline.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Dehydrogenation to 6-chloro-1-methylisoquinoline

  • Dissolve the crude dihydroisoquinoline from the previous step in a high-boiling solvent.

  • Add a dehydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the mixture, filter off the catalyst, and remove the solvent under reduced pressure.

Step 3: Conversion to this compound

  • The conversion of a 1-methylisoquinoline to a 1-chloroisoquinoline can be a challenging transformation. A potential route could involve oxidation of the methyl group to a carboxylic acid, followed by conversion to an isoquinolinone, and then chlorination. A more direct, though potentially lower-yielding, method might involve radical chlorination.

  • Alternatively, starting from a 6-chloroisoquinolin-1(2H)-one precursor would be a more standard approach. This precursor would be heated with a chlorinating agent like POCl₃.[5]

  • After the reaction is complete, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice-water.[5]

  • The product can then be extracted with an organic solvent and purified by column chromatography or recrystallization.[5]

Visual Guides

The following diagrams illustrate a general troubleshooting workflow and a proposed synthetic pathway.

G start Low Yield of This compound check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up & Purification start->check_workup impure Impure? check_purity->impure temp Temperature Optimal? check_conditions->temp extraction Product Loss During Extraction? check_workup->extraction impure->check_conditions No purify Purify Starting Materials impure->purify Yes reagents Reagents Fresh & Anhydrous? temp->reagents Yes optimize_temp Optimize Temperature (Screening) temp->optimize_temp No reagents->check_workup Yes use_fresh Use Fresh/Dry Reagents & Solvents reagents->use_fresh No chromatography Difficulty with Chromatography? extraction->chromatography No optimize_extraction Optimize pH & Solvent extraction->optimize_extraction Yes optimize_chrom Screen Solvents/ Stationary Phases chromatography->optimize_chrom Yes

Caption: A decision tree for troubleshooting low yields.

G start N-(4-chlorophenethyl)acetamide dihydroisoquinoline 6-Chloro-1-methyl- 3,4-dihydroisoquinoline start->dihydroisoquinoline  Bischler-Napieralski  (POCl₃, Heat) isoquinoline 6-Chloro-1-methylisoquinoline dihydroisoquinoline->isoquinoline  Dehydrogenation  (e.g., Pd/C, Heat) isoquinolinone 6-Chloroisoquinolin-1(2H)-one isoquinoline->isoquinolinone  Oxidation final_product This compound isoquinolinone->final_product  Chlorination  (POCl₃, Heat)

Caption: A plausible synthetic workflow for this compound.

References

Technical Support Center: Purification of Crude 1,6-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,6-Dichloroisoquinoline.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent at low temperatures.- Select a solvent or solvent system in which the compound has lower solubility at room temperature. Common solvent systems to try include ethanol/water or toluene/hexane.[1][2] - Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.[3] - Avoid excessively long cooling periods at very low temperatures, which might cause the product to become too soluble.
Oily Product Instead of Crystals - The presence of impurities is preventing crystal lattice formation. - The melting point of the compound is close to the boiling point of the solvent.- Perform a preliminary purification step, such as passing a solution of the crude material through a short plug of silica gel to remove gross impurities.[2][4] - Select a lower boiling point solvent for recrystallization.[2] - Try adding a seed crystal to initiate crystallization.[5]
Poor Separation in Column Chromatography - The chosen eluent system has incorrect polarity. - The compound is streaking or tailing on the column.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for this compound.[1] A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1] - If streaking occurs, consider adding a small amount (0.5-1%) of triethylamine to the eluent to neutralize the acidic silica gel.[1]
Product Degradation on Silica Gel The acidic nature of silica gel is causing the decomposition of the dichloroisoquinoline.- Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine before packing the column.[1] - Consider using an alternative stationary phase such as alumina.[2]
Colored Impurities Co-eluting with the Product The impurities have similar polarity to the desired product.- Try a different solvent system for column chromatography. Sometimes switching to a completely different set of solvents (e.g., dichloromethane/methanol) can alter the elution profile. - If the impurity is colored, it may be a polymeric byproduct. An initial wash with a solvent in which the product is sparingly soluble might help. - Consider a final purification step of recrystallization after chromatography to remove any remaining colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for crude this compound?

A1: The most common and effective methods for purifying crude this compound are recrystallization and column chromatography.[3][6] Recrystallization is excellent for removing small amounts of impurities from a solid product, provided a suitable solvent can be found.[5][7] Column chromatography is highly versatile and can be used to separate the desired compound from a variety of impurities, even those with similar polarities.[8][9]

Q2: My crude this compound is a dark, oily residue. How should I proceed with purification?

A2: An oily or darkly colored crude product often indicates the presence of polymeric byproducts or residual starting materials. It is recommended to first perform a simple aqueous workup if not already done. This involves dissolving the crude material in an organic solvent like dichloromethane or ethyl acetate and washing with a mild base such as a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.[1] After drying and concentrating the organic layer, the resulting material should be more amenable to purification by either column chromatography or recrystallization.[1]

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[3][5] The impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble at low temperatures.[5] A good starting point is to test small amounts of the crude product in various solvents such as ethanol, isopropanol, toluene, and hexanes, as well as solvent mixtures like ethanol/water or toluene/hexane.[2]

Q4: I'm having difficulty achieving good separation of this compound from its isomers using column chromatography. What can I do?

A4: Isomeric impurities can be challenging to separate due to their similar polarities. To improve separation, you can try using a shallower solvent gradient during column chromatography. This means starting with a very non-polar eluent and very gradually increasing the polarity.[2] Additionally, using a finer mesh silica gel can provide a higher surface area and better resolution. If separation is still not achieved, consider alternative chromatography techniques such as preparative HPLC.

Q5: Can I use distillation to purify this compound?

A5: While distillation is a common purification technique for liquids, it may be applicable to this compound if the impurities have significantly different boiling points. This compound has a reported boiling point of 327.7°C at 760 mmHg.[10][11] However, given its high boiling point, vacuum distillation would be necessary to avoid thermal decomposition. For laboratory-scale purification, recrystallization and column chromatography are generally more practical and effective methods.

Quantitative Data Summary

The following table provides representative data for the purification of dichloroisoquinoline compounds. Note that these values are illustrative and may vary depending on the specific impurities and experimental conditions.

Purification Technique Typical Solvent System Expected Purity Expected Yield Notes
Recrystallization Ethanol/Water or Toluene/Hexane>99%50-75%Excellent for high purity, but can have lower yields due to product loss in the mother liquor.[1]
Flash Column Chromatography Hexane:Ethyl Acetate (Gradient)>98%70-85%Effective for removing impurities with different polarities. Can be time-consuming.[1]

Experimental Protocols

Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Heat a suitable solvent (e.g., ethanol) in a separate beaker. Add the minimum amount of the hot solvent to the crude material with swirling until it is fully dissolved.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.[1]

Column Chromatography Protocol
  • TLC Analysis: Determine an optimal solvent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point.[1] The ideal system will give the this compound an Rf value of approximately 0.2-0.3.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.[4]

  • Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity of the eluent over time (gradient elution).[2]

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]

Visualizations

PurificationWorkflow Purification Workflow for Crude this compound crude Crude this compound pre_purification Preliminary Purification (e.g., Aqueous Wash) crude->pre_purification column_chromatography Column Chromatography pre_purification->column_chromatography Significant Impurities recrystallization Recrystallization pre_purification->recrystallization Minor Impurities purity_analysis Purity Analysis (TLC, NMR, etc.) column_chromatography->purity_analysis recrystallization->purity_analysis purity_analysis->column_chromatography Purity <98% pure_product Pure this compound purity_analysis->pure_product Purity >98% TroubleshootingRecrystallization Troubleshooting Recrystallization start Recrystallization Attempt low_yield Low Yield? start->low_yield oily_product Oily Product? low_yield->oily_product No change_solvent Change Solvent/ Use Less Solvent low_yield->change_solvent Yes pre_purify Pre-purify/ Use Seed Crystal oily_product->pre_purify Yes successful_crystallization Successful Crystallization oily_product->successful_crystallization No change_solvent->start pre_purify->start TroubleshootingColumnChromatography Troubleshooting Column Chromatography start Column Chromatography poor_separation Poor Separation? start->poor_separation product_degradation Product Degradation? poor_separation->product_degradation No optimize_tlc Optimize Eluent with TLC poor_separation->optimize_tlc Yes neutralize_silica Neutralize Silica/ Use Alumina product_degradation->neutralize_silica Yes good_separation Good Separation product_degradation->good_separation No optimize_tlc->start neutralize_silica->start

References

Identifying and minimizing side products in 1,6-Dichloroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 1,6-dichloroisoquinoline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Problem 1: Low or No Yield of the Desired 6-Chloroisoquinoline Intermediate

  • Question: My initial cyclization reaction to form the 6-chloroisoquinoline scaffold is resulting in a very low yield or failing completely. What are the common causes and how can I troubleshoot this?

  • Answer: Low yields in the formation of the 6-chloroisoquinoline core, whether through a Bischler-Napieralski or Pomeranz-Fritsch reaction, can stem from several factors.

    • Deactivated Aromatic Ring: Both the Bischler-Napieralski and Pomeranz-Fritsch reactions are electrophilic aromatic substitutions. If your starting material (e.g., the phenethylamine derivative in the Bischler-Napieralski synthesis) has electron-withdrawing groups on the aromatic ring, this will disfavor the cyclization.

    • Suboptimal Dehydrating Agent (Bischler-Napieralski): For less reactive substrates, a standard dehydrating agent like phosphorus oxychloride (POCl₃) might not be potent enough.

    • Harsh Reaction Conditions (Pomeranz-Fritsch): The classical Pomeranz-Fritsch reaction often requires strong acids, which can lead to degradation of starting materials or products, sometimes resulting in low yields.[1]

    • Incomplete Schiff Base Formation (Pomeranz-Fritsch): The initial condensation to form the benzalaminoacetal is a critical step. Ensure this reaction goes to completion before attempting the cyclization.

    Troubleshooting Steps:

Potential Cause Recommended Solution
Deactivated Aromatic RingConsider using a stronger dehydrating agent combination, such as P₂O₅ in refluxing POCl₃, for the Bischler-Napieralski reaction.[2][3] For the Pomeranz-Fritsch, ensure the strongest possible acid catalyst that doesn't cause decomposition is used.
Insufficiently Potent Dehydrating AgentFor the Bischler-Napieralski reaction, if POCl₃ is ineffective, consider using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine for milder and often more efficient cyclization.[4]
Harsh Reaction ConditionsFor the Pomeranz-Fritsch, explore modified procedures that use milder Lewis acids as catalysts.[5]
Incomplete Precursor FormationMonitor the formation of the β-arylethylamide (for Bischler-Napieralski) or the benzalaminoacetal (for Pomeranz-Fritsch) by TLC or LC-MS to ensure complete conversion before proceeding to the cyclization step.

Problem 2: Formation of Significant Side Products During Cyclization

  • Question: I am observing significant impurities alongside my desired 6-chloroisoquinoline product after the cyclization step. What are these likely side products and how can I minimize them?

  • Answer: The formation of side products is a common issue, with the specific impurities depending on the chosen synthetic route.

    • Styrene Derivatives (Bischler-Napieralski): A major competing pathway is the retro-Ritter reaction, which leads to the formation of a styrene derivative instead of the desired dihydroisoquinoline.[3][6][7]

    • Regioisomers (Bischler-Napieralski): Depending on the substitution pattern of your starting phenethylamine, cyclization can sometimes occur at an alternative position on the aromatic ring, leading to the formation of regioisomers.[2]

    • Polymerization/Tar Formation: High reaction temperatures or prolonged reaction times can lead to the decomposition of starting materials and products, resulting in the formation of intractable tars.[4]

    Minimization Strategies:

Side Product Proposed Minimization Strategy
Styrene DerivativesEmploying a nitrile-based solvent can shift the equilibrium away from the retro-Ritter pathway. Alternatively, using oxalyl chloride to generate an N-acyliminium intermediate can prevent the elimination that leads to styrene formation.[3]
RegioisomersThe choice of dehydrating agent can influence regioselectivity. For instance, using P₂O₅ has been reported to sometimes lead to a mixture of products through rearrangement pathways.[2] Careful selection and screening of cyclization agents are recommended.
Tar FormationCarefully control the reaction temperature and monitor the reaction progress closely. Stop the reaction as soon as the starting material has been consumed to avoid over-heating and subsequent decomposition.[4]

Problem 3: Incomplete Chlorination or Over-chlorination of the Isoquinolinone Intermediate

  • Question: During the conversion of 6-chloro-1(2H)-isoquinolinone to this compound using POCl₃, I am getting a mixture of products, including unreacted starting material and potentially other chlorinated species. How can I optimize this step?

  • Answer: The chlorination of the isoquinolinone intermediate is a critical step that can present its own challenges.

    • Incomplete Reaction: Insufficient heating or reaction time can lead to the recovery of a significant amount of the starting 6-chloro-1(2H)-isoquinolinone.

    • Hydrolysis during Workup: Phosphorus oxychloride reacts violently with water. If the workup procedure is not carefully controlled, the chlorinated product can be hydrolyzed back to the starting isoquinolinone.[8]

    • Over-chlorination: While less common for the isoquinoline ring system compared to more activated heterocycles, harsh conditions could potentially lead to the introduction of additional chlorine atoms at other positions, though this is less likely for the specified product.

    Optimization Strategies:

Issue Recommended Action
Incomplete ChlorinationEnsure the reaction is heated to a sufficient temperature (refluxing POCl₃ is common) and for an adequate duration. Monitor the reaction by TLC or LC-MS until the starting material is no longer observed. The use of a co-reagent like PCl₅ can sometimes drive the reaction to completion.[9]
Hydrolysis during WorkupAfter the reaction, it is crucial to remove the excess POCl₃ under reduced pressure. The reaction mixture should then be quenched cautiously by pouring it onto crushed ice, followed by neutralization with a base such as sodium bicarbonate solution.[8][10]
Potential Over-chlorinationUse the minimum effective temperature and reaction time necessary for complete conversion of the starting material.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A common and plausible route involves a multi-step synthesis. One approach begins with a substituted phenethylamine which undergoes a Bischler-Napieralski reaction to form a 6-chloro-3,4-dihydroisoquinoline. This is then oxidized to 6-chloroisoquinoline. Alternatively, a Pomeranz-Fritsch reaction starting from 4-chlorobenzaldehyde can yield 6-chloroisoquinoline directly.[4] The 6-chloroisoquinoline can then be converted to 6-chloro-1(2H)-isoquinolinone, which is subsequently chlorinated with a reagent like phosphorus oxychloride (POCl₃) to give the final this compound.

Q2: What are the key differences between the Bischler-Napieralski and Pomeranz-Fritsch reactions for constructing the isoquinoline core?

The Bischler-Napieralski reaction starts with a β-arylethylamide and uses a dehydrating agent for cyclization to a 3,4-dihydroisoquinoline, which then requires an oxidation step to form the aromatic isoquinoline.[11] The Pomeranz-Fritsch reaction condenses a benzaldehyde with a 2,2-dialkoxyethylamine, followed by an acid-catalyzed cyclization to directly form the isoquinoline.[5]

Q3: How can I purify the final this compound product?

Purification of dichloroisoquinolines typically involves standard techniques such as recrystallization or column chromatography. For recrystallization, a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. Common solvent pairs include ethanol/water or ethyl acetate/hexane. For column chromatography, a preliminary separation on a TLC plate can help determine the optimal eluent system. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can improve the separation of the desired product from closely related impurities.

Q4: My reaction mixture has turned into a thick, unmanageable tar. What should I do?

Tar formation is often a result of high temperatures or prolonged reaction times.[4] It is crucial to carefully control the reaction temperature and monitor its progress. If tarring occurs, it may be difficult to salvage the product. In future attempts, consider using milder reaction conditions, such as the modified Bischler-Napieralski protocol with triflic anhydride at lower temperatures, or shortening the reaction time.

Experimental Protocols

Protocol 1: Synthesis of 6-chloro-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction (General Procedure)

  • To an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), add the N-acyl-β-(4-chlorophenyl)ethylamine substrate (1.0 equivalent).

  • Add an anhydrous solvent such as toluene or acetonitrile.

  • Carefully add phosphorus oxychloride (POCl₃) (typically 2-5 equivalents) dropwise to the solution. The addition may be exothermic and require cooling with an ice bath.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution or aqueous ammonia).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude 6-chloro-3,4-dihydroisoquinoline can then be carried forward to an oxidation step (e.g., using palladium on carbon in a suitable solvent) to afford 6-chloroisoquinoline.

Protocol 2: Chlorination of 6-chloro-1(2H)-isoquinolinone to this compound

  • In a round-bottom flask equipped with a reflux condenser, suspend 6-chloro-1(2H)-isoquinolinone (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃) (e.g., 10-20 volumes).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ by vacuum distillation.

  • Very cautiously, pour the cooled residue onto a stirred mixture of crushed ice and water.

  • Neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

G cluster_0 Synthesis of 6-Chloroisoquinoline Core cluster_1 Final Chlorination Step Start_BN N-acyl-β-(4-chlorophenyl)ethylamine BN_Reaction Bischler-Napieralski Reaction (POCl₃ or Tf₂O) Start_BN->BN_Reaction Cyclization Dihydroisoquinoline 6-chloro-3,4-dihydroisoquinoline BN_Reaction->Dihydroisoquinoline Oxidation Oxidation (e.g., Pd/C) Dihydroisoquinoline->Oxidation Chloroisoquinoline 6-Chloroisoquinoline Oxidation->Chloroisoquinoline Start_PF 4-Chlorobenzaldehyde PF_Reaction Pomeranz-Fritsch Reaction Start_PF->PF_Reaction Condensation & Cyclization PF_Reaction->Chloroisoquinoline Isoquinolinone_Formation Conversion to Isoquinolinone Chloroisoquinoline->Isoquinolinone_Formation Isoquinolinone 6-chloro-1(2H)-isoquinolinone Isoquinolinone_Formation->Isoquinolinone Chlorination Chlorination (POCl₃) Isoquinolinone->Chlorination Final_Product This compound Chlorination->Final_Product

Caption: Proposed synthetic workflow for this compound.

G Start Low Yield or Reaction Failure? Check_Ring_Activity Is the aromatic ring electron-rich? Start->Check_Ring_Activity Yes Side_Products Significant Side Product Formation? Start->Side_Products No Increase_Reagent_Potency Use stronger dehydrating agent (e.g., P₂O₅/POCl₃ or Tf₂O) Check_Ring_Activity->Increase_Reagent_Potency No Check_Ring_Activity->Side_Products Yes Increase_Reagent_Potency->Side_Products Identify_Side_Product Identify major side product (e.g., Styrene, Regioisomer) Side_Products->Identify_Side_Product Yes Tar_Formation Tar Formation? Side_Products->Tar_Formation No Minimize_Styrene Use nitrile solvent or oxalyl chloride Identify_Side_Product->Minimize_Styrene Styrene Minimize_Regioisomer Screen different cyclization agents Identify_Side_Product->Minimize_Regioisomer Regioisomer Minimize_Styrene->Tar_Formation Minimize_Regioisomer->Tar_Formation Optimize_Conditions Lower temperature, shorten reaction time Tar_Formation->Optimize_Conditions Yes Proceed Proceed with Synthesis Tar_Formation->Proceed No Optimize_Conditions->Proceed

Caption: Troubleshooting logic for isoquinoline synthesis.

References

Technical Support Center: Scale-up Synthesis of 1,6-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,6-dichloroisoquinoline. The information is presented in a user-friendly question-and-answer format to directly address common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

IssuePotential Cause(s)Troubleshooting Steps
Low or No Product Yield - Incomplete reaction. - Degradation of starting material or product. - Inefficient purification. - Sub-optimal reaction temperature.- Monitor reaction progress using TLC or HPLC. - Ensure anhydrous conditions, especially for reactions involving phosphorus oxychloride (POCl₃). - Optimize purification method (see Purification section). - Carefully control reaction temperature; for exothermic reactions, ensure efficient heat dissipation, especially during scale-up.[1]
Formation of Multiple Byproducts - Side reactions due to incorrect stoichiometry or temperature. - Presence of impurities in starting materials. - Over-chlorination or competing cyclization pathways.- Use high-purity starting materials. - Optimize the molar ratio of reactants and reagents. - Control the reaction temperature rigorously. - Consider alternative synthetic routes if byproduct formation is persistent.[1]
Dark-Colored Reaction Mixture or Product - Polymerization of intermediates. - Presence of colored impurities. - Decomposition at elevated temperatures.- Minimize reaction time and avoid excessive heating. - Purify the crude product promptly after work-up. - Consider purification techniques like activated carbon treatment or recrystallization.[1]
Difficulty in Product Isolation/Purification - Product is an oil or low-melting solid. - Similar polarity of product and impurities.- For oily products, attempt to induce crystallization by scratching the flask or seeding with a small crystal. - Optimize the mobile phase for column chromatography to achieve better separation.[2] - Consider derivatization to a solid for easier handling and purification, followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for the scale-up of this compound?

A plausible and scalable synthetic route starts from a suitable methoxyphenethylamine derivative, followed by a Bischler-Napieralski cyclization, oxidation, and subsequent chlorination steps. A proposed pathway is outlined below.

Synthetic_Pathway A m-Methoxyphenethylamine B N-Formyl-m-methoxyphenethylamine A->B Formylation C 6-Methoxy-3,4-dihydroisoquinoline B->C Bischler-Napieralski (POCl₃) D 6-Methoxyisoquinoline C->D Oxidation (e.g., Pd/C) E 6-Methoxyisoquinolin-1(2H)-one D->E Functionalization F 1-Chloro-6-methoxyisoquinoline E->F Chlorination (POCl₃) G This compound F->G Further Chlorination

Figure 1: Proposed synthetic workflow for this compound.

Q2: What are the critical safety precautions to consider during the scale-up synthesis?

The synthesis of this compound involves hazardous reagents and intermediates. Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[3]

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile and corrosive reagents like phosphorus oxychloride (POCl₃).[3]

  • Handling of Reagents: POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Emergency Procedures: Be familiar with the location and use of safety showers and eyewash stations. Have appropriate quenching agents and spill kits readily available.[4]

Q3: How can I monitor the progress of the reaction effectively?

Reaction monitoring is crucial for optimizing yield and minimizing byproduct formation.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the conversion rate and the purity of the reaction mixture at different time points.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the components of the reaction mixture, including byproducts.

Q4: What are the most effective methods for purifying crude this compound on a large scale?

Purification is a critical step in obtaining high-purity this compound.

  • Recrystallization: This is a common and effective method for purifying solid products. A solvent screen should be performed to identify a suitable solvent or solvent system.[2]

  • Column Chromatography: For difficult separations, column chromatography using silica gel or alumina can be employed. Optimization of the eluent system is key to achieving good separation.[2]

  • Distillation: If the product is a high-boiling liquid or a sublimable solid, vacuum distillation or sublimation can be effective purification methods.

Experimental Protocols

Proposed Protocol for the Chlorination of 6-Methoxyisoquinolin-1(2H)-one:

This protocol outlines a general procedure for the chlorination step to form 1-chloro-6-methoxyisoquinoline, a key intermediate.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 6-methoxyisoquinolin-1(2H)-one (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 1-chloro-6-methoxyisoquinoline by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Extend_Time Increase Reaction Time/ Temperature Incomplete->Extend_Time Extend_Time->Check_Completion Check_Purity Analyze Crude Purity (NMR/LC-MS) Complete->Check_Purity Impure Significant Impurities Check_Purity->Impure No Pure Crude is Relatively Pure Check_Purity->Pure Yes Optimize_Conditions Optimize Reaction Conditions (Stoichiometry, Temperature) Impure->Optimize_Conditions End Improved Yield Optimize_Conditions->End Optimize_Purification Optimize Purification (Recrystallization/ Chromatography) Pure->Optimize_Purification Optimize_Purification->End

Figure 2: Troubleshooting workflow for low product yield.

Side_Reactions Starting_Material 6-Methoxyisoquinolin-1(2H)-one Desired_Product 1-Chloro-6-methoxyisoquinoline Starting_Material->Desired_Product POCl₃ (Controlled Temp.) Side_Product1 Over-chlorinated Products Starting_Material->Side_Product1 Excess POCl₃/ High Temp. Side_Product2 Polymerization/Tar Starting_Material->Side_Product2 High Temp./ Long Reaction Time Side_Product3 Hydrolysis Product (6-Methoxyisoquinolin-1(2H)-one) Desired_Product->Side_Product3 Moisture during Work-up

Figure 3: Potential side reactions during chlorination.

References

Technical Support Center: Regioselective Functionalization of 1,6-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for improving regioselectivity in the functionalization of 1,6-dichloroisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for functionalizing this compound?

A1: The most common methods are transition-metal-catalyzed cross-coupling reactions. These include Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.[1] These reactions are valued for their broad substrate scope and tolerance of various functional groups.[2]

Q2: Which chlorine atom on this compound is generally more reactive?

A2: In many cross-coupling reactions, the C1 position is inherently more reactive than the C6 position. This is due to the electronic effects of the nitrogen atom in the isoquinoline ring system, which makes the C1 position more electrophilic and thus more susceptible to oxidative addition by a palladium catalyst. This is a common trend observed in the functionalization of various dihalogenated N-heterocycles.[3][4]

Q3: What key factors influence regioselectivity in these cross-coupling reactions?

A3: Regioselectivity is primarily controlled by a combination of factors:

  • Catalyst/Ligand System: The choice of palladium catalyst and, more importantly, the phosphine ligand can dramatically influence which site reacts. Bulky, electron-rich ligands can alter the steric and electronic environment around the metal center, favoring one position over the other.[3][4][5]

  • Reaction Temperature: Lower temperatures often favor selectivity for the more reactive C1 position, while higher temperatures can lead to a loss of selectivity and the formation of di-substituted products.[6]

  • Base: The choice and strength of the base can influence catalyst activity and selectivity.[7]

  • Solvent: The solvent affects the solubility of reactants and the stability of the catalytic species.[8]

Q4: Can I achieve selective functionalization at the C6 position?

A4: Yes, selective functionalization at the C6 position is possible, although it often requires more carefully controlled conditions. Strategies typically involve first reacting the more labile C1 position and then performing a second, different coupling at the C6 position. Alternatively, specific ligand and catalyst systems can be employed that sterically or electronically favor the C6 position, though this is less common.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: Poor or No Regioselectivity in Suzuki-Miyaura Coupling

Symptom: You are obtaining a mixture of C1-substituted, C6-substituted, and/or C1,C6-disubstituted products instead of a single desired isomer.

Possible Causes & Solutions:

CauseRecommended Solution
High Reaction Temperature Elevated temperatures can provide enough energy to overcome the activation barrier for the less reactive C6 position, leading to mixtures.[6] Solution: Try lowering the reaction temperature (e.g., from 100°C to 80°C or room temperature if the catalyst is active enough).
Incorrect Ligand Choice The ligand plays a critical role in determining the steric and electronic environment of the catalyst. A non-optimal ligand may not provide sufficient differentiation between the two chlorine sites. Solution: Screen a panel of phosphine ligands. For improved selectivity, consider bulky, electron-rich Buchwald-type ligands (e.g., XPhos, SPhos) which can enhance reaction efficiency and selectivity.[5][9]
Prolonged Reaction Time Leaving the reaction for too long, especially at higher temperatures, can lead to the slow formation of the undesired isomer or di-substituted product. Solution: Monitor the reaction closely using TLC or LC-MS and stop the reaction once the desired product is maximized.
Base is Too Strong/Weak The base is crucial for activating the boronic acid.[7] An inappropriate base can lead to side reactions or poor catalyst turnover, affecting selectivity. Solution: If using a strong base like NaOtBu or K₃PO₄, consider switching to a milder base like K₂CO₃ or CsF, or vice versa, depending on the specific system.
Problem 2: Low Yield in Buchwald-Hartwig Amination

Symptom: The desired aminated product is formed with low conversion of the starting material.

Possible Causes & Solutions:

CauseRecommended Solution
Catalyst Inactivation The palladium catalyst can be sensitive to air and moisture. Improper handling can lead to the formation of inactive palladium black. Solution: Ensure all reagents and solvents are anhydrous and that the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon in a glovebox or using Schlenk techniques).[2]
Sub-optimal Ligand/Palladium Ratio An incorrect ratio can lead to poorly formed active catalyst. Solution: The typical ligand-to-palladium ratio is often between 1.2:1 and 2.4:1. Titrate this ratio to find the optimal condition for your specific amine and substrate.
Sterically Hindered Amine Bulky primary or secondary amines can react slowly. Solution: Switch to a more active catalyst system. Buchwald pre-catalysts (like XPhos-Pd-G3) are often more effective for challenging substrates.[8] You may also need to increase the reaction temperature and/or catalyst loading (e.g., from 2 mol% to 5 mol%).
Poor Solubility If the starting material or base is not well-dissolved, the reaction will be slow and inefficient.[10] Solution: Change the solvent to one with better solubilizing properties (e.g., from toluene to dioxane or DMF). Ensure vigorous stirring to maximize mixing.[9]

Experimental Protocols & Data

Representative Protocol: Regioselective Suzuki-Miyaura Coupling at C1

This protocol is a generalized procedure for the selective functionalization at the more reactive C1 position of this compound.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents) to an oven-dried reaction flask equipped with a magnetic stir bar.

  • Addition of Reagents: Add this compound (1.0 equivalent) and the desired arylboronic acid (1.1-1.3 equivalents).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1) to achieve a concentration of approximately 0.1 M.

  • Reaction: Seal the flask and heat the mixture to 80-90°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the C1-arylated isoquinoline.

Table 1: Influence of Ligand on Regioselectivity of Suzuki Coupling

(Illustrative data based on general principles for dihalopyridines/quinolines)

EntryPd Source (mol%)LigandBaseSolventTemp (°C)C1:C6 RatioYield (%)
1Pd₂(dba)₃ (2)PPh₃K₂CO₃Dioxane1005 : 175
2Pd(OAc)₂ (2)SPhosK₃PO₄Toluene8015 : 188
3Pd₂(dba)₃ (2)XPhosK₃PO₄Dioxane80>20 : 192
4Pd(PPh₃)₄ (5)-CsFDME908 : 181

This table summarizes how the choice of a bulky, electron-rich phosphine ligand (SPhos, XPhos) can significantly improve the regioselectivity for the C1 position compared to a less bulky ligand like PPh₃.[3][4][5]

Visual Guides

Workflow for Optimizing Regioselectivity

G start Start: Functionalize This compound target Define Target: C1 or C6 Selectivity? start->target c1_path Target C1 (More Reactive Site) target->c1_path C1 c6_path Target C6 (Less Reactive Site) target->c6_path C6 c1_cond Use Milder Conditions: - Lower Temperature (e.g., 80°C) - Bulky Ligand (e.g., XPhos) - Weaker Base (e.g., K2CO3) c1_path->c1_cond c6_cond Sequential Approach: 1. Functionalize C1 2. Use Forcing Conditions for C6 c6_path->c6_cond analyze Analyze Product Mixture (LCMS / NMR) c1_cond->analyze c6_cond->analyze troubleshoot Troubleshoot: Poor Selectivity? analyze->troubleshoot optimize Optimize: - Screen Ligands - Adjust Temperature - Change Base/Solvent troubleshoot->optimize Yes end Successful Regioselective Functionalization troubleshoot->end No optimize->analyze

Caption: Decision workflow for achieving regioselective functionalization.

Factors Influencing Reaction Outcome

G cluster_inputs Reaction Parameters cluster_outputs Reaction Outcomes Catalyst Catalyst (e.g., Pd(OAc)2) Selectivity Regioselectivity (C1 vs. C6) Catalyst->Selectivity Yield Reaction Yield Catalyst->Yield Ligand Ligand (Sterics & Electronics) Ligand->Selectivity Ligand->Yield SideProducts Side Products (e.g., Di-substitution, Homocoupling) Ligand->SideProducts Temperature Temperature Temperature->Selectivity Temperature->Yield Temperature->SideProducts Base Base Base->Selectivity Base->Yield

Caption: Key parameters influencing regioselectivity, yield, and side products.

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in 1,6-Dichloroisoquinoline Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to palladium catalyst deactivation during the cross-coupling of 1,6-dichloroisoquinoline.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in palladium-catalyzed cross-coupling reactions?

A1: The primary challenge with this compound, as with many chloro-substituted heteroaromatics, lies in the initial oxidative addition step of the catalytic cycle. The Carbon-Chlorine (C-Cl) bond is significantly stronger and less reactive compared to Carbon-Bromine (C-Br) or Carbon-Iodine (C-I) bonds, making its activation by the Pd(0) catalyst more difficult.[1] This can lead to slow reaction rates and require more specialized catalytic systems to achieve good yields. Additionally, the nitrogen atom in the isoquinoline ring can potentially coordinate to the palladium center, which may affect the catalyst's activity and stability.

Q2: What is "palladium black" and should I be concerned if I see it in my reaction?

A2: Palladium black is a form of finely divided, agglomerated palladium metal that precipitates out of solution. Its appearance is a common sign of catalyst deactivation.[2] While minor amounts can sometimes be observed in successful reactions, significant and early formation of a black precipitate often indicates catalyst instability and leads to poor conversion. This happens when the palladium nanoparticles lose their stabilizing ligands and aggregate, reducing the catalytically active surface area.

Q3: Can impurities in my this compound or other reagents deactivate the catalyst?

A3: Yes, impurities are a frequent cause of catalyst deactivation. Even trace amounts of substances like sulfur or other phosphorus-containing compounds (not intended as ligands) can act as catalyst poisons.[2] It is also crucial to use high-purity, anhydrous solvents, as water and oxygen can lead to ligand degradation (e.g., oxidation of phosphine ligands) and catalyst deactivation.[1] Trace metal impurities in other reagents can also sometimes interfere with the desired catalytic cycle.[3]

Q4: I am observing mono-coupling. How can I control the selectivity between the C1 and C6 positions of this compound?

A4: Achieving regioselectivity in the coupling of dihalo-N-heteroarenes is a known challenge. Generally, the chlorine atom at the position more activated towards oxidative addition will react first. In many cases, halides adjacent to a nitrogen atom show different reactivity. The selectivity can often be controlled by the choice of ligand, catalyst, and reaction conditions. For instance, very sterically hindered ligands can favor coupling at a less sterically hindered position. Systematic screening of ligands and reaction conditions is often necessary to achieve the desired selectivity for either mono- or di-substituted products.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: Low or No Conversion of Starting Material

Q: My reaction shows very little or no consumption of this compound. What are the likely causes and how can I fix this?

A: This is a common problem when coupling less reactive aryl chlorides. The primary bottleneck is often the oxidative addition step. Here’s a systematic approach to troubleshoot this issue:

Troubleshooting Workflow for Low Conversion

start Low/No Conversion check_catalyst 1. Check Catalyst System start->check_catalyst check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_reagents 3. Assess Reagent Quality start->check_reagents ligand Use Bulky, Electron-Rich Phosphine Ligand (e.g., XPhos, SPhos) check_catalyst->ligand precatalyst Use a Robust Precatalyst (e.g., Buchwald G3/G4) check_catalyst->precatalyst temperature Increase Temperature (in 10-20 °C increments) check_conditions->temperature base Switch to a Stronger Base (e.g., K3PO4, Cs2CO3) check_conditions->base solvent Ensure Anhydrous & Degassed Solvent (e.g., Dioxane, Toluene) check_reagents->solvent sm_purity Verify Purity of This compound and Coupling Partner check_reagents->sm_purity

Caption: Troubleshooting workflow for low or no conversion.

ParameterRecommended ActionRationale
Ligand Choice Switch to a more electron-rich and bulky phosphine ligand (e.g., Buchwald-type biarylphosphines like SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[1][4]These ligands increase the electron density on the palladium center, which facilitates the challenging oxidative addition of the C-Cl bond. Their bulkiness also promotes reductive elimination.
Palladium Source Use a well-defined precatalyst, such as a Buchwald G3 or G4 palladacycle.[1]Precatalysts often provide a more reliable and reproducible generation of the active Pd(0) species compared to using separate Pd(II) salts and ligands.
Base Selection For Suzuki coupling, switch to a stronger base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig amination, a strong base like NaOtBu or LHMDS is often required.[1][5]A stronger base is more effective at activating the boronic acid (in Suzuki coupling) or deprotonating the amine (in Buchwald-Hartwig amination) for the transmetalation or amine coordination step.
Temperature Cautiously increase the reaction temperature in 10-20 °C increments.[1]Higher temperatures can provide the necessary activation energy to overcome the barrier for oxidative addition of the C-Cl bond.
Solvent & Atmosphere Ensure the use of anhydrous, degassed solvents (e.g., dioxane, toluene, THF). Maintain a strict inert atmosphere (Nitrogen or Argon).[1]Oxygen can oxidize phosphine ligands to the corresponding phosphine oxides, rendering them ineffective at stabilizing the palladium catalyst. Water can also interfere with the catalytic cycle.
Problem 2: Formation of Hydrodehalogenation Byproduct

Q: I am observing a significant amount of 1-chloro-isoquinoline as a byproduct. How can I minimize this hydrodehalogenation?

A: Hydrodehalogenation is a common side reaction where the C-Cl bond is reduced to a C-H bond. This occurs when a hydride source is present in the reaction mixture.

Potential Sources of Hydride and Their Mitigation

start Hydrodehalogenation Byproduct (1-chloro-isoquinoline) solvent_source Solvent as Hydride Source (e.g., Isopropanol, Ethanol) start->solvent_source base_source Base as Hydride Source (e.g., Hydroxides, Hydrates) start->base_source slow_coupling Slow Reductive Elimination start->slow_coupling use_aprotic Solution: Use Anhydrous, Aprotic Solvents (Dioxane, Toluene, THF) solvent_source->use_aprotic use_anhydrous_base Solution: Use Anhydrous Base (Freshly opened or properly stored) base_source->use_anhydrous_base optimize_catalyst Solution: Optimize Catalyst System (Ligand, Temperature) to accelerate desired coupling slow_coupling->optimize_catalyst

Caption: Identifying and mitigating sources of hydrodehalogenation.

Hydride SourceMitigation Strategy
Solvent Avoid using protic solvents like alcohols (e.g., isopropanol), which can act as hydride donors. Switch to anhydrous aprotic solvents such as dioxane or toluene.[1]
Base Some bases, particularly their hydrates or hydroxides, can be a source of hydrides. Use a high-purity, anhydrous base. Ensure it is freshly opened or has been stored properly in a desiccator.[1]
Slow Coupling If the desired cross-coupling reaction is slow, side reactions like hydrodehalogenation can become more competitive. Re-optimize the catalyst system (ligand, temperature) as described in "Problem 1" to accelerate the productive catalytic cycle.

Key Experimental Protocols

The following are generalized, adaptable protocols for Suzuki and Buchwald-Hartwig couplings of this compound. Note: These are starting points and may require optimization for your specific coupling partner.

General Protocol for Suzuki-Miyaura Coupling

Reaction Scheme:

Materials:

  • This compound

  • Aryl or Alkylboronic Acid

  • Palladium Precatalyst (e.g., Pd₂(dba)₃ or a Buchwald G3/G4 Precatalyst)

  • Phosphine Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid (1.2-2.5 equiv. depending on desired mono/di-substitution), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (1-5 mol%) and the ligand (1.2-2.0 equiv. relative to Pd).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. A common solvent system is a 5:1 to 10:1 mixture of dioxane and water.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

Reaction Scheme:

Materials:

  • This compound

  • Primary or Secondary Amine

  • Palladium Precatalyst (e.g., Pd₂(dba)₃ or a Buchwald G3/G4 Precatalyst)

  • Phosphine Ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, LHMDS)

  • Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, add the palladium precatalyst (1-5 mol%), the ligand (1.2-2.0 equiv. relative to Pd), and the base (1.5-2.5 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the anhydrous, degassed solvent.

  • Amine Addition: Add the amine (1.2-2.5 equiv. depending on desired mono/di-substitution).

  • Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Disclaimer: These protocols are intended as a general guide. Optimal conditions are highly dependent on the specific substrates and should be determined through systematic screening. Always perform a risk assessment before conducting any chemical reaction.

References

Preventing hydrolysis of 1,6-Dichloroisoquinoline during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,6-dichloroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and troubleshooting common issues encountered during the experimental use of this compound, with a specific focus on preventing its hydrolysis during reaction workups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a halogenated heterocyclic compound.[1] Its structure, featuring two chlorine atoms on the isoquinoline ring, makes it a versatile precursor in organic synthesis.[2] It is primarily used in pharmaceutical development as an intermediate for synthesizing bioactive molecules, including anti-cancer agents.[2] Additionally, it finds applications in the formulation of agrochemicals like herbicides and pesticides, and in material science for developing new polymers and coatings.[2]

Q2: What are the key reactivity features of this compound?

A2: The two chlorine atoms on the isoquinoline ring are susceptible to nucleophilic substitution and cross-coupling reactions.[2] The chlorine at the 1-position is generally more reactive towards nucleophiles than the chlorine at the 6-position. This differential reactivity allows for selective functionalization at the C1 position. For instance, under palladium catalysis, arylboronic acids couple exclusively at the 1-position of 1,3-dichloroisoquinoline, a related compound.[3]

Q3: Is this compound susceptible to hydrolysis?

A3: While specific data on the hydrolysis of this compound is not extensively documented in publicly available literature, chlorinated heterocyclic compounds, especially those with a chlorine atom at the 1-position of an isoquinoline ring, can be prone to hydrolysis under certain conditions. The electron-withdrawing nature of the nitrogen atom in the ring can activate the C1-Cl bond towards nucleophilic attack by water, particularly under acidic or basic conditions, or at elevated temperatures.

Q4: What is the likely product of this compound hydrolysis?

A4: Hydrolysis of the more reactive 1-chloro group would lead to the formation of 6-chloro-1(2H)-isoquinolinone. Further hydrolysis of the 6-chloro group is less likely under standard workup conditions but could potentially occur under more forcing conditions to yield 1,6-dihydroxyisoquinoline.

Troubleshooting Guide: Preventing Hydrolysis During Workup

This guide provides systematic steps to diagnose and prevent the hydrolysis of this compound during the workup of your reaction mixture.

Problem: Suspected Hydrolysis of this compound

Symptoms:

  • Appearance of an unexpected, more polar spot on your TLC plate.

  • Lower than expected yield of the desired this compound-containing product.

  • Characterization data (e.g., NMR, MS) indicating the presence of a hydroxyl group or a change in molecular weight consistent with the replacement of a chlorine atom with a hydroxyl group.

Troubleshooting Workflow

Caption: Troubleshooting workflow for hydrolysis of this compound.

Recommended Mitigation Strategies
Strategy IDMitigation StrategyDetailed ProtocolRationale
S1 Anhydrous Workup 1. After the reaction is complete, cool the mixture to room temperature. 2. Quench the reaction with a saturated aqueous solution of a neutral salt (e.g., NH4Cl) if necessary, keeping the temperature low (0 °C). 3. Extract the product into a non-polar organic solvent (e.g., ethyl acetate, dichloromethane). 4. Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous MgSO4 or Na2SO4). 5. Filter and concentrate the organic phase under reduced pressure.Minimizes contact with water, the primary reagent for hydrolysis.
S2 Mild Basic Wash 1. During the aqueous workup, wash the organic layer with a cold, dilute solution of a mild base such as sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3). 2. Avoid strong bases like NaOH or KOH, which can promote hydrolysis and other side reactions. 3. Immediately follow with a brine wash to remove residual base and water. 4. Dry the organic layer thoroughly.Neutralizes any acidic byproducts from the reaction that could catalyze hydrolysis. A mild base is less likely to act as a nucleophile itself.
S3 Low-Temperature Workup 1. Perform all steps of the workup (quenching, extractions, and washes) at a reduced temperature (0-5 °C) using an ice bath. 2. Use pre-chilled solvents and aqueous solutions.Hydrolysis reactions, like most chemical reactions, are significantly slower at lower temperatures.
S4 Non-Aqueous Workup 1. If the reaction solvent is miscible with a non-polar solvent (e.g., THF, dioxane), directly filter the reaction mixture through a pad of celite or silica gel to remove solid byproducts. 2. Wash the filter cake with the reaction solvent or another suitable organic solvent. 3. Concentrate the filtrate under reduced pressure.Completely avoids the use of water in the workup procedure. This is suitable when the byproducts are solids that can be easily filtered.

Experimental Protocols

Protocol 1: General Anhydrous Workup Procedure
  • Reaction Quenching: Cool the reaction vessel to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH4Cl) to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an equal volume of ethyl acetate.

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate for at least 15-30 minutes.

  • Filtration and Concentration: Filter off the drying agent and wash the solid with a small amount of fresh ethyl acetate. Concentrate the filtrate under reduced pressure at a low temperature (<40 °C) to obtain the crude product.

Protocol 2: Workup with a Mild Basic Wash
  • Initial Extraction: After quenching the reaction (if necessary), extract the product into an organic solvent as described in Protocol 1.

  • Basic Wash: Wash the combined organic layers once with a cold (0-5 °C) saturated aqueous solution of sodium bicarbonate. Be cautious of potential gas evolution (CO2) if the reaction mixture is acidic.

  • Brine Wash: Wash the organic layer once with a saturated aqueous solution of sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between workup conditions and the potential for hydrolysis.

G Workup Reaction Workup Aqueous Aqueous Conditions Workup->Aqueous HighTemp Elevated Temperature Workup->HighTemp if not controlled Anhydrous Anhydrous Conditions Workup->Anhydrous can be performed under Neutral Neutral pH Workup->Neutral can be maintained at LowTemp Low Temperature Workup->LowTemp can be performed at Acidic Acidic pH Aqueous->Acidic can be Basic Strongly Basic pH Aqueous->Basic can be Hydrolysis Hydrolysis of this compound Aqueous->Hydrolysis Acidic->Hydrolysis Basic->Hydrolysis HighTemp->Hydrolysis Byproduct 6-chloro-1(2H)-isoquinolinone Hydrolysis->Byproduct Product Desired Product Anhydrous->Product favors Neutral->Product favors LowTemp->Product favors

Caption: Factors influencing the hydrolysis of this compound during workup.

References

Column chromatography conditions for purifying 1,6-Dichloroisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,6-Dichloroisoquinoline derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound derivatives?

A1: For the purification of this compound and its derivatives, silica gel is the most commonly used stationary phase.[1][2][3] Alumina (neutral, acidic, or basic) can be considered as an alternative if silica gel does not provide adequate separation.[1] The choice between silica and alumina depends on the specific properties of the derivative, particularly its stability and acidity/basicity.

Q2: How do I select an appropriate mobile phase (eluent) for my separation?

A2: The ideal mobile phase should provide a good separation of your target compound from impurities. This is best determined by preliminary analysis using Thin Layer Chromatography (TLC).[4] A good starting point for many isoquinoline derivatives is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[4][5] The optimal solvent system should give your target compound an Rf value of approximately 0.2-0.35 on the TLC plate.[1]

Q3: My this compound derivative is a basic compound and shows significant tailing on the silica gel column. How can I improve the peak shape?

A3: Peak tailing of basic compounds like isoquinoline derivatives on silica gel is a common issue, often caused by strong interactions with the acidic silanol groups of the stationary phase. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase.[6] This deactivates the acidic sites on the silica gel, leading to more symmetrical peaks.

Q4: I am having trouble separating my desired product from a very closely related impurity. What strategies can I employ?

A4: For difficult separations, a gradient elution is highly recommended.[5][6] This involves starting with a less polar mobile phase and gradually increasing its polarity over the course of the separation. This technique can enhance the resolution between compounds with similar Rf values. If gradient elution is not sufficient, you might need to consider a different stationary phase or an alternative purification method like recrystallization.[4]

Q5: How much crude material can I load onto my column?

A5: The amount of crude material you can purify depends on the difficulty of the separation and the size of your column. As a general rule, the weight of the silica gel should be 20 to 50 times the weight of the crude sample.[1] For very difficult separations, a higher ratio is recommended. Overloading the column will result in poor separation, so it is better to err on the side of caution and use a larger column or perform multiple smaller purifications if necessary.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation Incorrect mobile phase composition.Optimize the eluent system using TLC to achieve a clear separation of spots (target compound Rf ~0.3).[4]
Column was not packed properly (cracks or air bubbles).Ensure the column is packed uniformly. A "wet-packing" slurry method is often recommended to avoid air bubbles.[1][7]
Co-elution of the product with impurities.Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[5][6] Consider using an alternative stationary phase like alumina.
Compound Does Not Elute The eluent is not polar enough.Gradually increase the polarity of your mobile phase. For very polar compounds, a solvent system containing methanol might be necessary.
Product Degradation on Column The compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel by flushing the column with a solvent system containing 1-3% triethylamine before loading your sample.[6]
Fractions are Still Impure The column was overloaded with the crude sample.Reduce the amount of sample loaded or use a larger column.[4]
The separation between the product and impurity is very small.Consider using a different stationary phase or a different solvent system. Recrystallization after column chromatography may be necessary for achieving high purity.[4]
Oily Product After Evaporation Residual high-boiling point solvents (e.g., DMF from the reaction).Perform an aqueous workup before chromatography to remove water-soluble impurities like DMF.[5]
High concentration of impurities.A preliminary purification step, such as filtration through a small plug of silica, might be beneficial before the main column chromatography.[6]

Experimental Protocols

Protocol 1: General Column Chromatography Purification of a this compound Derivative
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., different ratios of hexane:ethyl acetate).

    • Visualize the spots under UV light.

    • The ideal eluent system will show good separation between the desired product and impurities, with the product having an Rf of ~0.3.[1][4]

  • Column Packing:

    • Choose an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.[1]

    • Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the eluent.[1]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent.

    • Carefully apply the sample solution to the top of the silica gel.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[6]

  • Elution and Fraction Collection:

    • Begin eluting with the chosen mobile phase. For a gradient elution, start with a low polarity mixture and gradually increase the percentage of the more polar solvent.[5]

    • Collect fractions in test tubes.

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.

Visualization

experimental_workflow General Workflow for Column Chromatography Purification cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Select Mobile Phase) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Sample (Wet or Dry Loading) Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: A general experimental workflow for the purification of this compound derivatives using column chromatography.

References

Managing thermal stability issues in high-temperature reactions of 1,6-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 1,6-dichloroisoquinoline in high-temperature reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the thermal stability and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known thermal stability limits of this compound?

Q2: What are the primary safety concerns when heating this compound?

A2: The primary safety concerns are the potential for thermal runaway and the release of hazardous decomposition products.[1][2][3][4][5] High-temperature reactions, especially nucleophilic aromatic substitutions (SNAr), can be exothermic. Proper temperature control and an inert atmosphere are crucial to prevent uncontrolled reactions and degradation.[1][2][3][4][5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q3: What type of reactions is this compound typically used for at high temperatures?

A3: this compound is a versatile intermediate often used in nucleophilic aromatic substitution (SNAr) reactions to synthesize a variety of pharmaceutical and agrochemical compounds.[10][11] These reactions typically require elevated temperatures to proceed at a reasonable rate.

Q4: Which of the two chlorine atoms on this compound is more reactive in nucleophilic substitution?

A4: The chlorine atom at the 1-position is generally more activated towards nucleophilic attack than the chlorine at the 6-position. This is due to the electron-withdrawing effect of the nitrogen atom in the isoquinoline ring system, which stabilizes the intermediate formed during substitution at the 1-position.

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion
Possible Cause Troubleshooting Step
Insufficient Temperature Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and any signs of decomposition.
Poor Nucleophile Reactivity If using a weak nucleophile, consider using a stronger one or adding a suitable base to deprotonate the nucleophile and increase its reactivity.
Inappropriate Solvent Ensure the solvent is suitable for high-temperature reactions and can dissolve all reactants. Polar aprotic solvents like DMF, DMSO, or NMP are often effective for SNAr reactions.
Catalyst Inactivity (if applicable) If using a catalyst (e.g., in cross-coupling reactions), ensure it is not degraded and is used under the recommended conditions (e.g., inert atmosphere).
Issue 2: Formation of Multiple Products or Byproducts
Possible Cause Troubleshooting Step
Di-substitution This can occur if both chlorine atoms react. To favor mono-substitution, use a stoichiometric amount of the nucleophile (or a slight excess of this compound), lower the reaction temperature, and consider a slower addition of the nucleophile.
Side Reactions with Solvent At high temperatures, some solvents can participate in side reactions. Choose a high-boiling, inert solvent.
Decomposition Darkening of the reaction mixture often indicates decomposition. Reduce the reaction temperature and/or reaction time. Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
Hydrodehalogenation In some cases, particularly in the presence of a hydrogen source and a catalyst, one or both chlorine atoms can be replaced by hydrogen. Ensure anhydrous conditions and a truly inert atmosphere.
Issue 3: Reaction Exotherm and Control
Possible Cause Troubleshooting Step
Highly Exothermic Reaction For scale-up, perform reaction calorimetry to understand the heat of reaction. Implement controlled addition of the nucleophile to manage the rate of heat generation. Ensure adequate cooling capacity.
Thermal Runaway If a rapid, uncontrolled temperature increase is observed, immediately remove the heat source and apply emergency cooling if safe to do so. For future experiments, reduce the concentration of reactants and use a slower rate of addition for the limiting reagent.

Experimental Protocols

General Protocol for High-Temperature Nucleophilic Aromatic Substitution (SNAr)

This is a general guideline; specific conditions will need to be optimized for each reaction.

Materials:

  • This compound

  • Nucleophile (e.g., an amine or alcohol)

  • High-boiling point polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Base (if required, e.g., K₂CO₃, NaH)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle with temperature control

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the base (if required, 1.1-2.0 eq).

  • Slowly add the nucleophile (1.0-1.2 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 100-180 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction appropriately (e.g., by adding water or a saturated aqueous solution).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).

Visualizations

Troubleshooting_Workflow start High-Temperature Reaction with this compound check_conversion Low or No Conversion? start->check_conversion increase_temp Increase Temperature check_conversion->increase_temp Yes stronger_nucleophile Use Stronger Nucleophile/Base check_conversion->stronger_nucleophile Yes change_solvent Change Solvent check_conversion->change_solvent Yes check_byproducts Byproducts or Decomposition? check_conversion->check_byproducts No increase_temp->check_conversion stronger_nucleophile->check_conversion change_solvent->check_conversion lower_temp Lower Temperature check_byproducts->lower_temp Yes control_stoichiometry Control Stoichiometry/Addition Rate check_byproducts->control_stoichiometry Yes inert_atmosphere Ensure Inert Atmosphere check_byproducts->inert_atmosphere Yes check_exotherm Exotherm or Runaway? check_byproducts->check_exotherm No lower_temp->check_byproducts control_stoichiometry->check_byproducts inert_atmosphere->check_byproducts controlled_addition Implement Controlled Addition check_exotherm->controlled_addition Yes reduce_concentration Reduce Reactant Concentration check_exotherm->reduce_concentration Yes success Successful Reaction check_exotherm->success No controlled_addition->check_exotherm reduce_concentration->check_exotherm

Caption: Troubleshooting workflow for high-temperature reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask Dry Glassware add_reagents Add this compound, Solvent, Base prep_flask->add_reagents inert_atm Establish Inert Atmosphere add_reagents->inert_atm add_nucleophile Add Nucleophile inert_atm->add_nucleophile heating Heat to Desired Temperature add_nucleophile->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling quench Quench Reaction cooling->quench extraction Extract Product quench->extraction purification Purify (Chromatography/Recrystallization) extraction->purification final_product Final Product purification->final_product

References

Strategies to avoid unwanted dimerization of 1,6-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the unwanted dimerization of 1,6-dichloroisoquinoline during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of unwanted dimerization of this compound in my reaction?

A1: Unwanted dimerization of this compound is most commonly a side reaction observed during transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. The dimerization likely occurs through a homocoupling mechanism catalyzed by the palladium or nickel catalyst. This process can be influenced by several factors including reaction temperature, catalyst concentration, and the specific ligands used.

Q2: How does the structure of this compound contribute to its dimerization?

A2: The isoquinoline ring system is an electron-rich aromatic structure. The chlorine atoms at the 1 and 6 positions are susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)). Once the C-Cl bond is activated, the resulting organometallic intermediate can react with another molecule of this compound, leading to a dimer. The nitrogen atom in the isoquinoline ring can also coordinate to the metal center, potentially influencing the catalytic cycle and promoting side reactions like dimerization.[1]

Q3: Can the choice of catalyst influence the extent of dimerization?

A3: Absolutely. The choice of both the metal catalyst and the supporting ligands plays a critical role. Highly active catalysts that readily undergo oxidative addition can sometimes lead to increased homocoupling if the subsequent steps of the desired cross-coupling are slow. The use of bulky, electron-rich phosphine ligands can often suppress dimerization by sterically hindering the formation of the dimerized product and promoting the desired cross-coupling pathway.[1]

Q4: Are there specific reaction conditions that are known to promote the dimerization of this compound?

A4: High temperatures, prolonged reaction times, and high concentrations of the catalyst and/or this compound can increase the likelihood of dimerization. Additionally, if the coupling partner in a cross-coupling reaction is not sufficiently reactive, the homocoupling of this compound can become a more favorable pathway.

Troubleshooting Guides

Issue 1: Significant formation of a dimeric by-product detected by LC-MS or NMR.
Potential Cause Troubleshooting Step Expected Outcome
High Reaction Temperature Decrease the reaction temperature in 5-10 °C increments.Reduced rate of dimerization, potentially at the cost of a slower desired reaction.
Catalyst System is Too Reactive Screen different palladium or nickel catalysts and ligands. Consider using a less reactive catalyst or a bulkier ligand to sterically hinder dimer formation.Identification of a catalyst system that selectively promotes the desired cross-coupling over homocoupling.
Slow Transmetalation Step in Cross-Coupling Ensure the quality and reactivity of your coupling partner. For Suzuki reactions, consider using a stronger base or a different boronic acid derivative. For other couplings, ensure all reagents are pure and active.An increased rate of the desired cross-coupling reaction will outcompete the dimerization side reaction.
High Concentration of Reactants Reduce the concentration of this compound. Consider slow addition of the substrate to the reaction mixture to maintain a low instantaneous concentration.Minimized opportunity for two molecules of the activated isoquinoline to react with each other.
Issue 2: Low yield of the desired product with dimerization as the main side reaction.
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Ligand Choice Experiment with a variety of phosphine or N-heterocyclic carbene (NHC) ligands. Bulky and electron-rich ligands are often effective at preventing homocoupling.Improved yield of the desired product and suppression of the dimer by-product.
Inadequate Degassing of the Reaction Mixture Ensure the reaction setup is thoroughly degassed to remove oxygen, which can affect the catalyst's performance and promote side reactions.A more active and stable catalyst, leading to a cleaner reaction profile and higher yield of the desired product.
Incorrect Stoichiometry of Reagents Carefully check the stoichiometry of all reactants, including the base and any additives. An excess or deficiency of a key reagent can stall the catalytic cycle and favor side reactions.Optimized reaction conditions that favor the desired product formation.

Quantitative Data Summary

The following table summarizes hypothetical data for the Suzuki coupling of this compound with phenylboronic acid, illustrating the effect of different ligands on the yield of the desired product versus the dimer by-product.

Ligand Temperature (°C) Yield of 1-phenyl-6-chloroisoquinoline (%) Yield of Dimer (%)
PPh₃1004535
P(t-Bu)₃807510
XPhos8085<5
SPhos8082<5

This data is illustrative and intended to demonstrate potential trends. Actual results may vary.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction to Minimize Dimerization:

  • Reagent Preparation: In a glovebox, weigh this compound (1.0 eq), the arylboronic acid (1.2 eq), a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the chosen ligand (e.g., XPhos, 4 mol%) into a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition and Degassing: Remove the flask from the glovebox and add a degassed solvent (e.g., dioxane or toluene) via syringe under a positive pressure of argon or nitrogen. Further degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the desired product from any unreacted starting material and the dimer by-product.

Visualizations

Dimerization_Pathway cluster_desired Desired Cross-Coupling Pathway cluster_unwanted Unwanted Dimerization Pathway A This compound C Oxidative Addition Intermediate A->C + Pd(0)L_n B Pd(0)L_n E Transmetalation C->E + Ar-B(OH)2 H Oxidative Addition Intermediate D Ar-B(OH)2 F Reductive Elimination E->F F->B G Desired Product F->G J Homocoupling H->J + this compound I This compound K Dimer J->K

Caption: Competing pathways of cross-coupling and dimerization.

Troubleshooting_Logic start High Dimer Formation? temp Lower Temperature start->temp Yes ligand Use Bulky Ligand (e.g., XPhos) start->ligand Yes concentration Reduce Concentration/ Slow Addition start->concentration Yes check_coupling_partner Check Reactivity of Coupling Partner start->check_coupling_partner Yes end Dimerization Minimized temp->end ligand->end concentration->end check_coupling_partner->end

Caption: Troubleshooting flowchart for minimizing dimerization.

Experimental_Workflow reagents 1. Combine Reactants (Isoquinoline, Boronic Acid, Base, Catalyst, Ligand) degas 2. Add Solvent & Degas reagents->degas react 3. Heat Reaction degas->react monitor 4. Monitor by LC-MS/TLC react->monitor workup 5. Aqueous Work-up monitor->workup purify 6. Column Chromatography workup->purify product Desired Product purify->product

Caption: General experimental workflow for cross-coupling.

References

Validation & Comparative

A Comparative Analysis of 1,6-Dichloroisoquinoline and its Isomers in Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Isoquinoline and its derivatives are prevalent motifs in numerous FDA-approved drugs and biologically active compounds. Among the various substituted isoquinolines, dichlorinated isomers serve as versatile building blocks. This guide provides a comparative analysis of the reactivity of 1,6-dichloroisoquinoline against other dichloroisoquinoline isomers, supported by experimental data, to inform synthetic strategy and reaction design.

The reactivity of dichloroisoquinolines is predominantly dictated by the electronic and steric environment of the two chlorine atoms. The positions of these halogens on the isoquinoline ring influence their susceptibility to nucleophilic aromatic substitution (SNAr) and participation in transition metal-catalyzed cross-coupling reactions. Generally, the chlorine atom at the C1 position is the most activated towards substitution due to the electron-withdrawing effect of the adjacent ring nitrogen.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. In the context of dichloroisoquinolines, the site-selectivity of this reaction is of paramount importance for controlled molecular elaboration.

Available data indicates that for both 1,3-dichloro- and 1,6-dichloroisoquinolines, the Suzuki-Miyaura coupling reaction proceeds selectively at the C1 position.[1] This preferential reactivity at C1 is attributed to the higher electrophilicity of this carbon, which facilitates the oxidative addition step in the catalytic cycle.

Dichloroisoquinoline IsomerCoupling PositionBoronic AcidCatalyst SystemSolventBaseYield (%)Reference
This compound C1Arylboronic acidsPd(PPh₃)₄Toluene/EtOH/H₂ONa₂CO₃Not specified[1]
1,3-Dichloroisoquinoline C1Arylboronic acidsPd(PPh₃)₄Toluene/EtOH/H₂ONa₂CO₃Not specified[1]
4,7-Dibromoisoquinoline C7Arylboronic acidsNot specifiedNot specifiedNot specifiedNot specified[1]
Experimental Protocol: Generalized Suzuki-Miyaura Coupling of Dichloroisoquinolines

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of chloro-heteroaromatic compounds.[2]

Materials:

  • Dichloroisoquinoline isomer (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the dichloroisoquinoline isomer, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Dichloroisoquinoline Arylboronic Acid Pd Catalyst, Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (N₂/Ar) solvent->inert heat Heat and Stir (80-120 °C) inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction with Organic Solvent cool->extract purify Column Chromatography extract->purify product product purify->product Purified Product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of N-aryl compounds.[3][4] The reactivity of dichloroisoquinolines in this transformation is also position-dependent. While specific comparative data for this compound is limited, studies on analogous dichloroquinolines provide valuable insights into the expected reactivity trends.[5]

For dichloroquinolines, the chlorine at the position α to the nitrogen (C2 or C4) is generally more reactive than the chlorine on the benzo-fused ring. For instance, in the amination of 2,6-dichloroquinoline, the reaction can be selective for the C2 position under carefully controlled conditions.[6] This suggests that for this compound, the C1 chlorine would be significantly more reactive towards Buchwald-Hartwig amination than the C6 chlorine.

Dichloro-heterocycleAmineCatalyst SystemBaseSolventPosition of AminationYield (%)Reference
2,8-DichloroquinolineAdamantyl-aminesPd₂(dba)₃ / BINAP or DavePhosNaOtBuTolueneC2Good to excellent[5]
4,7-DichloroquinolineAdamantyl-aminesPd₂(dba)₃ / BINAP or DavePhosNaOtBuTolueneC4Good to excellent[5]
2,6-DichloroquinolineAdamantyl-aminesPd₂(dba)₃ / BINAP or DavePhosNaOtBuTolueneC2Low selectivity[5]
6-Bromo-2-chloroquinolineCyclic aminesPd₂(dba)₃ / XPhosK₃PO₄DioxaneC6 (Br)Good[6]

Note: The data for dichloroquinolines suggests that the chlorine atom on the pyridine ring is more activated. By analogy, the C1 chlorine of this compound is expected to be the primary site of reaction in Buchwald-Hartwig amination. The study on 6-bromo-2-chloroquinoline further highlights the differential reactivity of halogens at different positions, where the aryl bromide is more reactive than the heteroaryl chloride under the specified conditions.[6]

Experimental Protocol: Generalized Buchwald-Hartwig Amination of Dichloroisoquinolines

This protocol is a generalized procedure based on established methods for the Buchwald-Hartwig amination of chloro-heteroaromatic compounds.[3]

Materials:

  • Dichloroisoquinoline isomer (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-10 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.5 - 3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry reaction flask.

  • Add the dichloroisoquinoline isomer and the amine.

  • Add the anhydrous solvent.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Buchwald_Hartwig_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction_bh Reaction cluster_workup_bh Workup & Purification reagents Combine: Pd Precatalyst Ligand, Base add_reactants Add Dichloroisoquinoline and Amine reagents->add_reactants add_solvent Add Anhydrous Solvent add_reactants->add_solvent heat_stir Seal and Heat with Stirring add_solvent->heat_stir monitor_bh Monitor Progress heat_stir->monitor_bh cool_filter Cool and Filter through Celite monitor_bh->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate purify_bh Column Chromatography concentrate->purify_bh final_product final_product purify_bh->final_product Purified N-Aryl Isoquinoline

Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another important transformation for functionalizing dichloroisoquinolines. The reaction is favored when strong electron-withdrawing groups are present on the aromatic ring, ortho or para to the leaving group.[7][8] In the isoquinoline system, the ring nitrogen acts as an electron-withdrawing group, activating the C1 and C3 positions to nucleophilic attack.

Therefore, for dichloroisoquinolines, the chlorine at C1 is expected to be the most susceptible to SNAr, followed by the chlorine at C3. Chlorine atoms on the benzo portion of the ring are generally much less reactive in SNAr unless activated by other strong electron-withdrawing groups. For this compound, the C1 position would be the preferred site for nucleophilic attack.

Reactivity_Comparison cluster_reactivity Reactivity towards Nucleophilic Attack / Cross-Coupling cluster_isomers Example: this compound title Relative Reactivity of Chlorine Atoms in Dichloroisoquinolines C1 C1 Most Reactive (α to Nitrogen) C3 C3 Reactive (γ to Nitrogen) C1->C3 > C_benzo C5, C6, C7, C8 Least Reactive (on Benzo Ring) C3->C_benzo >> isoquinoline This compound C1_iso C1-Cl isoquinoline->C1_iso More Reactive C6_iso C6-Cl isoquinoline->C6_iso Less Reactive

Caption: Logical relationship of chlorine reactivity in dichloroisoquinolines.

Conclusion

In comparing the reactivity of this compound with its isomers, a clear trend emerges: the chlorine atom at the C1 position is the most activated and, therefore, the most reactive site for both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This heightened reactivity is a direct consequence of the electronic influence of the adjacent ring nitrogen. For synthetic applications requiring regioselective functionalization of a dichloroisoquinoline scaffold, isomers bearing a chlorine at the C1 position, such as this compound and 1,3-dichloroisoquinoline, offer a predictable handle for initial elaboration. In contrast, isomers with chlorine atoms solely on the carbocyclic ring would necessitate more forcing conditions or alternative synthetic strategies to achieve functionalization. This understanding is crucial for the efficient design and execution of synthetic routes in drug discovery and development.

References

Dihaloquinolines in Medicinal Chemistry: A Comparative Analysis of 1,6-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a critical step in the discovery of novel therapeutics. Among the privileged heterocyclic structures, quinolines and their isomers, isoquinolines, have emerged as cornerstones in medicinal chemistry, particularly in oncology. The introduction of halogen atoms to these scaffolds can significantly modulate their physicochemical properties and biological activity. This guide provides a comparative analysis of 1,6-dichloroisoquinoline versus other dihaloquinoline and dihaloisoquinoline analogues, offering insights into their relative performance as anticancer agents, supported by available experimental data and detailed methodologies.

Introduction to Dihaloquinolines in Oncology

The quinoline and isoquinoline cores are present in numerous natural and synthetic compounds with a broad spectrum of pharmacological activities.[1] In the realm of oncology, these scaffolds serve as versatile platforms for the design of agents that can interfere with various cellular processes critical for cancer cell proliferation and survival. Halogenation of these core structures is a common strategy to enhance potency, modulate selectivity, and improve pharmacokinetic profiles. The position and nature of the halogen substituents can drastically influence the molecule's interaction with biological targets.[2]

This compound is a key intermediate in the synthesis of a variety of bioactive molecules, particularly in the development of anticancer agents.[3][4] Its two chlorine atoms at positions 1 and 6 offer distinct reactivity, allowing for selective functionalization through nucleophilic substitution and coupling reactions, making it a valuable building block for creating diverse chemical libraries for drug discovery.[3]

Comparative Analysis of Anticancer Activity

A direct head-to-head comparison of the anticancer activity of this compound with other dihaloquinolines under uniform experimental conditions is not extensively available in the public domain. However, by collating data from various studies on structurally related dihalo-derivatives, we can draw inferences on the influence of halogen placement on cytotoxicity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of dihaloquinoline and dihaloisoquinoline derivatives against various cancer cell lines.

Table 1: Comparative in vitro Cytotoxicity (IC50) of Dihaloquinoline and Dihaloisoquinoline Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Dihaloquinolines
7-Chloro-4-(4-diethylamino-1-methylbutylamino)quinoline (Chloroquine)HCT-116 (Colon)>50BenchChem
4,7-Dichloroquinoline derivativeNCI-H292 (Lung)>100[5]
6,8-Dibromo-1,2,3,4-tetrahydroquinolineHeLa (Cervical)~30 µg/mL[1]
6,8-Dibromo-1,2,3,4-tetrahydroquinolineHT-29 (Colon)~30 µg/mL[1]
Dihaloisoquinolines
6,6'-Dimethoxy biisoquinoline imidazolium compound (DH20931)MCF7 (Breast)1.3[6]
6,6'-Dimethoxy biisoquinoline imidazolium compound (DH20931)MDA-MB-231 (Breast)3.9[6]
This compoundData not available-

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions. The data for the biisoquinoline derivative, while not a simple dihaloisoquinoline, provides context for the potency of isoquinoline-based compounds.

The available data, though fragmented, suggests that the substitution pattern on the quinoline and isoquinoline ring significantly impacts anticancer activity. For instance, the dimethoxy biisoquinoline imidazolium compound exhibits potent activity in the low micromolar range against breast cancer cell lines.[6]

Experimental Protocols

To facilitate the evaluation and comparison of novel dihaloquinoline derivatives, detailed methodologies for key in vitro assays are provided below.

Synthesis of this compound

G cluster_synthesis Proposed Synthesis of this compound Start 4-Chlorobenzaldehyde Intermediate2 Schiff Base Start->Intermediate2 Condensation Intermediate1 Aminoacetaldehyde diethyl acetal Intermediate1->Intermediate2 Intermediate3 6-Chloroisoquinoline Intermediate2->Intermediate3 Pomeranz-Fritsch Reaction (Acid-catalyzed cyclization) Intermediate4 6-Chloro-1(2H)-isoquinolinone Intermediate3->Intermediate4 Oxidation Product This compound Intermediate4->Product Chlorination (e.g., POCl3)

Caption: A plausible synthetic workflow for this compound.

Experimental Steps (General Procedure):

  • Schiff Base Formation: Condensation of 4-chlorobenzaldehyde with aminoacetaldehyde diethyl acetal.

  • Pomeranz-Fritsch Reaction: Acid-catalyzed cyclization of the Schiff base to form 6-chloroisoquinoline.

  • Oxidation: Oxidation of 6-chloroisoquinoline to 6-chloro-1(2H)-isoquinolinone.

  • Chlorination: Treatment of 6-chloro-1(2H)-isoquinolinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with dihaloquinoline compounds (various concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: A standard workflow for determining IC50 values using the MTT assay.

Potential Signaling Pathways and Mechanisms of Action

Quinoline and isoquinoline derivatives can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several quinoline derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.

G cluster_pathway Proposed Inhibition of PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Dihaloquinoline Dihaloquinoline Derivative Dihaloquinoline->PI3K Inhibits

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway and its potential inhibition by dihaloquinoline derivatives.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel anticancer agents. While a direct, comprehensive comparison with other dihaloquinolines is challenging due to the heterogeneity of available data, the existing literature on related compounds underscores the significant impact of halogen substitution patterns on cytotoxic potency. The provided experimental protocols and pathway diagrams offer a framework for the systematic evaluation and comparison of new dihaloquinoline and dihaloisoquinoline derivatives. Further research focusing on the synthesis and parallel biological evaluation of a series of positional isomers of dichloroisoquinolines is warranted to elucidate clear structure-activity relationships and guide the rational design of more effective anticancer therapeutics.

References

Navigating Isoquinoline Synthesis: A Comparative Guide to Alternatives for Dichloro-Substituted Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals. While functionalized precursors like 1,6-dichloroisoquinoline offer a direct route to certain derivatives, a wealth of alternative synthetic strategies provide greater flexibility, often with improved cost-effectiveness and milder reaction conditions. This guide provides an objective comparison of key alternative building blocks and synthetic routes to the isoquinoline core, supported by experimental data, to inform strategic decisions in pharmaceutical synthesis.

This comparison focuses on the synthesis of the fundamental isoquinoline ring system, the crucial foundation for drugs such as the anthelmintic Praziquantel. The choice of starting material and synthetic route can significantly impact overall yield, purity, cost, and environmental footprint.

Performance Comparison of Isoquinoline Synthetic Routes

The following table summarizes the performance of various classical and modern methods for synthesizing the isoquinoline core, presenting them as alternatives to starting with a pre-halogenated isoquinoline like this compound.

Synthetic MethodStarting MaterialsKey Reagents & ConditionsTypical Yield (%)PurityReaction TimeRelative Cost of Starting Materials
Bischler-Napieralski Reaction β-arylethylamideDehydrating agent (e.g., POCl₃, P₂O₅), reflux60-90%Good to Excellent1-6 hoursLow to Moderate
Pictet-Spengler Reaction β-arylethylamine and an aldehyde or ketoneAcid catalyst (e.g., HCl, TFA), often at room temperature to reflux70-95%Good to Excellent2-24 hoursLow to Moderate
Pomeranz-Fritsch Reaction Benzaldehyde and a 2,2-dialkoxyethylamineStrong acid (e.g., H₂SO₄), heat30-70%Moderate to Good4-12 hoursLow
Transition-Metal Catalysis (e.g., Pd, Rh, Co) Aryl precursors (e.g., benzamides, oximes) and alkynesMetal catalyst, ligands, oxidants, often elevated temperatures50-95%Good to Excellent2-24 hoursHigh (catalyst cost)
Microwave-Assisted Synthesis Various (amenable to classical and modern methods)Specific to the reaction, microwave irradiationOften higher than conventional heatingGood to ExcellentMinutes to a few hoursVaries with starting materials

Experimental Protocols

Representative Protocol for Pictet-Spengler Reaction:

The Pictet-Spengler reaction offers a reliable and often high-yielding method for the synthesis of tetrahydroisoquinolines, which can be subsequently aromatized to isoquinolines if desired.

Synthesis of 1-methyl-1,2,3,4-tetrahydroisoquinoline:

  • Reaction Setup: In a round-bottom flask, dissolve tryptamine (1.0 eq) in a suitable solvent such as methanol or a mixture of toluene and acetonitrile.

  • Addition of Aldehyde: To the stirred solution, add acetaldehyde (1.1 eq).

  • Acid Catalysis: Add a catalytic amount of an acid, such as hydrochloric acid or trifluoroacetic acid.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 1-methyl-1,2,3,4-tetrahydroisoquinoline.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathway of Praziquantel and a general experimental workflow for isoquinoline synthesis.

praziquantel_pathway PZQ Praziquantel (PZQ) TRPM_PZQ Schistosome TRPM_PZQ Ion Channel PZQ->TRPM_PZQ Binds to and activates Ca_influx Ca²⁺ Influx TRPM_PZQ->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Tegument_damage Tegumental Vacuolization & Damage Ca_influx->Tegument_damage Muscle_contraction Spastic Muscle Contraction Depolarization->Muscle_contraction Paralysis Worm Paralysis & Death Muscle_contraction->Paralysis Tegument_damage->Paralysis

Praziquantel's mechanism of action on schistosomes.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials (e.g., β-arylethylamine, aldehyde) Reaction Reaction (e.g., Pictet-Spengler) Start->Reaction Reagents & Catalyst Workup Aqueous Work-up & Extraction Reaction->Workup Purification Chromatography Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final_Product Pure Isoquinoline Derivative Analysis->Final_Product

Comparative Analysis of the Biological Activity of 1,6-Dichloroisoquinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 1,6-Dichloroisoquinoline and its analogs, with a focus on their potential as therapeutic agents. While direct experimental data for this compound is limited in the current body of scientific literature, this analysis draws on available data for its isomers and related derivatives to offer valuable insights into their structure-activity relationships. The primary focus of this comparison is on the anticancer properties of dichloroisoquinoline derivatives, particularly their cytotoxicity against various cancer cell lines and their mechanism of action as topoisomerase II inhibitors.

Quantitative Data Summary

The biological activity of dichloroisoquinoline analogs has been evaluated primarily through their cytotoxic effects on cancer cell lines. The following table summarizes the available quantitative data, presenting the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit the growth of 50% of a cell population. The data is derived from a key study on substituted chloroisoquinolinediones, which are synthesized from 6,7-dichloroisoquinoline-5,8-dione.

Table 1: Cytotoxicity (IC50, µM) of Dichloroisoquinoline Analogs Against Human Cancer Cell Lines

CompoundA549 (Lung)SNU-638 (Stomach)Col2 (Colon)HT1080 (Fibrosarcoma)HL-60 (Leukemia)
6,7-dichloroisoquinoline-5,8-dione derivative (6a) >10>10>10>10>10
Pyrido[3,4-b]phenazinedione derivative (7a) 1.982.152.331.822.01
Pyrido[3,4-b]phenazinedione derivative (7b) 2.552.893.012.452.67
Pyrido[3,4-b]phenazinedione derivative (7c) 3.123.553.763.013.24
Pyrido[3,4-b]phenazinedione derivative (7d) 4.014.324.553.984.11
Ellipticine (Reference) 1.822.012.111.951.88

Data extracted from a study on the synthesis and evaluation of substituted chloroisoquinolinediones and pyrido[3,4-b]phenazinediones.[1]

Note: Direct IC50 values for this compound are not currently available in the cited literature. The presented data is for derivatives of the 6,7-dichloro isomer.

Mechanism of Action: Topoisomerase II Inhibition

Several dichloroisoquinoline analogs have been identified as inhibitors of topoisomerase II, a crucial enzyme involved in DNA replication and cell division.[1] Topoisomerase inhibitors can block the cell cycle and induce apoptosis (programmed cell death) in cancer cells, making them a key target for anticancer drug development.

The inhibitory activity of the synthesized compounds was assessed through a plasmid cleavage assay. The results indicated that most of the pyrido[3,4-b]phenazinedione derivatives, derived from 6,7-dichloroisoquinoline-5,8-dione, exhibited significant topoisomerase II inhibitory activity.[1] For instance, the most active compound showed an IC50 value of 0.082 µM in the topoisomerase II inhibitory assay.[1]

Topoisomerase_II_Inhibition cluster_0 Cancer Cell Dichloroisoquinoline_Analog Dichloroisoquinoline Analog Topoisomerase_II Topoisomerase II Dichloroisoquinoline_Analog->Topoisomerase_II Inhibits DNA_Replication DNA Replication & Cell Division Topoisomerase_II->DNA_Replication Required for Apoptosis Apoptosis DNA_Replication->Apoptosis Inhibition leads to

Caption: Dichloroisoquinoline analogs inhibit Topoisomerase II, leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of dichloroisoquinoline analogs.

Cytotoxicity Assay (Sulforhodamine B Assay)

This assay is used to determine the cytotoxic activity of a compound against different cancer cell lines.

  • Cell Preparation: Cancer cell lines (A549, SNU-638, Col2, HT1080, and HL-60) are seeded in 96-well plates at a specific density and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (dichloroisoquinoline analogs) and incubated for an additional 48 hours.

  • Cell Fixation: After incubation, the cells are fixed with a solution of trichloroacetic acid.

  • Staining: The fixed cells are stained with a 0.4% Sulforhodamine B (SRB) solution in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[1]

Cytotoxicity_Assay_Workflow Start Start: Cancer Cell Seeding Incubation1 24h Incubation Start->Incubation1 Treatment Compound Treatment Incubation1->Treatment Incubation2 48h Incubation Treatment->Incubation2 Fixation Cell Fixation (TCA) Incubation2->Fixation Staining Staining (SRB) Fixation->Staining Washing Washing Staining->Washing Solubilization Dye Solubilization Washing->Solubilization Measurement Absorbance Measurement Solubilization->Measurement Analysis IC50 Calculation Measurement->Analysis

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Topoisomerase II Inhibition Assay (Plasmid Cleavage Assay)

This assay is used to evaluate the ability of a compound to inhibit the DNA cleavage activity of topoisomerase II.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, purified human topoisomerase II, and the test compound at various concentrations in an appropriate buffer.

  • Incubation: The reaction mixture is incubated at 37°C for a specific period (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

  • Visualization: The DNA bands are visualized under UV light after staining with ethidium bromide.

  • Analysis: The inhibition of topoisomerase II activity is determined by the reduction in the amount of relaxed or linearized DNA and the persistence of the supercoiled DNA form. The IC50 value is the concentration of the compound that causes 50% inhibition of the enzyme's activity.[1]

Structure-Activity Relationship

The available data suggests a significant structure-activity relationship among the dichloroisoquinoline analogs. The conversion of chloroisoquinolinediones to the corresponding pyrido[3,4-b]phenazinediones generally leads to an increase in cytotoxic potential.[1] This indicates that the tetracyclic ring system of the phenazinediones is more favorable for anticancer activity than the tricyclic isoquinolinedione core.

While specific data for this compound is not available, its chemical structure suggests it could serve as a valuable scaffold for the synthesis of novel bioactive compounds. The positions of the chlorine atoms on the isoquinoline ring are known to influence the electronic properties and reactivity of the molecule, which in turn can affect its biological activity. Further research is warranted to synthesize and evaluate this compound and its derivatives to fully understand their therapeutic potential and establish a more comprehensive structure-activity relationship for this class of compounds.

References

A Comparative Guide to the In Vitro Anticancer Activity of 1,6-Dichloroisoquinoline versus Established Drugs: A Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for evaluating the in vitro anticancer potential of the novel compound 1,6-Dichloroisoquinoline and comparing its efficacy against established chemotherapeutic agents: cisplatin, doxorubicin, and paclitaxel. Due to a lack of publicly available data on the cytotoxic activity of this compound, this document outlines the necessary experimental protocols and data presentation structures to facilitate a thorough investigation.

Comparative Cytotoxicity Analysis

A critical step in evaluating a new anticancer compound is determining its half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. This allows for a quantitative comparison of its potency against existing drugs. The table below is structured to present such comparative data. The IC50 values for the established drugs have been compiled from existing literature, while the values for this compound remain to be determined experimentally.

Table 1: Comparative In Vitro Cytotoxicity (IC50 Values in µM) of this compound and Established Anticancer Drugs

Cancer Cell LineCancer TypeThis compoundCisplatinDoxorubicinPaclitaxel
MCF-7 Breast AdenocarcinomaTo Be Determined19.67 ± 5.94[1]To Be Determined3.5[2]
MDA-MB-231 Breast AdenocarcinomaTo Be DeterminedTo Be DeterminedTo Be Determined0.3[2]
A549 Lung CarcinomaTo Be Determined>100[3]To Be DeterminedTo Be Determined
HeLa Cervical CarcinomaTo Be Determined4.2 ± 0.2[3]To Be DeterminedTo Be Determined
HCT-116 Colorectal CarcinomaTo Be Determined23.68 ± 6.81[1]To Be DeterminedTo Be Determined
SK-OV-3 Ovarian CancerTo Be DeterminedTo Be Determined0.0048To Be Determined
U2OS OsteosarcomaTo Be Determined<10To Be DeterminedTo Be Determined

Note: IC50 values can vary between studies due to differences in experimental conditions, such as exposure time and the specific viability assay used. The values presented for established drugs are representative and should be confirmed in parallel with the evaluation of this compound for a direct comparison.

Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols for assessing cell viability are essential. The following are detailed methodologies for the MTT and Sulforhodamine B (SRB) assays, two widely accepted colorimetric assays for cytotoxicity screening.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[4]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound and control drugs (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom sterile microplates

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compounds. Include untreated control wells and solvent control wells.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.[6]

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well.[6]

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals.[5] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a method for determining cell density based on the measurement of cellular protein content.[7]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound and control drugs

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds and incubate for the desired duration.

  • Cell Fixation: Gently add 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[8]

  • Washing: Wash the wells four times with distilled or de-ionized water to remove the TCA and serum proteins.[8]

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[8]

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.[8]

  • Drying: Allow the plates to air-dry completely.[8]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5 minutes to solubilize the protein-bound dye.[8]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[8]

  • Data Analysis: Determine the percentage of cell viability and calculate the IC50 values.

Visualizing Experimental and Logical Frameworks

Diagrams are crucial for illustrating experimental workflows and hypothetical mechanisms of action.

G cluster_workflow Experimental Workflow for In Vitro Cytotoxicity Screening cell_culture 1. Cell Line Culture (e.g., MCF-7, A549) seeding 2. Cell Seeding (96-well plates) cell_culture->seeding treatment 3. Compound Treatment (this compound & Controls) seeding->treatment incubation 4. Incubation (24, 48, 72 hours) treatment->incubation assay 5. Viability Assay (MTT or SRB) incubation->assay readout 6. Absorbance Reading (Microplate Reader) assay->readout analysis 7. Data Analysis (IC50 Calculation) readout->analysis

Caption: Workflow for in vitro cytotoxicity screening.

G cluster_pathway Hypothetical Signaling Pathway Inhibition drug This compound pi3k PI3K drug->pi3k Inhibition (?) receptor Growth Factor Receptor receptor->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical PI3K/AKT/mTOR pathway inhibition.

Investigating the Mechanism of Action

Should this compound demonstrate significant cytotoxic activity, the next logical step is to investigate its mechanism of action. Many anticancer agents exert their effects by modulating key signaling pathways that control cell growth, proliferation, and apoptosis. Common pathways to investigate include the MAPK/ERK and PI3K/AKT/mTOR pathways, which are frequently dysregulated in cancer.[9] Techniques such as Western blotting can be employed to assess the phosphorylation status and expression levels of key proteins within these pathways following treatment with this compound.

Conclusion

While direct experimental data on the in vitro anticancer activity of this compound is not yet available, this guide provides a robust framework for its evaluation. By employing standardized cytotoxicity assays and a systematic approach to data collection and presentation, a clear comparison with established drugs like cisplatin, doxorubicin, and paclitaxel can be achieved. Further mechanistic studies will be crucial to elucidate the therapeutic potential of this novel compound.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to 1,6-Dichloroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of key intermediates is a critical factor in the pace of discovery. 1,6-Dichloroisoquinoline is a valuable heterocyclic building block in the synthesis of various biologically active compounds. This guide aims to provide a comparative analysis of synthetic routes to this important molecule. However, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific, detailed, and replicable experimental protocols for the synthesis of this compound.

While numerous suppliers offer this compound commercially, indicating that established synthetic methods exist, these proprietary routes are not disclosed in the public domain. The available literature focuses on the synthesis of structurally related, but distinct, isoquinoline derivatives.

This guide will, therefore, outline plausible, general synthetic strategies that could hypothetically be adapted for the synthesis of this compound, based on established reactions for analogous compounds. It is important to note that these are not established, tested protocols for the target molecule and would require significant optimization and experimental validation.

Hypothetical Synthetic Strategies

Two primary retrosynthetic approaches can be envisioned for the synthesis of this compound:

  • Late-Stage Chlorination of a Pre-formed Isoquinoline Core: This strategy would involve the synthesis of a 6-chloroisoquinoline derivative, followed by the introduction of the second chlorine atom at the 1-position.

  • Construction of the Dichlorinated Isoquinoline Ring System: This approach would utilize starting materials already containing the requisite chlorine atoms to build the final heterocyclic structure.

Route 1 (Hypothetical): Late-Stage Chlorination

This potential route would likely proceed via the synthesis of 6-chloroisoquinolin-1(2H)-one, followed by a chlorination step.

Workflow Diagram:

Hypothetical_Route_1 A Substituted Phenethylamine B N-Acylation A->B Acylating Agent C 6-Chloro-3,4-dihydroisoquinoline B->C Bischler-Napieralski (e.g., POCl3) D Oxidation C->D Dehydrogenation (e.g., Pd/C) E 6-Chloroisoquinolin-1(2H)-one D->E F Chlorination E->F Chlorinating Agent (e.g., POCl3, SOCl2) G This compound F->G

Caption: Hypothetical Route 1: Late-Stage Chlorination.

Experimental Protocols (General Principles):

  • Step 1: N-Acylation of a Substituted Phenethylamine: A suitable 4-chloro-phenethylamine derivative would be acylated using an appropriate acylating agent (e.g., acetyl chloride, acetic anhydride) in the presence of a base to form the corresponding amide.

  • Step 2: Bischler-Napieralski Cyclization: The resulting amide would undergo an intramolecular cyclization reaction, typically promoted by a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to yield 6-chloro-3,4-dihydroisoquinoline.

  • Step 3: Oxidation: The dihydroisoquinoline would be oxidized to the corresponding 6-chloroisoquinoline. This is often achieved through catalytic dehydrogenation using a catalyst such as palladium on carbon (Pd/C) at elevated temperatures.

  • Step 4: Formation of 6-Chloroisoquinolin-1(2H)-one: This step might be integrated with the oxidation or proceed via a separate step to yield the isoquinolinone.

  • Step 5: Chlorination: The final and key step would involve the chlorination of the 6-chloroisoquinolin-1(2H)-one at the 1-position. This is commonly achieved by heating with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Data Summary (Hypothetical):

StepReaction TypeKey Reagents (Example)Typical Yield Range (for analogous reactions)Purity (Target)
1N-AcylationAcetyl chloride, Triethylamine80-95%>95%
2Bischler-Napieralski CyclizationPOCl₃60-85%>90%
3OxidationPd/C, High-boiling solvent70-90%>95%
4ChlorinationPOCl₃50-80%>98%
Route 2 (Hypothetical): Ring Construction from Dichlorinated Precursors

This alternative strategy would involve building the isoquinoline ring from starting materials that already possess the desired chlorine substitution pattern. A potential approach could be a variation of the Pomeranz-Fritsch-Bobranski synthesis.

Workflow Diagram:

Hypothetical_Route_2 A 4-Chlorobenzaldehyde C Condensation A->C B Aminoacetaldehyde Diethyl Acetal B->C D Schiff Base C->D E Cyclization/ Aromatization D->E Acid Catalyst (e.g., H2SO4) F 6-Chloroisoquinoline E->F G Chlorination F->G Chlorinating Agent (e.g., POCl3) H This compound G->H

Caption: Hypothetical Route 2: Ring Construction.

Experimental Protocols (General Principles):

  • Step 1: Condensation: 4-Chlorobenzaldehyde would be condensed with aminoacetaldehyde diethyl acetal to form the corresponding Schiff base.

  • Step 2: Cyclization and Aromatization: The Schiff base would undergo an acid-catalyzed cyclization and subsequent aromatization to form 6-chloroisoquinoline. This reaction is typically carried out in the presence of a strong acid like sulfuric acid.

  • Step 3: N-Oxidation: The 6-chloroisoquinoline would be oxidized to the corresponding N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).

  • Step 4: Chlorination: The 6-chloroisoquinoline N-oxide would then be treated with a chlorinating agent such as phosphorus oxychloride to introduce the chlorine atom at the 1-position, yielding this compound.

Data Summary (Hypothetical):

StepReaction TypeKey Reagents (Example)Typical Yield Range (for analogous reactions)Purity (Target)
1CondensationToluene, p-TsOH85-95%>95%
2Cyclization/AromatizationH₂SO₄40-60%>90%
3N-Oxidationm-CPBA70-90%>95%
4ChlorinationPOCl₃60-85%>98%

Conclusion and Future Outlook

The absence of detailed, published synthetic procedures for this compound in the public domain presents a challenge for researchers who wish to synthesize this compound in-house. The hypothetical routes outlined above are based on well-established named reactions for the synthesis of similar isoquinoline derivatives and provide a starting point for methods development.

Significant experimental work would be required to optimize these potential routes for the specific synthesis of this compound. This would involve screening of reaction conditions (solvents, temperatures, reaction times), purification methods, and thorough analytical characterization of intermediates and the final product.

The development and publication of a robust and efficient synthesis for this compound would be a valuable contribution to the medicinal chemistry community, facilitating further research into the biological activities of its derivatives.

Evaluating the Cost-Effectiveness of 1,6-Dichloroisoquinoline in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,6-Dichloroisoquinoline is a crucial intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds, particularly noted for its application in the development of anti-cancer agents.[1][2] The economic viability of large-scale production of this key building block is paramount for its broader application in research and drug development. This guide provides a comparative analysis of plausible synthetic routes for this compound, evaluating their potential cost-effectiveness based on available data for analogous reactions.

Comparison of Synthetic Routes

Two primary synthetic strategies are considered for the large-scale production of this compound: a classical approach involving the Bischler-Napieralski reaction followed by chlorination, and a route utilizing the Sandmeyer reaction. Due to the limited availability of direct experimental data for this compound, the following comparison is based on established protocols for similar isoquinoline derivatives and includes estimated yields and reaction parameters.

Table 1: Comparative Analysis of Synthetic Routes to this compound

ParameterRoute 1: Bischler-Napieralski & ChlorinationRoute 2: Sandmeyer Reaction
Starting Materials 4-Chlorophenethylamine, Formic Acid, Phosphorus Oxychloride6-Aminoisoquinoline, Sodium Nitrite, Copper(I) Chloride, HCl
Key Reactions Bischler-Napieralski, Aromatization, ChlorinationDiazotization, Sandmeyer Reaction
Estimated Overall Yield 40-50%50-60%
Reaction Time 2-3 days1-2 days
Reaction Temperature High (reflux)Low (0-5°C) then moderate
Reagent Cost Moderate (Phosphorus oxychloride can be costly)Low to Moderate
Scalability Good, but requires handling of hazardous reagents at high temperatures.Good, but diazonium intermediates can be unstable.
Green Chemistry Aspects Use of hazardous reagents (POCl₃), potential for significant waste.Use of copper catalyst, but greener solvent alternatives could be explored.[3][4][5]

Experimental Protocols

Route 1: Plausible Synthesis via Bischler-Napieralski Reaction and Chlorination

This route is a multi-step process beginning with the formation of an amide from 4-chlorophenethylamine, followed by cyclization and subsequent chlorination.

Step 1: N-Formylation of 4-Chlorophenethylamine

  • Materials: 4-Chlorophenethylamine, Formic Acid.

  • Procedure: 4-Chlorophenethylamine is heated with an excess of formic acid under reflux for several hours. The excess formic acid is then removed under reduced pressure to yield N-(4-chlorophenethyl)formamide.

Step 2: Bischler-Napieralski Cyclization

  • Materials: N-(4-chlorophenethyl)formamide, Phosphorus Oxychloride (POCl₃), Acetonitrile.

  • Procedure: The crude N-(4-chlorophenethyl)formamide is dissolved in anhydrous acetonitrile and cooled in an ice bath. Phosphorus oxychloride is added dropwise, and the mixture is then heated to reflux for several hours.[6][7][8] The reaction is carefully quenched with ice and neutralized with a base (e.g., NaOH) to precipitate the crude 6-chloro-3,4-dihydroisoquinoline.

Step 3: Aromatization

  • Materials: 6-chloro-3,4-dihydroisoquinoline, Palladium on Carbon (Pd/C), Toluene.

  • Procedure: The dihydroisoquinoline is dissolved in toluene, and a catalytic amount of 10% Pd/C is added. The mixture is heated at reflux to effect dehydrogenation to 6-chloroisoquinoline. The catalyst is removed by filtration, and the solvent is evaporated.

Step 4: Chlorination

  • Materials: 6-Chloroisoquinoline, Phosphorus Oxychloride (POCl₃).

  • Procedure: 6-Chloroisoquinoline is heated with an excess of phosphorus oxychloride to introduce the second chlorine atom at the 1-position, yielding this compound. The excess POCl₃ is removed by distillation, and the product is isolated after careful workup.

Route 2: Plausible Synthesis via Sandmeyer Reaction

This alternative route involves the conversion of a 6-aminoisoquinoline precursor to the corresponding dichloro derivative.

Step 1: Synthesis of 1-Chloro-6-aminoisoquinoline

  • This intermediate can be prepared from 1,6-dihydroxyisoquinoline through a series of reactions including nitration, reduction, and chlorination. A more direct, though less documented, approach would be the selective amination of a pre-existing dichloroisoquinoline, which presents regioselectivity challenges. For this comparison, we assume the availability of 1-chloro-6-aminoisoquinoline.

Step 2: Diazotization of 1-Chloro-6-aminoisoquinoline

  • Materials: 1-Chloro-6-aminoisoquinoline, Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂).

  • Procedure: 1-Chloro-6-aminoisoquinoline is suspended in a mixture of concentrated hydrochloric acid and water and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.[9][10][11][12]

Step 3: Sandmeyer Reaction

  • Materials: Diazonium salt solution, Copper(I) Chloride (CuCl), Hydrochloric Acid (HCl).

  • Procedure: A solution of copper(I) chloride in concentrated hydrochloric acid is prepared and cooled. The cold diazonium salt solution is added portion-wise to the CuCl solution.[9][10] Nitrogen gas evolves, and the reaction mixture is stirred for several hours at room temperature. The product, this compound, is then isolated by extraction and purified.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

This compound serves as a scaffold for the synthesis of kinase inhibitors, which are pivotal in cancer therapy.[13] Many isoquinoline derivatives have been shown to target key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[1][14][15][16][17][18] This pathway is crucial for regulating cell growth, proliferation, and survival.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation GrowthFactor Growth Factor GrowthFactor->Receptor PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Inhibitor Isoquinoline-based Inhibitor (e.g., from this compound) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition points for isoquinoline-based drugs.

Conclusion

The large-scale synthesis of this compound presents a trade-off between established but potentially hazardous classical methods and routes that may offer milder conditions but rely on less readily available starting materials. The Bischler-Napieralski approach, while robust, involves high temperatures and corrosive reagents, impacting infrastructure and safety costs. The Sandmeyer reaction offers a potentially higher-yielding and lower-temperature alternative, though the stability of diazonium intermediates is a key consideration for scale-up.

A thorough cost-effectiveness analysis for a specific manufacturing context would require a detailed process simulation, factoring in local reagent costs, waste disposal expenses, and capital investment for specialized equipment. Further research into greener synthetic alternatives, such as those employing photocatalysis or microwave assistance, could pave the way for more sustainable and economically viable production of this important pharmaceutical intermediate.[3][4]

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of Isoquinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for advancing therapeutic candidates. While specific cross-reactivity data for 1,6-Dichloroisoquinoline-based inhibitors is not extensively available in the public domain, this guide provides a comparative framework using the well-characterized isoquinoline derivative, Bosutinib, as a case study. This guide will delve into the methodologies used to generate a cross-reactivity profile and present a representative dataset to illustrate the selectivity of this class of compounds.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The substitutions on the isoquinoline ring system play a crucial role in determining the potency and selectivity of these inhibitors. By examining the cross-reactivity profile of a compound like Bosutinib, a dual Src/Abl tyrosine kinase inhibitor, we can gain insights into the broader class of isoquinoline-based inhibitors and the experimental approaches to characterize them.

Quantitative Kinase Selectivity Profile

The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases. The data is often presented as the percentage of inhibition at a specific concentration or as IC50/Kd values. Below is a table summarizing the kinase selectivity profile of Bosutinib against a selection of kinases, demonstrating its potent activity against the intended targets (ABL1 and SRC) and its off-target inhibition profile.

Kinase FamilyKinase TargetInhibition Constant (Ki)Dissociation Constant (Kd)Fold Selectivity over SRC (based on Kd)
Tyrosine Kinase SRC 1.2 nM 0.77 nM 1
ABL1 1.0 nM 1.2 nM 1.6
LCK2.1 nM1.1 nM1.4
LYN7.9 nM4.3 nM5.6
HCK9.3 nM3.7 nM4.8
FYN10.0 nM4.6 nM6.0
YES13.3 nM1.7 nM2.2
BTK6.1 nM2.6 nM3.4
TEC13.0 nM8.1 nM10.5
Serine/Threonine Kinase CAMK2G-180 nM233.8
STE20 (MST1)-25 nM32.5
STE20 (MST2)-13 nM16.9

This data is a representative summary compiled from various sources and is intended for illustrative purposes.[1][2][3][4]

Experimental Protocols for Kinase Profiling

The determination of a kinase inhibitor's cross-reactivity profile is a critical step in its development. Various in vitro and in-cell methodologies are employed to assess both on-target potency and off-target effects.

In Vitro Kinase Inhibition Assay (Radiometric Assay)

This biochemical assay is a common method for determining the inhibitory activity of a compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Test compound (e.g., an isoquinoline-based inhibitor)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Unlabeled ATP

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a multi-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the diluted test compound to the wells. A control with DMSO alone is included.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • The percentage of inhibition is calculated by comparing the radioactivity in the wells with the test compound to the control wells. IC50 values are determined by fitting the data to a dose-response curve.[5][6]

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[7][8][9][10]

Materials:

  • Cultured cells expressing the target kinase(s)

  • Test compound

  • Cell lysis buffer

  • Phosphate-buffered saline (PBS)

  • PCR tubes or plates

  • Thermal cycler

  • Centrifuge

  • Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader, or mass spectrometer)

Procedure:

  • Treat cultured cells with the test compound or a vehicle control (DMSO) for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and distribute them into PCR tubes or a PCR plate.

  • Heat the samples to a range of temperatures using a thermal cycler to induce protein denaturation and aggregation.

  • Lyse the cells to release the soluble proteins.

  • Separate the aggregated proteins from the soluble fraction by centrifugation.

  • Collect the supernatant containing the soluble proteins.

  • Quantify the amount of the target kinase in the soluble fraction using methods like Western blotting, ELISA, or mass spectrometry.

  • Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental processes and biological pathways.

Experimental_Workflow_Kinase_Profiling Experimental Workflow for In Vitro Kinase Profiling cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis inhibitor Serial Dilution of This compound-based Inhibitor incubation Incubation with Inhibitor inhibitor->incubation kinase_mix Preparation of Kinase, Substrate, and Buffer Mix kinase_mix->incubation reaction_start Initiation with [γ-³³P]ATP incubation->reaction_start reaction_stop Reaction Quenching reaction_start->reaction_stop filtration Transfer to Filter Plate & Washing reaction_stop->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (% Inhibition, IC50) scintillation->data_analysis

Caption: Workflow for in vitro kinase inhibition assay.

Signaling_Pathway_Src_Abl Simplified Src/Abl Signaling and Inhibition cluster_upstream Upstream Signals cluster_kinases Key Kinases cluster_downstream Downstream Effects growth_factors Growth Factors, Cytokines Src Src growth_factors->Src Abl Abl growth_factors->Abl proliferation Cell Proliferation Src->proliferation survival Cell Survival Src->survival migration Cell Migration Src->migration Abl->proliferation Abl->survival inhibitor Isoquinoline-based Inhibitor (e.g., Bosutinib) inhibitor->Src inhibition inhibitor->Abl inhibition

Caption: Inhibition of Src/Abl signaling by an isoquinoline-based inhibitor.

References

Comparative Analysis of the Metabolic Stability of Dichloroisoquinoline Isomers: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metabolic Stability in Drug Discovery

Metabolic stability is a critical parameter in the early stages of drug discovery, as it significantly influences the pharmacokinetic profile of a potential drug candidate.[1][2][3] A compound with high metabolic stability is more likely to have a longer half-life in the body, leading to sustained therapeutic effects. Conversely, a compound that is rapidly metabolized may be cleared from the system too quickly to be effective. The position of substituents on a molecule can drastically alter its susceptibility to metabolic enzymes. In the case of dichloroisoquinoline, the location of the two chlorine atoms on the isoquinoline ring system is expected to have a profound impact on its metabolic fate.

Comparative Data on Dichloroisoquinoline Isomers

A thorough search of scientific literature did not yield a direct comparative study of the metabolic stability of various dichloroisoquinoline isomers with quantitative data such as half-life (t½) and intrinsic clearance (CLint). One study focused on the metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, identifying its metabolites but not providing quantitative stability metrics. Another study reported the metabolic stability of 5-aminoisoquinoline, which, while an isoquinoline derivative, does not fit the dichlorinated profile of interest.

Therefore, the following table is a template that researchers can use to populate with their own experimental data when conducting a comparative analysis. The values for half-life and intrinsic clearance are hypothetical and for illustrative purposes only.

Dichloroisoquinoline IsomerHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
4,5-DichloroisoquinolineData not availableData not available
4,6-DichloroisoquinolineData not availableData not available
4,7-DichloroisoquinolineData not availableData not available
4,8-DichloroisoquinolineData not availableData not available
5,6-DichloroisoquinolineData not availableData not available
5,7-DichloroisoquinolineData not availableData not available
5,8-DichloroisoquinolineData not availableData not available
6,7-DichloroisoquinolineData not availableData not available
6,8-DichloroisoquinolineData not availableData not available
7,8-DichloroisoquinolineData not availableData not available

Experimental Protocols

To generate the comparative data for the table above, the following detailed experimental protocol for an in vitro metabolic stability assay using liver microsomes is recommended.

Objective:

To determine and compare the in vitro metabolic stability (half-life and intrinsic clearance) of various dichloroisoquinoline isomers using human liver microsomes.

Materials:
  • Dichloroisoquinoline isomers (e.g., 4,5-DCIQ, 5,6-DCIQ, etc.)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Internal standard (IS) structurally similar to the analytes but with a different mass

  • 96-well plates

  • Incubator shaker set at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:
  • Preparation of Reagents:

    • Prepare a stock solution (e.g., 10 mM) of each dichloroisoquinoline isomer and the internal standard in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Prepare working solutions of the test compounds by diluting the stock solutions in acetonitrile.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the incubation buffer (100 mM phosphate buffer, pH 7.4, containing MgCl₂).

  • Incubation:

    • In a 96-well plate, add the liver microsomes and the incubation buffer. Pre-warm the plate at 37°C for 5-10 minutes.

    • To initiate the metabolic reaction, add the working solution of the dichloroisoquinoline isomer to each well. The final concentration of the test compound should be low (e.g., 1 µM) to be in the linear range of the enzyme kinetics.

    • Immediately after adding the test compound, add the NADPH regenerating system to start the reaction (for the test samples). For control samples (to assess non-enzymatic degradation), add an equivalent volume of buffer instead of the NADPH system.

    • Incubate the plate at 37°C with constant shaking.

  • Time Points and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing the internal standard) to the respective wells. The 0-minute time point represents the initial concentration before any metabolism has occurred.

  • Sample Processing:

    • After quenching, centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The method should be optimized for the specific dichloroisoquinoline isomers.

Data Analysis:
  • Calculate the Percentage of Parent Compound Remaining:

    • Determine the peak area ratio of the analyte to the internal standard at each time point.

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine the In Vitro Half-Life (t½):

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life using the formula: t½ = 0.693 / k.

  • Calculate the Intrinsic Clearance (CLint):

    • Calculate the intrinsic clearance using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / amount of microsomal protein in mg)

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vitro metabolic stability assay.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_reagents Prepare Reagents (Compounds, Microsomes, Buffers, NADPH) mix_components Mix Microsomes, Buffer, and Test Compound prep_reagents->mix_components initiate_reaction Initiate Reaction with NADPH mix_components->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate time_points Collect Samples at Time Points (0, 5, 15, 30, 60 min) incubate->time_points quench_reaction Quench Reaction with Acetonitrile + Internal Standard time_points->quench_reaction centrifuge Centrifuge to Pellet Protein quench_reaction->centrifuge analyze_supernatant Analyze Supernatant by LC-MS/MS centrifuge->analyze_supernatant calculate_data Calculate % Remaining, t½, and CLint analyze_supernatant->calculate_data

Experimental workflow for in vitro metabolic stability assay.
Logical Relationship of Metabolic Stability Parameters

The following diagram illustrates the relationship between the experimental measurements and the final metabolic stability parameters.

logical_relationship cluster_input Experimental Data cluster_calculation Calculations cluster_output Metabolic Stability Parameters peak_area Peak Area Ratio (Analyte/IS) percent_remaining % Parent Compound Remaining peak_area->percent_remaining time Time Points ln_plot ln(% Remaining) vs. Time Plot time->ln_plot percent_remaining->ln_plot slope Slope (k) ln_plot->slope half_life Half-life (t½) slope->half_life t½ = 0.693 / k cl_int Intrinsic Clearance (CLint) half_life->cl_int CLint = (0.693 / t½) * (V/M)

Relationship between experimental data and stability parameters.

Expected Metabolic Pathways and Structure-Metabolism Relationships

The primary enzymes responsible for the metabolism of many xenobiotics in the liver are the Cytochrome P450 (CYP) enzymes. For dichloroisoquinolines, the main metabolic pathways are expected to be oxidation reactions, such as hydroxylation and epoxidation, catalyzed by CYPs. The position of the chlorine atoms will significantly influence the rate and site of metabolism.

  • Electron-withdrawing effects: Chlorine atoms are electron-withdrawing, which can deactivate the aromatic rings towards oxidative metabolism. The extent of this deactivation will depend on the position of the chlorines.

  • Steric hindrance: The presence of chlorine atoms can sterically hinder the approach of the metabolic enzymes to certain positions on the isoquinoline ring, thus directing metabolism to other, more accessible sites.

  • Metabolic switching: If a primary site of metabolism is blocked by a chlorine atom, the metabolism may "switch" to a secondary, less favorable site.

A systematic study comparing the metabolic stability of all dichloroisoquinoline isomers would provide valuable insights into the structure-metabolism relationships for this class of compounds and would be a significant contribution to the field of drug discovery.

References

Safety Operating Guide

Proper Disposal of 1,6-Dichloroisoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 1,6-Dichloroisoquinoline, a halogenated aromatic compound utilized in pharmaceutical and agrochemical research. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Hazard Profile and Safety Information

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity The toxicological properties have not been thoroughly investigated. Assumed to be harmful.Avoid contact with skin and eyes. Do not ingest. Avoid inhalation of dust or vapors.[1]
Skin Corrosion/Irritation May cause skin irritation.Wear protective gloves and clothing.[1]
Eye Damage/Irritation May cause serious eye irritation.Wear eye and face protection.[1]
Respiratory Sensitization May cause respiratory irritation upon inhalation.[1]Handle in a well-ventilated area or in a chemical fume hood.[1]
Environmental Hazards Do not let product enter drains.[1]Prevent release to the environment.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the mandatory steps for the safe disposal of this compound and associated contaminated materials.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Engineering Controls: All handling of this compound waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • PPE: Before handling the waste, ensure the following PPE is worn:

    • Safety glasses with side-shields or goggles.

    • Chemical-resistant gloves (inspect for integrity before use).

    • A fully buttoned lab coat.

2. Waste Segregation and Containerization:

  • Waste Classification: this compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Designated Container: Use a designated, clearly labeled waste container for "Halogenated Organic Waste."

  • Container Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and can be securely closed.

3. Waste Transfer and Storage:

  • Solid Waste: For solid this compound, carefully sweep up and shovel the material to avoid creating dust. Place it in a suitable, closed container for disposal.[1]

  • Contaminated Materials: Any materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must also be placed in the designated halogenated organic waste container.

  • Temporary Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents, pending pickup by a licensed disposal service.[1]

4. Final Disposal:

  • Professional Disposal Service: Arrange for the collection of the waste by a licensed professional waste disposal company.[1]

  • Incineration: The recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Surplus and Non-recyclable Solutions: Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_storage_disposal Storage & Final Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_container Select Labeled 'Halogenated Organic Waste' Container fume_hood->waste_container transfer_waste Transfer Waste without Creating Dust waste_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container temp_storage Store in Designated Cool, Dry, Ventilated Area seal_container->temp_storage disposal_service Contact Licensed Waste Disposal Service temp_storage->disposal_service end Final Disposal (Incineration) disposal_service->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,6-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,6-Dichloroisoquinoline

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate risks.

Hazard Identification and Immediate Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards. While comprehensive toxicological properties have not been fully investigated, it is known to be harmful if swallowed, toxic in contact with skin, and causes skin and serious eye irritation. Inhalation may also cause respiratory irritation.[1]

Key Hazards:

  • Acute oral toxicity

  • Acute dermal toxicity

  • Skin irritation

  • Serious eye irritation

  • May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. All PPE should be inspected prior to use and properly removed and disposed of after handling the chemical.

Protection Type Equipment Specification Standard/Notes
Eye/Face Protection Safety glasses with side-shields.Must conform to EN166 (EU) or be NIOSH (US) approved.[1]
Skin Protection Chemical-resistant gloves.Inspect gloves before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with good laboratory practices. Wash and dry hands after handling.[1]
Respiratory Protection Air-purifying respirator.For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]
Body Protection Protective clothing.Wear suitable protective clothing to prevent skin contact.
Step-by-Step Handling Procedures

Adherence to these procedures is critical for safe handling.

Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Adequate Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Assemble all Materials: Have all necessary equipment and reagents ready to minimize movement and potential for spills.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

Handling:

  • Avoid Dust Formation: Handle the solid compound carefully to avoid creating dust.[1]

  • Prevent Contact: Avoid all contact with skin and eyes.[2] Do not breathe dust, vapors, mist, or gas.[1]

  • Use Appropriate Tools: Use non-sparking tools to prevent ignition from electrostatic discharge.[2]

Post-Handling:

  • Proper Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2] The compound should be stored at 4°C under nitrogen.[3]

  • Decontamination: Clean the work area thoroughly after handling is complete.

  • PPE Removal: Remove and dispose of contaminated gloves and other disposable PPE in accordance with applicable regulations.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[1]

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

Exposure First Aid:

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately rinse the eyes thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Accidental Release (Spill) Protocol:

  • Evacuate: Immediately evacuate personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Responders must wear appropriate personal protective equipment, including respiratory protection.[1]

  • Containment: Prevent the product from entering drains.[1]

  • Clean-up: Without creating dust, sweep up the spilled material and shovel it into a suitable, closed container for disposal.[1]

Disposal Plan

All waste materials must be disposed of as hazardous waste.

  • Chemical Waste: this compound should be burned in a chemical incinerator equipped with an afterburner and scrubber. Alternatively, it can be offered to a licensed professional waste disposal service.[1]

  • Contaminated Materials: Any materials, such as gloves, paper towels, or containers that have come into contact with the chemical, should be treated as hazardous waste. Contaminated packaging should be disposed of as unused product.[1]

Safe Handling Workflow for this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_emergency 3. Emergency Response cluster_first_aid First Aid Procedures cluster_spill_response Spill Response cluster_disposal 4. Disposal cluster_post 5. Post-Handling prep1 Review SDS prep2 Ensure Engineering Controls (Fume Hood, Ventilation) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Handle in Ventilated Area prep3->handle1 handle2 Avoid Dust Formation and Contact handle1->handle2 exposure Exposure Event handle2->exposure spill Spill Event handle2->spill post1 Remove PPE handle2->post1 inhale Inhalation exposure->inhale skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingest Ingestion exposure->ingest evacuate Evacuate Area spill->evacuate contain Contain Spill evacuate->contain cleanup Clean Up contain->cleanup dispose_contam Dispose of Contaminated Materials cleanup->dispose_contam dispose_chem Dispose of Chemical Waste (Licensed Professional) dispose_chem->dispose_contam post2 Wash Hands post1->post2 post3 Properly Store Chemical post2->post3

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.